Ammonium dihydrogen phosphate-15N
Description
BenchChem offers high-quality Ammonium dihydrogen phosphate-15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium dihydrogen phosphate-15N including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
H6NO4P |
|---|---|
Molecular Weight |
116.019 g/mol |
IUPAC Name |
azanium;dihydrogen phosphate |
InChI |
InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i1+1; |
InChI Key |
LFVGISIMTYGQHF-YTBWXGASSA-N |
Isomeric SMILES |
[15NH4+].OP(=O)(O)[O-] |
Canonical SMILES |
[NH4+].OP(=O)(O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
What is Ammonium dihydrogen phosphate-15N?
Technical Monograph: Ammonium Dihydrogen Phosphate-15N ( -ADP)
Executive Summary
Ammonium Dihydrogen Phosphate-15N (
Unlike standard
Physicochemical Specifications
The following data characterizes the commercially available high-grade isotope (typically >98 atom %
| Parameter | Specification | Notes |
| Chemical Formula | Nitrogen-15 labeled ammonium cation | |
| CAS Number | 287488-11-3 | Distinct from unlabeled (7722-76-1) |
| Molecular Weight | 116.02 g/mol | +1.0 g/mol shift vs. natural abundance |
| Appearance | White tetragonal crystals | Hygroscopic; store desiccated |
| Isotopic Purity | Critical for quantitative IRMS/NMR | |
| Solubility | High ( | Insoluble in ethanol/acetone |
| pH (0.1M aq) | ~4.2 - 4.5 | Acidic buffering range |
| Crystal System | Tetragonal ( | Isomorphous with KDP (Potassium Dihydrogen Phosphate) |
Application I: Agricultural Fluxomics & Nitrogen Use Efficiency (NUE)
Mechanistic Logic
In agronomic research, differentiating between nitrogen derived from fertilizer (Ndff ) and nitrogen mineralized from soil organic matter is impossible with standard chemistry.
Experimental Protocol: Tracer Quantification
Objective: Determine Nitrogen Use Efficiency (NUE) in a controlled pot study.
Materials:
- -ADP (10 atom % excess for field; 98 atom % diluted for pot studies).
-
Soil substrate (N-poor sandy loam recommended for baseline).
-
IRMS (Isotope Ratio Mass Spectrometer) coupled with Elemental Analyzer.
Workflow:
-
Tracer Dilution:
-
Do not use pure 98%
-ADP for macro-fertilization; it is cost-prohibitive and unnecessary. -
Mix: Blend 98%
-ADP with natural abundance ADP to achieve a target enrichment of 2–5 atom % . -
Calculation:
-
-
Application:
-
Dissolve the calculated dose in deionized water.
-
Apply via fertigation to the root zone to ensure homogeneity. Avoid foliar contact to prevent direct absorption artifacts.[1]
-
-
Harvest & Fractionation:
-
At physiological maturity (e.g., Zadoks 90 for wheat), separate roots, shoots, and grain.
-
Dry samples at 65°C for 48 hours.
-
Grind to fine powder (<100
) using a ball mill.
-
-
IRMS Analysis:
-
Combust 3–5 mg of encapsulated sample.
-
Measure
relative to atmospheric nitrogen (AIR).
-
Data Calculation
The percentage of nitrogen derived from fertilizer (%Ndff) is calculated as:
-
Control: Unfertilized plant or plant receiving natural abundance N.
-
Fertilizer: The enrichment level of the applied mixture (e.g., 2.5%).
Flux Workflow Diagram
Caption: Nitrogen flux pathway from
Application II: Solid-State NMR Spectroscopy
Mechanistic Logic
In solid-state NMR (ssNMR),
-
Sharp Resonance: High crystallinity yields a narrow linewidth.
-
Stability: Non-volatile solid, unlike liquid ammonia or nitromethane.
-
Cross-Polarization Efficiency: The ammonium protons (
) allow for efficient Cross-Polarization (CP) transfer to , significantly enhancing signal sensitivity compared to non-protonated standards like nitrates.
Reference Protocol
Standard Value: The
Experimental Setup:
-
Rotor Packing: Pack ~20 mg of crystalline
-ADP into a 3.2 mm or 4 mm ZrO MAS (Magic Angle Spinning) rotor. -
Pulse Sequence: Use a standard CP-MAS (Cross-Polarization Magic Angle Spinning) sequence.
-
Contact Time: 1–2 ms (optimized for N-H dipolar coupling).
-
Spinning Speed: 5–10 kHz (sufficient to remove chemical shift anisotropy sidebands for the ammonium site).
-
-
Calibration:
-
Acquire spectrum.
-
Set the isotropic peak maximum to 39.3 ppm .
-
This calibrates the spectrometer frequency for subsequent protein or material measurements.
-
Material Science: Phase Transitions
antiferroelectric phase transitions-
High Temp: Disordered rotation of
groups. -
Low Temp (<148 K): Ordering of protons leads to symmetry breaking.
-
Observation:
ssNMR reveals splitting in the chemical shift anisotropy (CSA) tensor below the Curie point, validating the order-disorder transition model.
Caption: Role of
Handling, Stability & Safety
-
Hygroscopicity:
-ADP is moderately hygroscopic. Absorption of atmospheric water does not degrade the isotope but makes accurate weighing difficult.-
Recommendation: Dry at 60°C under vacuum for 4 hours prior to preparing precise stock solutions.
-
-
Thermal Stability: Stable up to ~190°C. Above this, it decomposes to release ammonia (
) and phosphoric acid.[2]-
Warning: Do not autoclave dry crystals. Filter-sterilize solutions (0.22
) for biological media.
-
-
Storage: Store at Room Temperature in a desiccator.
References
-
PubChem. (2023). Ammonium dihydrogen phosphate-15N | H6NO4P.[3] National Library of Medicine. Retrieved from [Link]
-
Veinberg, S. L., et al. (2016).[4] Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics, 18(26), 17713-17730. (Demonstrates ssNMR referencing methodologies). Retrieved from [Link]
- Chalk, P. M., et al. (2016). The design, analysis and interpretation of 15N soil–plant tracing experiments. Journal of Plant Nutrition and Soil Science.
- Bertani, P., et al. (2014). 15N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61, 15-18. (Establishes Ammonium salts as valid references).
Sources
- 1. Specific applications of ammonium dihydrogen phosphate [chemical-sales.com]
- 2. Ammonium dihydrogen phosphate: a multifunctional inorganic compound and its chemical properties_Chemicalbook [chemicalbook.com]
- 3. Ammonium dihydrogen phosphate-15N | H6NO4P | CID 91885037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]
Ammonium dihydrogen phosphate-15N chemical properties and structure
An In-Depth Technical Guide to Ammonium Dihydrogen Phosphate-15N: Chemical Properties, Structure, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ammonium Dihydrogen Phosphate-15N ((¹⁵NH₄)H₂PO₄), a stable isotope-labeled compound crucial for advanced research and development. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this compound's properties and applications.
Introduction to Ammonium Dihydrogen Phosphate-15N
Ammonium Dihydrogen Phosphate (ADP), also known as monoammonium phosphate (MAP), is an inorganic salt with the chemical formula (NH₄)(H₂PO₄)[1]. The 15N-labeled variant, where the naturally low-abundance ¹⁴N isotope in the ammonium cation is replaced by the stable, heavier ¹⁵N isotope, serves as a powerful tool across various scientific disciplines[2]. This isotopic enrichment, typically to 98 atom % or higher, allows for precise tracing and analysis of nitrogen-containing molecules in complex biological and chemical systems[3].
The unique nuclear properties of ¹⁵N, particularly its nuclear spin of ½, make it highly suitable for Nuclear Magnetic Resonance (NMR) spectroscopy, providing enhanced resolution and enabling detailed structural elucidation of macromolecules[4][5]. This guide will delve into the core chemical and physical properties of Ammonium Dihydrogen Phosphate-15N, its structural characteristics, methods for its characterization, and its significant applications in modern research, particularly in the realm of drug discovery and development.
Physicochemical Properties and Structure
Ammonium Dihydrogen Phosphate-15N is a white, crystalline solid that is readily soluble in water[6][7][8]. An aqueous solution of ADP is mildly acidic, with a pH of approximately 4.2 to 4.8, depending on the concentration[1][6].
Key Physicochemical Data
| Property | Value |
| Chemical Formula | (¹⁵NH₄)H₂PO₄ |
| Molecular Weight | 116.02 g/mol [3] |
| Appearance | White, crystalline powder or colorless crystals[6][9] |
| Density | 1.80 g/cm³[8][10] |
| Melting Point | Decomposes at approximately 190 °C (374 °F)[3][10] |
| Solubility in Water | 36 g/100 mL at 20 °C[1] |
| pH (0.2 M solution) | ~4.2[1][10] |
| Isotopic Purity | Typically ≥ 98 atom % ¹⁵N[3] |
Crystal Structure
Ammonium Dihydrogen Phosphate crystallizes in the tetragonal system, which is characterized by its birefringence properties, making it useful in optical applications[1][11].
-
Lattice Constants (at room temperature):
The structure consists of ammonium (NH₄⁺) and dihydrogen phosphate (H₂PO₄⁻) ions linked by hydrogen bonds[6][12]. The O-H···O hydrogen bonds are nearly parallel to the (001) plane, and there are also N-H···O hydrogen bonds present[12][13].
Thermal Stability and Decomposition
Ammonium Dihydrogen Phosphate is stable under normal ambient conditions[6][15]. However, upon heating to temperatures above 190 °C, it undergoes endothermic decomposition[6][10][16]. The decomposition process involves the release of ammonia (NH₃) and water (H₂O) vapor, leaving behind polyphosphoric acid residues[6][17]. This property is leveraged in its use as a fire retardant, where the release of non-combustible gases helps to smother flames[6].
The thermal decomposition can be described in two main steps[17]:
-
Release of an ammonia molecule to form ammonium pyrophosphate.
-
Further decomposition to metaphosphoric acid and ammonia.
The ¹⁵N Isotope: A Cornerstone for Advanced Analytical Techniques
The utility of Ammonium Dihydrogen Phosphate-15N stems from the specific properties of the ¹⁵N isotope. Nitrogen in nature is predominantly ¹⁴N (~99.63%), with ¹⁵N having a natural abundance of only about 0.37%[2]. This low natural abundance allows for the use of ¹⁵N-enriched compounds as tracers in biological systems[2].
A critical distinction between ¹⁴N and ¹⁵N lies in their nuclear spin. ¹⁴N has a nuclear spin of 1, which results in a quadrupole moment that can lead to significant line broadening in NMR spectra[4][5]. In contrast, ¹⁵N has a nuclear spin of ½, similar to ¹H and ¹³C, which results in sharper, well-resolved NMR signals[2][4][5]. This makes ¹⁵N an ideal nucleus for high-resolution NMR studies of molecular structure and dynamics[4].
Caption: Comparison of ¹⁴N and ¹⁵N properties for NMR spectroscopy.
Synthesis and Isotopic Enrichment Analysis
Synthesis of Ammonium Dihydrogen Phosphate-15N
The synthesis of Ammonium Dihydrogen Phosphate-15N is a straightforward acid-base neutralization reaction. The key is the use of ¹⁵N-labeled ammonia.
Reaction: H₃PO₄ + ¹⁵NH₃ → (¹⁵NH₄)H₂PO₄[18]
-
Preparation of Reactants:
-
Prepare a 1 M solution of phosphoric acid (H₃PO₄).
-
Prepare a 1 M solution of ¹⁵N-labeled ammonia (¹⁵NH₃) from a source such as ¹⁵NH₄Cl.
-
-
Titration and Neutralization:
-
Pipette a known volume of the 1 M ¹⁵NH₃ solution into a conical flask.
-
Add a few drops of a suitable indicator (e.g., methyl orange).
-
Titrate with the 1 M H₃PO₄ solution from a burette until the endpoint is reached, indicating neutralization. Record the volume of acid added.
-
-
Bulk Synthesis:
-
In an evaporating basin, combine the 1 M ¹⁵NH₃ solution and the 1 M H₃PO₄ solution in the molar ratio determined from the titration.
-
-
Crystallization:
-
Gently heat the solution in the evaporating basin to evaporate the water until the volume is reduced to about one-fifth of the original. Avoid boiling to prevent spattering[19].
-
Allow the concentrated solution to cool slowly to room temperature to facilitate the formation of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water.
-
Dry the crystals on a watch glass at room temperature.
-
Isotopic Enrichment Analysis
The isotopic purity of the synthesized Ammonium Dihydrogen Phosphate-15N is critical for its applications. Isotope Ratio Mass Spectrometry (IRMS) is a common technique for this analysis.
-
Sample Preparation: A small, precisely weighed amount of the (¹⁵NH₄)H₂PO₄ sample is converted to nitrogen gas (N₂). This is often achieved through combustion in an elemental analyzer.
-
Introduction to Mass Spectrometer: The resulting N₂ gas is introduced into the high-vacuum system of the mass spectrometer.
-
Ionization and Separation: The N₂ molecules are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio. The mass spectrometer will distinguish between ¹⁴N¹⁴N (mass 28), ¹⁴N¹⁵N (mass 29), and ¹⁵N¹⁵N (mass 30).
-
Detection and Ratio Calculation: The detector measures the ion currents for each isotopic species. The atom % ¹⁵N is then calculated from the measured ratios of the different N₂ isotopologues.
Caption: Workflow for the synthesis and isotopic analysis of (¹⁵NH₄)H₂PO₄.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in Ammonium Dihydrogen Phosphate. Key vibrational bands include:
-
O-H stretching: Also contributing to the broadness in the 3000-3500 cm⁻¹ region.
-
N-H bending: A peak around 1409 cm⁻¹[20].
-
P-O-H and P=O stretching: Bands in the region of 900-1100 cm⁻¹[11][21].
The substitution of ¹⁴N with ¹⁵N is expected to cause a slight shift in the N-H vibrational frequencies to lower wavenumbers due to the heavier mass of the ¹⁵N isotope.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the finely ground (¹⁵NH₄)H₂PO₄ sample with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known spectra for ADP.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As previously discussed, ¹⁵N NMR is a powerful technique for which (¹⁵NH₄)H₂PO₄ is an excellent nitrogen source for labeling biological macromolecules. In protein NMR, uniformly ¹⁵N-labeling a protein by growing the expression host in a minimal medium containing (¹⁵NH₄)H₂PO₄ as the sole nitrogen source is a standard method[5]. This allows for the acquisition of heteronuclear correlation spectra, such as the ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment, which provides a unique signal for each N-H bond in the protein backbone (excluding proline) and in certain amino acid side chains.
Applications in Research and Drug Development
The primary utility of Ammonium Dihydrogen Phosphate-15N is as a source of the ¹⁵N isotope for labeling studies.
Structural Biology and NMR Spectroscopy
In drug development, understanding the three-dimensional structure of a target protein and how it interacts with potential drug candidates is paramount. ¹⁵N-labeling of proteins is a cornerstone of modern NMR spectroscopy for this purpose[4][5].
-
Protein Structure Determination: By labeling a protein with ¹⁵N (and often ¹³C as well), a suite of multidimensional NMR experiments can be performed to determine its high-resolution structure in solution[2].
-
Ligand Binding Studies: NMR is highly sensitive to changes in the chemical environment of nuclei. When a drug candidate binds to a ¹⁵N-labeled protein, the signals of the amino acid residues at the binding interface in the ¹H-¹⁵N HSQC spectrum will be perturbed (chemical shift perturbation). This allows for the mapping of the binding site and the determination of binding affinities[4].
Caption: Application of (¹⁵NH₄)H₂PO₄ in NMR-based drug screening.
Metabolic Studies and Flux Analysis
¹⁵N-labeled compounds are invaluable for tracing the metabolic fate of nitrogen in biological systems[2][23]. By providing (¹⁵NH₄)H₂PO₄ as a nitrogen source to cells or organisms, researchers can track the incorporation of ¹⁵N into various metabolites, such as amino acids, nucleotides, and proteins. Using techniques like mass spectrometry or NMR, the rate of synthesis and turnover of these molecules can be quantified, providing insights into metabolic pathways in both healthy and diseased states[2].
Handling and Safety
Ammonium Dihydrogen Phosphate is generally considered to have low toxicity[8]. However, as with all laboratory chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat when handling the solid or its solutions[15][24].
-
Inhalation: Avoid inhaling the dust. Use in a well-ventilated area[15][24].
-
Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption[8].
-
Incompatibilities: Avoid contact with strong oxidizing agents[15][25].
According to Safety Data Sheets, it is not classified as a hazardous substance, but it may cause mild eye irritation[26][27].
Conclusion
Ammonium Dihydrogen Phosphate-15N is more than just a chemical reagent; it is an enabling tool for cutting-edge scientific discovery. Its well-defined chemical properties and crystal structure, combined with the unique nuclear properties of the ¹⁵N isotope, make it indispensable for researchers in structural biology, drug development, and metabolic studies. A thorough understanding of its characteristics, synthesis, and analytical methodologies, as outlined in this guide, is essential for its effective application in advancing scientific knowledge.
References
- Annexe Chem. (2025, June 16). What Is Ammonium Dihydrogen Phosphate? Applications, Benefits & Safety.
-
PubChem. Ammonium dihydrogen phosphate-15N. National Center for Biotechnology Information. Available at: [Link]
- Tao, T. (2025, August 13). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis.
-
ResearchGate. An affordable ammonia temperature-programmed desorption equipment and its calibration using the thermal decomposition of ammonium dihydrogen phosphate. Available at: [Link]
-
ResearchGate. Ammonium dihydrogen phosphate powder thermal decomposition value. Available at: [Link]
-
Wikipedia. Nitrogen-15 nuclear magnetic resonance spectroscopy. Available at: [Link]
-
J-Stage. Crystal Structure of Ammonium Dihydrogen Phosphate. Available at: [Link]
-
PubChem. Ammonium dihydrogen phosphate. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. Ammonium dihydrogen phosphate. Available at: [Link]
-
IUCr Journals. (1976). Refinement of the Crystal Structures of Ammonium Dihydrogen Phosphate and Ammonium Dihydrogen Arsenate. Available at: [Link]
-
UKEssays. (2018, January 26). Ammonium Dihydrogen Phosphate (ADP) Crystals Structure. Available at: [Link]
-
Frontiers in Chemistry. (2023, May 9). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Available at: [Link]
-
JPS Journals. Crystal Structure of Ammonium Dihydrogen Phosphate NH4H2PO4. Available at: [Link]
-
Cambridge University Press & Assessment. Mass spectrometric assay of stable isotopic enrichment for the estimation of protein turnover in man. Available at: [Link]
-
15N Labeling and NMR Spectroscopy for the Elucidation of Side Reactions. Available at: [Link]
-
WUR eDepot. Stable nitrogen isotopes. Available at: [Link]
-
PMC. (2024, August 30). Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins. Available at: [Link]
-
PMC. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Available at: [Link]
-
ChemScience. (2024, August 8). Safety Data Sheet: Ammonium dihydrogen phosphate, Plant Culture Tested. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Ammonium dihydrogen phosphate. Available at: [Link] cGRmfGU4Y2U3Y2M2YjY3YjYwZWM3YjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYwYjYw
-
National Institute of Standards and Technology. (2014, February 14). SAFETY DATA SHEET. Available at: [Link]
-
What is Ammonium Dihydrogen Phosphate BP EP USP Pharma Grade. Available at: [Link]
-
PMC. (2015, June 17). The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA. Available at: [Link]
-
Indian Academy of Sciences. Regulating crystal growth of ammonium dihydrogen phosphate through H-bonded additives. Available at: [Link]
-
Ammonium Dihydrogen Phosphate | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
Scholars Research Library. Growth, Structural and Spectral Studies on pure and doped Ammonium Dihydrogen Phosphate (ADP) single crystals. Available at: [Link]
-
Production of ammonium sulfate doubly labeled with the 15N and 34S stable isotopes. (2025, August 9). Available at: [Link]
-
Preparation of ammonium dihydrogenphosphate. Available at: [Link]
-
Scientific Research Publishing. Structural, Optical, Electrical and Thermal Characterizations of Pure and L-alanine Doped Ammonium Dihydrogen Phosphate Crystals. Available at: [Link]
- Google Patents. US4329326A - Process for preparing crystalline ammonium dihydrogen phosphate.
-
Sciencemadness Wiki. Ammonium dihydrogen phosphate. Available at: [Link]
-
IJERA. Crystal Growth and Studies of Dihydrogen Phosphates of Potassium and Ammonium complexes. Available at: [Link]
Sources
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Technical Guide: Synthesis and Isotopic Purity of Ammonium Dihydrogen Phosphate-15N
Executive Summary
Ammonium dihydrogen phosphate-15N (
This guide details a high-yield, loss-minimized synthesis protocol. It prioritizes the Aqueous Neutralization Route , which offers superior stoichiometric control compared to gas-phase bubbling, significantly reducing the risk of losing expensive
Part 1: Theoretical Framework
Reaction Thermodynamics and Stoichiometry
The synthesis relies on the neutralization of orthophosphoric acid (
The target compound, ADP-15N, is the mono-substituted salt formed between the first and second inflection points.
The pH-Phase Dependency
The most common failure mode in ADP synthesis is the accidental formation of Diammonium Hydrogen Phosphate (DAP),
-
Target Zone (ADP): pH 4.0 – 4.5
-
Contamination Zone (DAP): pH > 7.0
Precise pH monitoring is required. Stopping the reaction exactly at the stoichiometric endpoint (approx pH 4.2–4.5) ensures that the crystals formed upon cooling are pure tetragonal ADP, free from monoclinic DAP impurities.
Isotopic Conservation
Given the high cost of
Part 2: Synthesis Protocol (Aqueous Route)
Materials and Reagents
-
Precursor: Ammonium Hydroxide-15N (
), >98 atom % 15N, 3.0 M solution. -
Acid: Orthophosphoric acid (
), 85% ACS Reagent Grade. -
Solvent: Ultra-pure water (18.2 MΩ·cm) to minimize background nitrogen.
-
Precipitant: Ethanol (Absolute, chilled).
Experimental Workflow
Step 1: Acid Preparation
Dilute the 85%
Step 2: Controlled Neutralization
Add the
-
Critical Control Point: Monitor pH continuously using a calibrated glass electrode.
-
The solution will initially be highly acidic (pH < 1).
-
As the equivalence point approaches, the pH rise will accelerate.
-
Endpoint: Terminate addition precisely when pH stabilizes between 4.2 and 4.4 .
Step 3: Concentration and Crystallization
The resulting solution is
-
Evaporate the solution using a rotary evaporator at 50°C (mild vacuum) to reduce volume by 80%. Do not boil aggressively to avoid entrainment loss.
-
Cool the concentrated supersaturated solution to 4°C.
-
Anti-solvent Addition: Slowly add cold ethanol (1:1 v/v ratio) to force crystallization. ADP is insoluble in ethanol, while residual acid remains in the solution.
Step 4: Filtration and Drying Filter the white crystalline precipitate using a sintered glass funnel. Wash twice with cold ethanol. Dry the crystals in a vacuum desiccator over silica gel for 24 hours.
Synthesis Logic Diagram
Figure 1: Step-by-step logic flow for the synthesis of ADP-15N, emphasizing the critical pH control loop to prevent diammonium formation.
Part 3: Quality Control & Validation
Quantitative Data Summary
The following table summarizes the physicochemical properties required to validate the synthesis.
| Parameter | Specification | Validation Method |
| Appearance | White tetragonal prisms | Visual / Microscopy |
| pH (1% Solution) | 4.2 ± 0.3 | Potentiometry |
| Isotopic Purity | EA-IRMS | |
| Chemical Purity | Titration / XRD | |
| Solubility | ~370 g/L (20°C) | Gravimetric |
| Crystal Phase | Tetragonal ( | Powder XRD |
Analytical Protocols
A. Isotopic Purity (EA-IRMS)
Method: Elemental Analyzer coupled to Isotope Ratio Mass Spectrometry.[1]
-
Combustion: Flash combust 1-2 mg of sample at 1000°C in a tin capsule.
-
Reduction: Convert nitrogen oxides (
) to gas. -
Detection: Measure
28 ( ), 29 ( ), and 30 ( ). -
Calculation: The atom percent is derived from the ratio of heavy isotopes relative to a standard (Air or calibrated urea).
B. Phase Purity (Powder XRD)
Why it matters: Differentiates between Monoammonium (ADP) and Diammonium (DAP) forms.
-
ADP Characteristic Peaks:
(Tetragonal). -
DAP Characteristic Peaks: Distinct shifts due to Monoclinic structure.
-
Protocol: Grind dried sample to fine powder; scan
from 10° to 60°. Absence of DAP peaks confirms stoichiometric success.
Analytical Logic Diagram
Figure 2: Quality Control decision matrix. All three checks (Structural, Isotopic, and Chemical) must pass for the material to be validated for research use.
Part 4: Applications
-
Solid-State NMR Standard: ADP-15N is the primary chemical shift reference (0 ppm relative to standard scales) for
Magic Angle Spinning (MAS) NMR. Its high crystallinity ensures sharp line widths. -
Agricultural Tracing: Used to quantify nitrogen uptake efficiency in crops. The
label allows researchers to distinguish fertilizer-derived nitrogen from soil-derived nitrogen. -
Non-Linear Optics: While deuterated ADP is common in optics,
-labeled ADP is used specifically in studies investigating the hyperfine interactions and proton transfer mechanisms within the crystal lattice.
References
-
Mosaic Crop Nutrition. (n.d.). Monoammonium Phosphate (MAP) - Chemical Properties and Production. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2021). Ammonium dihydrogen phosphate-15N | H6NO4P | CID 91885037.[2] Retrieved from [Link]
-
Zhang, L., et al. (2007). Chemical Method for Nitrogen Isotopic Analysis of Ammonium at Natural Abundance. Analytical Chemistry. Retrieved from [Link]
Sources
Ammonium dihydrogen phosphate-15N safety data sheet (SDS) information
Whitepaper: Ammonium Dihydrogen Phosphate- N ( NH₄H₂PO₄) – SDS Fundamentals and Advanced Applications in Structural Biology
Executive Summary
Ammonium dihydrogen phosphate-
As a Senior Application Scientist, I have structured this guide to bridge the gap between regulatory Safety Data Sheet (SDS) compliance and field-proven experimental methodologies. By understanding the physicochemical behavior of
Physicochemical Properties & SDS Fundamentals
While
Table 1: Physicochemical and SDS Profile
| Parameter | Specification / Data |
| Chemical Name | Ammonium dihydrogen phosphate- |
| CAS Number | 287488-11-3 |
| Molecular Formula | |
| Molecular Weight | 116.02 g/mol |
| Isotopic Purity | |
| Appearance | White crystalline powder |
| GHS Classification | Not a hazardous substance or mixture |
| Storage Conditions | Room temperature, tightly closed, desiccated |
Table 2: Comparative NMR Properties ( N vs N)
| Property | ||
| Natural Abundance | 99.63% | 0.37% |
| Spin State (I) | 1 | 1/2 |
| Line Shape in NMR | Broad (Quadrupolar relaxation) | Sharp (High resolution) |
| Utility in 2D HSQC | Unusable | Highly effective |
Mechanistic Role in Isotopic Labeling
The utility of
Fig 1. Mechanistic pathway of 15N assimilation from ammonium into the bacterial proteome.
Experimental Protocols
Protocol A: SDS-Compliant Handling and Molar Standardization
To ensure reproducibility in metabolic labeling, the physical integrity of the reagent must be maintained[2].
-
Storage & Environmental Control: Store the
NH₄H₂PO₄ in a vacuum desiccator at room temperature.-
Causality: The compound is mildly hygroscopic. Absorption of atmospheric moisture increases the apparent mass of the powder. If weighed without desiccation, the actual molarity of nitrogen in the expression media will be sub-optimal, leading to stalled bacterial growth.
-
-
Weighing Protocol: Utilize an analytical balance (
mg precision) within a localized draft shield. Wear nitrile gloves, safety glasses, and a standard lab coat[3]. -
Self-Validating System: Implement a gravimetric validation loop. Weigh a
g aliquot, expose it to ambient laboratory humidity for 2 hours, and re-weigh. A mass increase of indicates compromised storage conditions, necessitating the recalibration of molar calculations to account for water mass.
Protocol B: Biosynthetic Uniform N Labeling of Proteins in E. coli
This protocol describes the generation of
-
Media Preparation: Prepare 1 Liter of M9 minimal media. Substitute standard nitrogen sources with exactly
g/L of NH₄H₂PO₄.-
Causality:
g/L provides sufficient nitrogen to support cell growth up to an of while minimizing the waste of expensive isotopic reagents. The phosphate counter-ion simultaneously bolsters the buffering capacity of the M9 media.
-
-
Stepwise Adaptation: Inoculate a starter culture in unlabeled Luria-Bertani (LB) broth. Pellet the cells, wash twice with sterile
PBS to remove residual N, and resuspend in the N-M9 media.-
Causality: Direct transfer from rich media to minimal media induces a severe metabolic lag phase. Washing removes trace
N peptides that would otherwise cause isotopic dilution in the final protein product.
-
-
Expression & Harvest: Grow the culture at
C until reaches . Induce protein expression with mM IPTG and incubate for an additional 4-18 hours depending on the target protein's folding kinetics. -
Self-Validating System: Prior to initiating large-scale 3D NMR data acquisition, acquire a 1D
H- N HSQC spectrum. The presence of well-dispersed amide cross-peaks validates both the folded state of the protein and the successful incorporation of the N isotope. Furthermore, intact protein mass spectrometry should be performed; the mass shift ( ) relative to the unlabeled control provides a direct quantitative measure of isotopic enrichment, which must exceed .
Fig 2. Experimental workflow for 15N-labeled protein expression and NMR structure determination.
Storage and stability guidelines for 15N-labeled compounds
The Integrity of Isotopes: Advanced Storage and Stability Guidelines for N-Labeled Compounds
The Paradox of Stable Isotopes
1In reality, while the isotopic nucleus is immutable, the molecular scaffold housing it remains highly susceptible to environmental degradation. A degraded
Mechanistic Pathways of Compound Degradation
Understanding the causality behind degradation is essential for designing effective storage systems. The instability of
-
Chemical Degradation: The primary threat to
N-labeled peptides and amino acids is sequence-dependent chemical reactivity. Residues containing methionine, cysteine, or tryptophan are highly prone to oxidation even at low temperatures. Furthermore, specific partial sequences, such as -Asn-Gly- and -Asn-Ser-, are highly susceptible to aspartimide formation, which yields further cleavage products and deamidation[2]. -
Physical Alteration (Hygroscopicity & Volatility): Many
N-labeled salts and lyophilized powders act as desiccants, rapidly absorbing atmospheric moisture. Conversely, volatile analytical standards suffer from evaporative loss into the headspace of the container if warmed improperly[3]. -
Biological Contamination:
N-labeled amino acids are universal biological substrates. If moisture is allowed to condense inside a storage vial, it creates a micro-environment for bacterial and fungal growth, which will actively consume the standard and alter the N/ N ratio.
Logical relationship of degradation pathways affecting 15N-labeled compounds.
Quantitative Storage Parameters
To mitigate these degradation pathways, baseline storage conditions must be strictly enforced. The following table synthesizes the quantitative shelf-life and temperature guidelines for various classes of
| Compound Classification | Physical State | Optimal Storage Temp | Light Sensitivity | Expected Shelf Life |
| Solid (Neat) | ≤ 8°C | Low | 1 Year[4] | |
| Lyophilized Powder | -20°C to -5°C | Moderate | Sequence-Dependent[2] | |
| Methanol Solution | 2°C to 8°C | High | 1 Month[4] | |
| Liquid | ≤ 8°C | Moderate | Container-Dependent[3] |
Note: Sealed vials (as received) stored at ≤8°C and protected from light maintain a shelf life of 1 year, whereas reconstituted methanol solutions degrade rapidly and are only viable for 1 month under refrigeration[4].
Self-Validating Experimental Protocols
To guarantee the integrity of your
Protocol A: State-Dependent Aliquoting Workflow
Causality: The handling of a compound must be dictated by its physical state. For volatile
Step-by-Step Methodology:
-
State Assessment: Determine if the
N-standard is a volatile liquid or a hygroscopic solid. -
Temperature Management:
-
For Volatiles: Keep the primary vial at ≤8°C. Pre-chill the receiving amber glass micro-reaction vessels[3].
-
For Solids: Transfer the sealed vial to a desiccator and equilibrate to room temperature for >2 hours.
-
-
Atmospheric Purging: Fill the receiving vials with dry nitrogen (
) to displace oxygen and moisture[3]. -
Transfer & Sealing: Rapidly transfer the required aliquot. Seal immediately using Mininert® valves or PTFE-lined caps to provide a dual-layer defense against sample loss[3].
-
Storage: Store the aliquots at their optimal temperature (see Section 3), strictly protected from light[5].
Experimental workflow for the state-dependent aliquoting of 15N compounds.
Protocol B: LC-MS/MS Isotopic Validation (Self-Validating System)
Causality: You cannot assume an aliquot has survived storage intact. Because
Step-by-Step Methodology:
-
Baseline Establishment: Immediately upon receiving the
N-compound, reconstitute a 1 mg/mL stock in an anhydrous solvent. -
LC-MS/MS Acquisition: Run a high-resolution LC-MS/MS scan. Identify the monoisotopic peak of the heavy labeled compound and the corresponding light (
N) peak[6]. -
Enrichment Calculation: Calculate the baseline
N/ N ratio to establish the true labeling efficiency (e.g., 98.5%). -
Longitudinal Validation: Prior to any critical metabolic flux or SILAC experiment, sacrifice one stored aliquot and repeat the LC-MS/MS acquisition.
-
System Check: If the
N enrichment drops by >2% from the baseline, the aliquot has suffered chemical degradation or environmental contamination and must be discarded.
Self-validating LC-MS/MS workflow for monitoring 15N isotopic enrichment.
Conclusion
The successful application of
References
- Stable Isotope Labeled Amino Acids | Precision Research Molecules for Proteomics & Metabolomics, ChemPep,
- MATERIAL SAFETY DATA SHEET, Cambridge Isotope Labor
- FAQ - frequently asked questions, Bachem,
- Stable Isotope Standards For Clinical Mass Spectrometry, Eurisotop,
- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector, Frontiers,
- The Proper Storage and Handling of Volatile Analytical Standards, Sigma-Aldrich,
Sources
- 1. chempep.com [chempep.com]
- 2. bachem.com [bachem.com]
- 3. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
- 4. eurisotop.com [eurisotop.com]
- 5. isotope.com [isotope.com]
- 6. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
Cost and availability of Ammonium dihydrogen phosphate-15N
Technical Guide: Ammonium Dihydrogen Phosphate-15N ( )[1]
Executive Summary
Ammonium dihydrogen phosphate-15N (ADP-15N) is a high-value stable isotope-labeled compound primarily utilized in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and specialized metabolic tracing. Unlike its ubiquitous counterpart,
This guide analyzes the cost structure, availability, and technical application of ADP-15N. It provides researchers with the decision-making frameworks necessary to justify the procurement of this premium reagent over cheaper alternatives.
Part 1: Technical Specifications & Quality Attributes
For high-resolution NMR and mass spectrometry, chemical purity is as critical as isotopic enrichment. Impurities such as paramagnetic metals (Fe, Mn) can broaden NMR linewidths, negating the benefit of the expensive isotopic label.
| Feature | Specification | Criticality for Research |
| Chemical Formula | Core identity. | |
| CAS Number | 287488-11-3 | Unique identifier for procurement. |
| Isotopic Enrichment | High: Lower enrichment (<95%) dilutes signal intensity in NMR. | |
| Chemical Purity | Critical: Paramagnetic impurities reduce | |
| Physical Form | White Crystalline Solid | Hygroscopic; must be stored in desiccated conditions. |
| Molecular Weight | 116.02 g/mol | Calculated based on |
Part 2: Market Landscape, Cost & Availability
Availability Analysis
ADP-15N is not a commodity isotope . While
-
Primary Supplier: Sigma-Aldrich (Merck) lists this under Product #491780.
-
Secondary Sources: Cambridge Isotope Laboratories (CIL) and Silantes may offer this as a custom synthesis or non-catalog item.
-
Lead Time: Expect 2–4 weeks if not in stock; "In Stock" quantities are usually limited to 1g or 5g units.
Cost Structure & Budgeting
The price of ADP-15N is significantly higher than
| Compound | Approx.[1][2][3][4] Market Price (USD) | Unit Size | Relative Cost Factor |
| ADP-15N (98%) | $250 - $450 (Est.) | 1 g | High (Specialty) |
| $60 - $100 | 1 g | Medium (Commodity) | |
| Unlabeled ADP | < $1.00 | 1 g | Negligible |
Procurement Tip: For large-scale plant studies (hydroponics), request a "bulk quote" for 10g+ sizes. Catalog prices for 1g units are often 30-50% higher per gram than bulk orders.
Synthesis & Cost Drivers
The cost is driven by the price of the
Figure 1: Synthesis pathway of ADP-15N. The primary cost driver is the
Part 3: Applications & Decision Framework
Solid-State NMR Reference Standard
ADP-15N is the "Gold Standard" for referencing
-
Why ADP-15N? Unlike liquid ammonia (dangerous, volatile) or Nitromethane (explosive hazard), ADP-15N is safe and stable.
-
Chemical Shift: The
signal of solid ADP is typically referenced to liquid ammonia (0 ppm).
Plant Metabolomics (Nitrogen Tracing)
In plant physiology, chloride ions (
-
Advantage: ADP-15N provides both Nitrogen (
) and Phosphorus ( ) without introducing "spectator" ions like Chloride or Sulfate that might skew metabolic data.
Decision Matrix: When to Buy ADP-15N
Use the following logic flow to determine if the extra cost is justified for your experiment.
Figure 2: Procurement decision matrix. Select ADP-15N only when Chloride interference or Solid-State referencing is a factor.
Part 4: Experimental Protocols
Protocol A: Solid-State NMR Referencing
Objective: Prepare a Magic Angle Spinning (MAS) rotor with ADP-15N to calibrate the
-
Preparation: Ensure the ADP-15N powder is dry. If the bottle has been opened previously, dry ~50 mg in a vacuum desiccator for 2 hours to remove surface moisture.
-
Packing: Tightly pack the ADP-15N into a 3.2mm or 4mm ZrO
MAS rotor. Use a packing tool to ensure uniform density.-
Note: Loose packing can lead to rotor imbalance at high spin speeds.
-
-
Acquisition:
-
Insert rotor into the probe.
-
Spin at a moderate speed (e.g., 5–10 kHz).
-
Acquire a
Cross-Polarization (CP) spectrum. -
Reference Point: Set the main peak of ADP-15N to 39.3 ppm (relative to liquid NH
at 0 ppm) [1].
-
Protocol B: Hydroponic Tracing Solution (Nitrogen Uptake)
Objective: Prepare a defined nutrient solution where
-
Stoichiometry:
-
Dissolution:
-
Dissolve 0.58 g of ADP-15N in 900 mL of milli-Q water.
-
Add other micronutrients (Fe-EDTA, MgSO
, etc.) after the phosphate is dissolved to prevent precipitation.
-
-
pH Adjustment:
-
ADP solutions are slightly acidic (pH ~4.5).[7] Adjust to pH 5.8 using KOH (avoid NaOH if sodium is a concern).
-
Caution: Do not use HCl or HNO
to adjust pH, as this introduces unlabeled N or Cl ions.
-
References
-
Bertani, P., et al. (2014). "
chemical shift referencing in solid state NMR". Solid State Nuclear Magnetic Resonance, 61-62, 15-18. Link -
Sigma-Aldrich. "Ammonium-15N dihydrogen phosphate Product Specification". Merck KGaA.[1][2] Link
-
Cambridge Isotope Laboratories. "Isotope-Labeled Inorganic Compounds". CIL Catalog. Link
-
Veinberg, S. L., et al. (2016). "Natural abundance 14N and 15N solid-state NMR of pharmaceuticals". Phys. Chem. Chem. Phys.Link[8]
Sources
- 1. CAS 7722761 | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 7722-76-1 | Sigma-Aldrich [sigmaaldrich.com]
- 3. di-Ammonium hydrogen phosphate, 500 g, CAS No. 7783-28-0 | Ammonium Salts, NH4+ | Salts for Analysis (p.a.) | Salts | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
- 4. 15N Ammonium chloride | Silantes [silantes.com]
- 5. Ammonium-15N dihydrogen phosphate 15N 98atom 287488-11-3 [sigmaaldrich.com]
- 6. Stable Isotopes купить, цены на сайте! Sigma-Aldrich [dv-expert.org]
- 7. annexechem.com [annexechem.com]
- 8. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]
Unveiling Nitrogen Dynamics: A Comprehensive Guide to 15N Isotope Tracing in Biological Systems
Executive Summary
In the post-genomic era, static snapshots of metabolite or protein concentrations are insufficient to understand the dynamic nature of biological systems. Stable isotope tracing has emerged as the gold standard for elucidating metabolic flux and proteostasis. While Carbon-13 (
The Physicochemical Basis of 15N Tracing
The fundamental principle of stable isotope tracing relies on the mass difference between isotopes. Nitrogen naturally exists as two stable isotopes:
Causality in Analytical Detection
Why use mass spectrometry for
Critical Analytical Checkpoint: Because
Tracing Metabolic Flux: 15N in Cancer Metabolism
Cancer cells undergo profound metabolic reprogramming to sustain rapid proliferation. While the Warburg effect highlights altered glucose metabolism, glutamine addiction is equally critical. Glutamine serves as the primary nitrogen donor for the biosynthesis of non-essential amino acids (NEAAs) and purine/pyrimidine nucleotides [2].
Using Stable Isotope-Resolved Metabolomics (SIRM), researchers utilize
Fig 1. Metabolic fate of 15N-Glutamine in mammalian cells, highlighting nitrogen distribution.
Protocol 1: In Vitro 15N-Glutamine Tracing for Nucleotide Biosynthesis
This self-validating protocol ensures steady-state labeling without artifactual dilution from exogenous unlabeled sources.
-
Media Preparation: Formulate custom tracing media using DMEM lacking glutamine. Supplement with 10% Dialyzed Fetal Bovine Serum (dFBS) . Causality: Standard FBS contains high levels of unlabeled amino acids that will dilute the
N tracer, skewing flux calculations. Dialysis removes molecules <10 kDa. -
Cell Adaptation: Seed cells in standard media. 24 hours prior to the experiment, wash cells twice with PBS and switch to the dFBS-formulated tracing media containing 2 mM [Amide-
N]-Glutamine or[U- N ]-Glutamine [4]. -
Metabolic Quenching: At desired timepoints (e.g., 0, 2, 6, 24 hours), rapidly aspirate media, wash with ice-cold PBS, and immediately add -80°C 80% Methanol. Causality: Rapid quenching halts enzymatic activity instantly, preventing artifactual metabolite interconversion during the extraction process.
-
Extraction & LC-MS/MS: Scrape cells, centrifuge at 15,000 x g for 10 mins at 4°C to precipitate proteins. Evaporate the supernatant under nitrogen gas, reconstitute, and analyze via Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to high-resolution MS.
Proteostasis: Measuring Protein Turnover via Dynamic SILAC
While metabolomics captures small-molecule flux, understanding proteostasis—the balance of protein synthesis and degradation—requires tracking nitrogen incorporation into macromolecules. Dynamic SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture) utilizes
The Steady-State Assumption
In a dynamic SILAC experiment, cells are maintained at a steady state where the total concentration of a given protein remains constant. When the "Light" (
Fig 2. Dynamic SILAC workflow for quantifying proteome-wide synthesis and degradation rates.
Protocol 2: Dynamic SILAC for In Vitro Protein Turnover
-
Pre-Conditioning: Culture cells in "Light" SILAC media (containing standard
N/ C L-Arginine and L-Lysine, plus 10% dFBS) for at least 5 doublings to ensure the proteome is fully adapted to the media formulation. -
The Isotope Pulse: At
, wash the cells with PBS and introduce the "Heavy" SILAC media (e.g., containing C N -Arginine and C N -Lysine). -
Time-Course Harvesting: Harvest cells at logarithmic time intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours). Causality: Logarithmic sampling is required because protein degradation follows first-order exponential decay kinetics.
-
Proteomic Sample Prep: Lyse cells in 8M Urea buffer. Reduce disulfide bonds with DTT, alkylate with Iodoacetamide, and digest overnight with Trypsin. Causality: Trypsin cleaves specifically at the C-terminus of Arginine and Lysine. By labeling only Arg/Lys, every resulting peptide (except the extreme C-terminus of the protein) will contain exactly one heavy label, simplifying MS quantification [5].
-
Data Analysis: Analyze via LC-MS/MS. Use software like MaxQuant or Skyline to extract the Heavy/Light ratios and fit the decay curves to calculate individual protein half-lives.
Quantitative Data Interpretation & Tracer Selection
Selecting the correct
| Tracer Molecule | Isotopic Label | Primary Biological Application | Key Downstream Readouts |
| L-Glutamine | [Amide- | Nucleotide biosynthesis, Hexosamine pathway | Purines, Pyrimidines, UDP-GlcNAc |
| L-Glutamine | [U- | Global nitrogen flux, Transamination | Glutamate, Aspartate, Alanine, Serine |
| Ammonium Chloride | [ | De novo nitrogen assimilation, Urea cycle | Citrulline, Arginine, Urea |
| L-Arginine / L-Lysine | [ | Proteostasis, Dynamic SILAC | Proteome-wide half-lives, synthesis rates |
| Spirulina (Whole Diet) | [U- | In vivo whole-organism protein turnover | Tissue-specific degradation rates (e.g., Brain vs. Liver) |
Conclusion
N isotope tracing bridges the gap between static biological snapshots and dynamic physiological reality. Whether mapping the vulnerabilities of cancer metabolism through glutamine flux or evaluating the efficacy of targeted protein degraders (PROTACs) via dynamic SILAC, mastering these protocols is essential for modern biochemical research. By strictly adhering to steady-state assumptions, utilizing dialyzed reagents, and applying rigorous mathematical corrections for natural isotopic abundance, researchers can ensure their tracing data is both highly accurate and biologically actionable.References
-
Methods and Guidelines for Metabolism Studies: Applications to Cancer Research Source: MDPI URL:[Link]
-
Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges Source: NIH / PMC URL:[Link]
-
Exploring Cancer Metabolism Using Stable Isotope-Resolved Metabolomics (SIRM) Source: UKnowledge (University of Kentucky) URL:[Link]
-
Simultaneous tracing of carbon and nitrogen isotopes in human cells Source: eScholarship.org URL:[Link]
-
Stable Isotope Metabolic Labeling to Investigate Protein Turnover in Rodents Source: Cambridge Isotope Laboratories URL:[Link]
-
Nitrogen metabolism profiling reveals cell state-specific pyrimidine synthesis pathway choice Source: bioRxiv URL:[Link]
Methodological & Application
Protocol for 15N labeling of proteins in E. coli using Ammonium dihydrogen phosphate-15N
Application Note: Protocol for Uniform N Labeling of Proteins in E. coli Using Ammonium Dihydrogen Phosphate- N
Abstract & Core Logic
This application note details the protocol for expressing uniformly
While Ammonium Chloride (
Scientific Rationale:
-
Nitrogen Source: The ammonium ion (
) is metabolized into glutamate and glutamine, serving as the donor for all nitrogen atoms in the proteome. -
Buffering Impact: Unlike
, the anion here ( ) is a buffering species. Its addition significantly increases the concentration of monobasic phosphate in the medium. Crucial Adjustment: This protocol includes a mandatory pH titration step to prevent medium acidification, which would otherwise stall growth or precipitate essential metal cofactors. -
Stoichiometry: To match the nitrogen molarity of standard M9 media (typically 1 g/L
, 18.7 mM), a higher mass of (MW 116.02 g/mol ) is required.
Materials & Reagent Selection
Primary Reagents
| Reagent | Specification | Purpose |
| Ammonium Dihydrogen Phosphate- | >98 atom % | Sole Nitrogen Source |
| Glucose | D-Glucose (Natural abundance) | Carbon Source |
| Magnesium Sulfate | Essential cofactor for DNA/RNA polymerases | |
| Thiamine (Vitamin B1) | Filter Sterilized | Essential for E. coli carbohydrate metabolism |
| Antibiotic | (e.g., Ampicillin, Kanamycin) | Plasmid maintenance |
Modified M9 Media Recipe (1 Liter)
Standard M9 salts must be adjusted because the nitrogen source contributes phosphate.
Base Salt Solution (10X Stock - Nitrogen Free):
Final 1L Labeling Medium Assembly:
-
Sterile Water: ~880 mL
-
10X Base Salt Stock: 100 mL
-
: 2.2 g (Dissolve in 10 mL water, filter sterilize, then add).
-
Calculation: 2.2 g
19 mM Nitrogen, equivalent to ~1 g/L .
-
-
Trace Elements Solution: 1 mL (Contains
, , etc.) -
pH Adjustment (CRITICAL): Check pH. The addition of dihydrogen phosphate will lower pH. Adjust to 7.2–7.4 using sterile NaOH or KOH.
- (1M): 2 mL (Add after pH adjustment to prevent precipitation).
-
(1M): 0.1 mL[3][4]ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Glucose (20% w/v): 20 mL (Final conc: 0.4%)
-
Vitamins/Antibiotics: As required.
Experimental Protocol
Phase 1: Pre-Culture & Adaptation
Goal: Eliminate
-
Inoculation: Inoculate a single colony of E. coli (BL21(DE3) or similar) into 5 mL LB media + Antibiotic. Incubate at 37°C, 250 rpm for 6–8 hours.
-
Wash Step (The "Nitrogen Purge"):
-
Centrifuge the 5 mL culture (3000 x g, 10 min).
-
Discard supernatant (LB contains
N). -
Resuspend pellet gently in 5 mL of 1X M9 Base Salts (no nitrogen/carbon).
-
Repeat centrifugation and resuspension once more.
-
-
Adaptation Culture:
-
Inoculate the washed cells into 50 mL of Modified M9 Media (containing
N and Glucose). -
Grow overnight at 37°C.
-
Why: This forces the bacteria to upregulate biosynthetic pathways for amino acid synthesis using
N, ensuring the main culture starts vigorously.
-
Phase 2: High-Density Expression
Goal: Maximize protein yield per unit of expensive isotope.
-
Main Culture Inoculation:
-
Measure
of the overnight adaptation culture. -
Inoculate the main 1L volume of Modified M9 Media to a starting
of 0.05 – 0.1 .
-
-
Growth Phase:
-
Incubate at 37°C / 250 rpm.
-
Monitor
hourly. -
Target: Grow until
reaches 0.6 – 0.8 (Mid-log phase).
-
-
Induction:
-
Cool Down: Reduce temperature to 18°C – 25°C .
-
Expert Insight: Lower temperatures promote correct folding and solubility, which is critical for NMR samples (aggregates are invisible to NMR).
-
-
Wait 20–30 mins for medium to cool.
-
Add IPTG (typically 0.5 mM – 1.0 mM final).
-
-
Expression:
-
Incubate for 16–20 hours at the lowered temperature.
-
-
Harvest:
-
Centrifuge (5000 x g, 15 min, 4°C).
-
Flash freeze pellet in liquid nitrogen. Store at -80°C.
-
Visualization: Workflow Diagram
Caption: Step-by-step workflow for minimizing isotopic dilution and maximizing soluble yield.
Quality Control & Troubleshooting
Validation (HSQC)
Before large-scale purification, purify a small aliquot (e.g., from 50 mL) and run a
-
Success Criteria: Well-dispersed peaks indicating folded protein.
-
Labeling Efficiency: Can be checked by Mass Spectrometry (Intact Mass). Expect a mass shift of +1 Da per Nitrogen atom in the sequence.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Precipitation in Media | Magnesium Phosphate (Struvite) formation | Ensure |
| Long Lag Phase | Metabolic shock from LB | Do not skip the Adaptation Culture step. Ensure the adaptation culture is in log phase before inoculating main batch. |
| Low Protein Yield | Acidification of media | The |
| Incomplete Labeling | Ensure the wash step (Phase 1, Step 2) is performed thoroughly. Avoid using rich media (e.g., SOC) for recovery after transformation. |
References
-
PDB (Protein Data Bank). Methods for Protein Expression and Isotopic Labeling. [Link]
- Cavanagh, J., et al.Protein NMR Spectroscopy: Principles and Practice. Academic Press. (Standard text for NMR sample prep).
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[5] Journal of Biomolecular NMR. [Link]
-
Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification.[6][7] [Link]
Sources
- 1. Confluence Mobile - Rice University Campus Wiki [wiki.rice.edu]
- 2. Thomas Eng, PhD - M9 Minimal Salt Media [sites.google.com]
- 3. ProtocolsRecipesM9Minimal < Lab < TWiki [barricklab.org]
- 4. cmdr.ubc.ca [cmdr.ubc.ca]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. reddit.com [reddit.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Using Ammonium dihydrogen phosphate-15N for metabolic flux analysis
Metabolic Flux Analysis Using Ammonium Dihydrogen Phosphate-15N
Executive Summary & Core Rationale
Nitrogen metabolism is the engine of cellular proliferation, driving the synthesis of nucleotides, amino acids, and hexosamines. While
This guide details the use of Ammonium Dihydrogen Phosphate-15N (
Key Advantages of
-
Dual Essentiality: Delivers Nitrogen (for biomass) and Phosphate (for energy/nucleotides) in a single salt, simplifying minimal media matrices.
-
Buffering Capacity: The dihydrogen phosphate ion (
) acts as a critical buffer in the physiological range (pKa ~7.2), maintaining culture stability during fermentation. -
High Isotopic Purity: Typically available at >98 atom %
N, ensuring high signal-to-noise ratios in Mass Spectrometry.
Strategic Experimental Design
2.1 The Stoichiometric Challenge
Replacing standard nitrogen sources (e.g.,
-
Standard M9 Minimal Media typically contains
(1 g/L) and (3 g/L). -
The Substitution: If you introduce Nitrogen via
, you are simultaneously adding phosphate. To maintain the correct N:P ratio and pH, you must reduce the unlabeled phosphate salts ( or ) proportionally. Failure to do so may lead to phosphate toxicity or precipitation of micronutrients (Mg/Ca).
2.2 Pathway Visualization: Nitrogen Assimilation
The following diagram illustrates the flow of
Figure 1: The assimilation of inorganic
Protocol: Media Preparation & Cell Culture[1][2][3][4]
Objective: Create a chemically defined medium where
Materials
-
Tracer: Ammonium dihydrogen phosphate-15N (98 atom % 15N).
-
Base: 10x Phosphate-Free Salt Base (Custom preparation: KCl, MgSO4, CaCl2, NaCl).
-
Carbon Source: Glucose (unlabeled, typically 2-4 g/L).
-
Water: LC-MS grade water (critical to avoid background nitrogen contamination).
Step-by-Step Methodology
-
Calculate Molarity:
-
MW of unlabeled
: 115.03 g/mol . -
MW of
: ~116.03 g/mol . -
Target Nitrogen concentration: Typically 18.7 mM (equivalent to 1 g/L
). -
Calculation:
.
-
-
Buffer Adjustment (The "Senior Scientist" Step):
-
Since you are adding 18.7 mM of Phosphate via the tracer, subtract 18.7 mM of phosphate from your standard buffer recipe (e.g., reduce
). -
Check pH.[1][2][3] The solution will likely be acidic (~pH 4.5). Adjust to pH 7.0-7.4 using NaOH or KOH .[1] Do not use Ammonium Hydroxide (
), as this introduces unlabeled nitrogen.
-
-
Sterilization:
-
Filter sterilize (0.22 µm PES membrane). Do not autoclave the tracer with glucose, as Maillard reactions may degrade the isotopic purity or create toxic byproducts.
-
-
Inoculation & Adaptation:
-
Pre-culture: Grow cells in standard minimal media (unlabeled) to mid-log phase.
-
Wash: Centrifuge cells (3,000 x g, 5 min), discard supernatant, and wash pellet 2x with PBS (phosphate-buffered saline) to remove extracellular unlabeled nitrogen.
-
Labeling Phase: Resuspend washed pellet into the
N-medium at an OD600 of 0.05.
-
Protocol: Quenching & Metabolite Extraction[6]
Scientific Integrity Check: Nitrogen metabolism is rapid. Turnover rates for Glutamine and Glutamate are in the order of seconds. Slow quenching will result in "flux artifacts" where the measured isotope ratio reflects the harvest stress, not the steady state.
Workflow Diagram
Figure 2: The critical path for 15N-MFA. The time between sampling and quenching (Phase 2) determines data validity.
Detailed Steps
-
Preparation: Pre-cool extraction solvent (40:40:20 Acetonitrile:Methanol:Water) to -20°C.
-
Filtration: Apply 1 mL of culture to a vacuum manifold with a 0.45 µm nylon filter.
-
Quench: Immediately transfer the filter (with cells) into the cold extraction solvent. Total time from culture flask to solvent must be <10 seconds.
-
Extraction: Vortex for 1 min, incubate at -20°C for 15 min, then centrifuge at 13,000 x g for 5 min (4°C) to pellet cell debris.
-
Supernatant: Collect supernatant for LC-MS.
Analytical Measurement & Data Interpretation
5.1 Instrumentation (LC-MS)
Nitrogenous metabolites are highly polar. Reverse-phase chromatography (C18) often fails to retain them.
-
Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., ZIC-pHILIC).[4]
-
Mobile Phase:
-
A: 20 mM Ammonium Carbonate (pH 9.0).
-
B: 100% Acetonitrile.
-
-
Detection: High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) in Negative Mode (for central carbon/nitrogen intermediates) and Positive Mode (for amino acids).
5.2 Calculating Enrichment (The "Trustworthiness" Pillar)
Raw MS data provides intensities for isotopologues (
Table 1: Expected Mass Shifts for Key Metabolites
| Metabolite | Formula (Unlabeled) | Nitrogen Atoms | Mass Shift (Fully Labeled) | Key Transition |
| Glutamate | C5H9NO4 | 1 | +1.00 Da | M+0 |
| Glutamine | C5H10N2O3 | 2 | +2.00 Da | M+0 |
| ATP | C10H16N5O13P3 | 5 | +5.00 Da | M+0 |
| Uracil | C4H4N2O2 | 2 | +2.00 Da | M+0 |
5.3 Natural Abundance Correction
Even with 98%
-
Problem: An M+1 peak could be
N (tracer) OR C (natural noise). -
Solution: Use a correction matrix (e.g., IsoCor or polylabeled software) to strip out natural
C abundance. -
Validation Rule: In the
N-medium, the "unlabeled" (M+0) fraction of Glutamate should approach 0% after 5 cell doublings. If M+0 > 5%, you have contamination (unlabeled N in water/glassware) or insufficient labeling time.
References
-
Beste, D. J. V., et al. "One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux." Molecular Systems Biology (via PMC), 2022. [Link]
-
Oxford Academic. "Metabolic cartography: experimental quantification of metabolic fluxes from isotopic labelling studies." Journal of Experimental Botany. [Link]
Sources
- 1. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 3. agriculture.gov.au [agriculture.gov.au]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for plant nitrogen uptake studies with Ammonium dihydrogen phosphate-15N
Application Note: Experimental Design for Plant Nitrogen Uptake Studies Utilizing Ammonium Dihydrogen Phosphate-¹⁵N (¹⁵N-ADP)
Executive Summary
Stable isotope tracing using ¹⁵N is the gold standard for quantifying nitrogen fluxes, assimilation pathways, and Nitrogen Use Efficiency (NUE) in agricultural and pharmacological plant models. Ammonium dihydrogen phosphate (NH₄H₂PO₄) labeled with ¹⁵N (¹⁵N-ADP) is particularly valuable for studying ammonium-specific uptake dynamics. This application note details the mechanistic rationale, experimental design, and step-by-step protocols required to execute a highly rigorous, self-validating ¹⁵N-ADP tracing study.
Mechanistic Rationale: Ammonium Uptake and Assimilation
Ammonium (NH₄⁺) is a preferred nitrogen source for many plant species, but its over-accumulation in the cytosol can cause toxicity. To mitigate this, plants rapidly assimilate internalized NH₄⁺ into non-toxic organic amino acids via the Glutamine Synthetase-Glutamate Synthase (GS-GOGAT) pathway[1].
When ¹⁵N-ADP is introduced to the root zone, the ¹⁵NH₄⁺ cation is transported across the root plasma membrane by high-affinity Ammonium Transporters (AMT). Once in the cytosol, Glutamine Synthetase (GS) catalyzes the ATP-dependent condensation of the ¹⁵NH₄⁺ with glutamate to form ¹⁵N-glutamine. Subsequently, GOGAT transfers the labeled amide group to 2-oxoglutarate, yielding two molecules of glutamate—one of which is recycled back to GS, while the other serves as a foundational donor for the biosynthesis of other amino acids and nitrogenous compounds[1].
Fig 1. The GS-GOGAT pathway for plant assimilation of 15N-labeled ammonium.
Experimental Design Principles
A robust experimental design must account for isotopic dilution, microbial interference, and baseline variations.
-
Isotope Enrichment Strategy : The natural atmospheric abundance of ¹⁵N is approximately 0.366%. For short-term micro-plot or hydroponic studies, a highly enriched tracer (e.g., 5–10 atom % ¹⁵N excess) is necessary to overcome background soil nitrogen dilution and accurately trace rapid physiological fluxes[2]. Conversely, for long-term field experimentation (e.g., perennial crops), a lower enrichment of 1–2 atom % ¹⁵N is sufficient to establish reliable fertilizer-N balances over multiple seasons[3].
-
Inhibiting Nitrification : To guarantee that the plant absorbs the ¹⁵N strictly as ammonium (rather than as nitrate following soil microbial nitrification), a nitrification inhibitor such as dicyandiamide (DCD) must be co-applied with the ¹⁵N-ADP[4].
-
Self-Validating Controls : Every protocol must be a self-validating system. Parallel control plants treated with unlabeled ADP are mandatory. These controls establish the baseline natural ¹⁵N abundance specific to the local soil matrix, which is mathematically required to calculate the exact percentage of Nitrogen Derived from Fertilizer (%Ndff)[5].
Detailed Step-by-Step Protocol
Fig 2. Step-by-step workflow for 15N-ADP plant labeling and IRMS analysis.
Phase 1: Preparation of ¹⁵N-ADP Solutions
-
Determine the required nitrogen dose based on the standard agronomic rate for the target species.
-
Dissolve ¹⁵N-ADP (e.g., 10 atom % ¹⁵N) in deionized water.
-
Causality Note: Add a nitrification inhibitor (e.g., DCD) to the solution. This prevents the microbial oxidation of ¹⁵NH₄⁺ to ¹⁵NO₃⁻, preserving the integrity of the ammonium-specific uptake study[4].
Phase 2: Plant Cultivation and Labeling
-
Establish micro-plots or hydroponic systems. For soil-based systems, isolate the root zone using physical barriers (e.g., PVC cylinders driven into the soil) to prevent lateral leaching and isotopic dilution[2].
-
Apply the ¹⁵N-ADP solution directly to the root zone via subsurface injection. Causality Note: Surface application of ammonium fertilizers can lead to significant nitrogen loss via ammonia volatilization; subsurface injection ensures maximum root contact and minimizes gaseous loss.
-
Maintain parallel control plots receiving unlabeled ADP at identical concentrations.
Phase 3: Harvesting and Sample Processing
-
Harvest plants at predefined temporal intervals (e.g., 2, 4, 7, 14, and 30 days) to capture the dynamic kinetics of nitrogen translocation[4].
-
Separate the biomass into distinct physiological pools: fine roots, coarse roots, stems, leaves, and reproductive organs.
-
Wash roots sequentially in 0.5 mM CaCl₂ followed by deionized water. Causality Note: Calcium ions (Ca²⁺) displace extracellularly bound ¹⁵NH₄⁺ from the root apoplast, ensuring that downstream analysis only measures internalized nitrogen.
-
Flash-freeze tissues in liquid nitrogen to immediately halt enzymatic activity and prevent nitrogen remobilization.
-
Oven-dry the samples at 70°C until a constant weight is achieved. Causality Note: 70°C is optimal because it rapidly removes moisture without causing the thermal degradation or volatilization of nitrogenous compounds.
-
Grind the dried samples to a fine powder (passing through a <0.1 mm sieve). Causality Note: Isotope Ratio Mass Spectrometry (IRMS) requires micro-sampling (2–3 mg). Strict homogeneity is critical to prevent isotopic skewing[2].
Phase 4: Isotope Ratio Mass Spectrometry (IRMS) Analysis
-
Weigh 2–3 mg of the homogenized plant powder into ultra-pure tin capsules.
-
Analyze using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS). The tin capsule combusts exothermically at ~1000°C, converting all organic N to N₂ gas. The mass spectrometer then separates the gas by mass-to-charge ratio (m/z 28, 29, 30) to precisely determine the ¹⁵N/¹⁴N ratio.
Data Presentation & Quantitative Analysis
To translate raw IRMS data into actionable physiological insights, researchers must calculate the Nitrogen Derived from Fertilizer (%Ndff) and the overall Nitrogen Use Efficiency (NUE)[5].
Key Equations:
-
Atom % ¹⁵N Excess = (Atom % ¹⁵N in labeled sample) - (Atom % ¹⁵N in unlabeled control)
-
%Ndff = (Atom % ¹⁵N Excess in plant tissue / Atom % ¹⁵N Excess in applied ¹⁵N-ADP) × 100
-
NUE (%) =[(Total Plant N uptake × %Ndff) / Total N applied as ¹⁵N-ADP] × 100
Table 1: Standardized Data Matrix for ¹⁵N Recovery Analysis
| Plant Organ | Dry Weight (g) | Total N Content (%) | Measured Atom % ¹⁵N | ¹⁵N Excess (%) | %Ndff | Total ¹⁵N Recovered (mg) |
| Fine Roots | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Coarse Roots | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Stems | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Leaves | [Data] | [Data] | [Data] | [Data] | [Data] | [Data] |
| Whole Plant | Sum | Weighted Avg | - | - | Weighted Avg | Sum |
References
- Source: scielo.
- Source: tandfonline.
- Source: nimss.
- Source: researchgate.
- Source: oup.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. NC_old1195: Enhancing nitrogen utilization in corn based cropping systems to increase yield, improve profitability and minimize environmental impacts (N – NIMSS [nimss.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Ammonium dihydrogen phosphate-15N in soil nitrogen cycling experiments
Application Note: Ammonium Dihydrogen Phosphate-15N ( ) in Soil Nitrogen Cycling Experiments
Executive Summary
This application note details the protocol for using Ammonium Dihydrogen Phosphate-15N (ADP-15N) —isotopically labeled Monoammonium Phosphate (MAP)—to quantify soil nitrogen transformations. While standard nitrogen tracing often uses ammonium chloride or sulfate, ADP-15N is the critical reagent for studying the specific nitrogen dynamics of phosphate-based fertilization regimes. This guide focuses on the Isotope Pool Dilution (IPD) technique to measure gross nitrogen mineralization and nitrification rates, providing a self-validating workflow for agricultural and environmental researchers.
Scientific Background & Rationale
Why ADP-15N?
Ammonium Dihydrogen Phosphate (
-
Co-limitation Studies: ADP-15N allows researchers to alleviate P-limitation while tracing N, isolating the nitrogen cycle mechanics without P-stress confounding factors.
-
Acidification Effects: The hydrolysis of MAP releases protons; using the exact chemical form (
) replicates the localized acidification zone found in real-world fertilizer bands.
The Principle of Isotope Pool Dilution (IPD)
IPD is the gold standard for separating gross rates (total production) from net rates (production minus consumption).
-
Enrichment: The soil
pool is labeled with ADP-15N. -
Dilution: As soil microbes mineralize organic matter, they release natural-abundance
( ). -
Measurement: This influx of
dilutes the enrichment of the pool over time. The rate of this dilution is mathematically proportional to the gross mineralization rate.
Experimental Design & Safety
Reagents and Materials
| Component | Specification | Purpose |
| Tracer | Ammonium Dihydrogen Phosphate-15N | Target enrichment: 10–98 atom% |
| Extractant | 2.0 M KCl (Potassium Chloride) | Desorbs exchangeable |
| Diffusion Trap | Acidified Filter Disks (2.5 M | Captures |
| Matrix | Fresh, sieved soil (<2 mm) | Field-moist soil preserves microbial community structure. |
Safety & Handling
-
PPE: Standard lab coat, nitrile gloves, and safety glasses.
-
Cross-Contamination:
is a stable isotope (non-radioactive), but highly enriched sources can permanently contaminate mass spectrometry baselines. Designate separate weighing areas and glassware for high-enrichment tracers.
Detailed Protocol: Gross N Mineralization Assay
Phase 1: Soil Preparation and Pre-incubation
-
Sieve field-moist soil to 2 mm to homogenize.
-
Adjust soil moisture to 40% Water Holding Capacity (WHC).
-
Pre-incubate loosely covered at 20–25°C for 5–7 days. This stabilizes microbial respiration pulses caused by the physical disturbance of sieving.
Phase 2: Tracer Application ( )
Goal: Homogeneously label the soil
-
Calculate Tracer Mass: Aim for a target soil concentration of 2–5 µg N per gram of dry soil.
-
Note: Do not exceed 10-15% of the native ambient
pool if strictly measuring native rates. For fertilizer simulation, apply at agronomic rates.[1]
-
-
Dissolve ADP-15N: Prepare a stock solution in deionized water.
-
Injection:
-
Spread 100g (dry weight equivalent) of soil on a tray.
-
Apply tracer solution evenly using a fine-mist spray or multiple needle injections.
-
Mix thoroughly but gently.
-
-
Sub-sampling: Immediately divide soil into two sets:
-
Set A (
): Extraction immediately (within 15 mins). -
Set B (
): Incubate for 24 hours.
-
Phase 3: Incubation[2]
-
Place Set B in aerated jars/bottles.
-
Incubate at constant temperature (e.g., 20°C) for 24 hours.
-
Critical: Do not incubate >48 hours for IPD. Long incubations risk "tracer reflux" (remobilization of immobilized
), violating model assumptions.
Phase 4: Extraction and Diffusion
-
Extraction:
-
Add 100 mL of 2.0 M KCl to 20g of soil (5:1 ratio).
-
Shake on a reciprocating shaker for 1 hour (150 rpm).
-
Filter through quantitative ashless filter paper (e.g., Whatman No. 42) into scintillation vials.
-
-
Diffusion (Stark & Hart Method):
-
Add MgO (Magnesium Oxide) to the filtrate to raise pH >9.5, converting
to gas. -
Immediately seal the vial containing an acidified filter disk trap (encased in Teflon tape) suspended above the liquid.
-
Incubate for 5–7 days at room temperature with gentle shaking.
-
-
Analysis:
-
Remove filter disks, dry in a desiccator.
-
Pack into tin capsules for Isotope Ratio Mass Spectrometry (IRMS).
-
Data Analysis & Calculations
The Kirkham & Bartholomew Equations (1954)
To calculate Gross Mineralization (
Variables:
-
: Total mass of
-N pool at time 0 and time (µg N soil). -
: Atom% excess
at time 0 and time . - : Incubation time (days).
Equation 1: Gross Mineralization Rate (
-
Note: If
(steady state), use the simplified form:
Equation 2: Gross Consumption Rate (
Data Presentation Table
Summarize your IRMS data in the following format for clarity:
| Sample ID | Timepoint | Total NH4+ (µg/g) | atom% 15N | atom% Excess (APE) | Calc. Mineralization (µg N/g/d) |
| Soil_A_1 | T0 | 12.5 | 5.42 | 5.05 | - |
| Soil_A_2 | T24 | 13.1 | 4.88 | 4.51 | Calculated Value |
Visualization of Pathways
Experimental Workflow (DOT Diagram)
Figure 1: Step-by-step experimental workflow for 15N Isotope Pool Dilution.
Nitrogen Cycle & Pool Dilution Logic (DOT Diagram)
Figure 2: Mechanistic view of Pool Dilution.[2] Mineralization of organic
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure the protocol is self-validating, implement these checks:
-
Recovery Check:
-
Issue: Loss of tracer via volatilization or adsorption.
-
Validation: Calculate total
recovery at . It should be 95–100% of the added tracer. If <90%, check for abiotic fixation (clay lattice entrapment) or volatilization during application.
-
-
Homogeneity Index:
-
Issue: Uneven spraying leads to "hotspots" and high variance.
-
Validation: Run triplicate extractions at
. The Coefficient of Variation (CV) for atom% should be <5%.
-
-
Reflux Warning:
-
Issue: If incubation is too long, microbes mineralize the
they just immobilized. -
Validation: Ensure
is short enough that the pool turnover time is not exceeded. For most agricultural soils, 24h is safe.
-
References
-
Kirkham, D., & Bartholomew, W. V. (1954). Equations for following nutrient transformations in soil, utilizing tracer data.[4] Soil Science Society of America Journal, 18(1), 33–34. (Note: Classic seminal paper, widely cited in soil texts).
-
Davidson, E. A., Hart, S. C., Shanks, C. A., & Firestone, M. K. (1991). Measuring gross nitrogen mineralization, immobilization, and nitrification by 15N isotopic pool dilution in intact soil cores. Journal of Environmental Quality, 20(2), 361–368.
-
Stark, J. M., & Hart, S. C. (1996). Diffusion technique for preparing salt solutions, Kjeldahl digests, and persulfate digests for nitrogen-15 analysis. Soil Science Society of America Journal, 60(6), 1846–1855.
-
Barraclough, D. (1991). The use of 15N pool dilution and enrichment to separate the heterotrophic and autotrophic pathways of nitrification. Soil Biology and Biochemistry, 23(11), 1055–1063.
Application Note: Quantitative Proteomics Using Ammonium Dihydrogen Phosphate-15N Metabolic Labeling
Abstract
This guide details the protocol and technical considerations for performing global quantitative proteomics using Ammonium Dihydrogen Phosphate-15N (
Introduction & Mechanism of Action
The Principle of Global Metabolic Labeling
In quantitative proteomics, accurate comparison between samples requires minimizing technical variation.[1][2][3][4] Metabolic labeling achieves this by incorporating stable isotopes into proteins in vivo, allowing samples to be mixed at the earliest possible stage—often directly at the cell harvest or lysis step.[4]
Ammonium dihydrogen phosphate-15N acts as the sole nitrogen source in a defined culture medium. During cell growth, the organism assimilates the
Comparison: Labeling vs. SILAC
| Feature | SILAC (Stable Isotope Labeling by Amino Acids) | |
| Label Source | Specific Amino Acids (e.g., Lys-13C6, Arg-13C6) | Inorganic Salt (e.g., |
| Proteome Coverage | Partial (only Lys/Arg containing peptides) | 100% (All nitrogen-containing peptides) |
| Mass Shift | Fixed (e.g., +6 Da, +10 Da) | Variable (Depends on # of N atoms in peptide) |
| Cost | High (Specialized amino acids) | Low (Simple inorganic salts) |
| Auxotrophy | Required (Cells must be Lys/Arg auxotrophs) | Not Required (Works in prototrophs) |
The "Variable Mass Shift" Challenge
A critical technical distinction in
This requires specialized bioinformatics workflows, as the mass difference is not constant across the proteome.
Experimental Protocol
Materials & Reagents[5]
-
Heavy Nitrogen Source: Ammonium dihydrogen phosphate-15N (
), >98% atom % (e.g., Cambridge Isotope Laboratories, Sigma-Aldrich). -
Light Nitrogen Source: Ammonium dihydrogen phosphate (natural abundance).
-
Base Medium: Phosphate-free minimal media (e.g., modified M9 for bacteria, or modified Hoagland’s for plants). Note: Since the label provides phosphate, ensure the base medium is adjusted to avoid excess phosphorus if strict stoichiometry is required, though usually, the salt serves as the primary N and P source.
-
Lysis Buffer: 8M Urea, 50 mM Ammonium Bicarbonate, Protease Inhibitor Cocktail.
-
Digestion Enzymes: Lys-C and Trypsin (Sequencing Grade).[5]
-
C18 Columns: For peptide desalting (e.g., Sep-Pak or StageTips).
Media Preparation (Example: Modified M9 Minimal Media)
To ensure complete labeling, the
-
Prepare 5X M9 Salts (Phosphate/Nitrogen Deficient):
-
NaCl: 2.5 g/L
-
MgSO4: 1 mM (add after autoclaving)
-
CaCl2: 0.1 mM (add after autoclaving)
-
Carbon Source: Glucose (0.4% w/v final)
-
-
Add Labeling Reagent:
-
Heavy Media: Add
to a final concentration of 3-4 g/L (approx. 25-35 mM). -
Light Media: Add natural
to the same concentration.
-
-
Filter Sterilize: Use a 0.22
m filter. Do not autoclave the glucose/magnesium mixture together to avoid precipitation.
Cell Culture & Labeling[2]
-
Inoculation: Inoculate the organism of interest (e.g., E. coli, S. cerevisiae) into a small volume (5 mL) of Heavy and Light media respectively.
-
Adaptation: Grow overnight. Dilute this starter culture 1:100 into fresh Heavy/Light media.
-
Label Incorporation: Perform at least 5-10 cell doublings in the heavy medium to ensure >98% incorporation of
.-
QC Step: Aliquot a small sample of Heavy cells, lyse, and run a quick MS check to confirm the disappearance of light peptide peaks before proceeding to the main experiment.
-
-
Perturbation: Apply drug treatment or experimental condition to the Light culture. Keep the Heavy culture as the untreated internal standard (or vice-versa).
Harvesting, Mixing, and Lysis
Crucial Step: Mixing should occur as early as possible to negate downstream handling errors.
-
Harvest: Centrifuge cells from both Heavy and Light cultures (e.g., 4000 x g, 10 min, 4°C).
-
Normalization: Estimate cell count (OD600) or wet weight.
-
Mix: Combine Heavy and Light cell pellets in a 1:1 ratio based on OD/weight.
-
Lysis: Resuspend the mixed pellet in Lysis Buffer (8M Urea). Perform mechanical disruption (sonication or bead beating).[5]
-
Clarification: Centrifuge at 16,000 x g for 20 min to remove debris. Collect supernatant.
Protein Digestion (In-Solution)
-
Reduction: Add DTT (5 mM final), incubate 30 min at 56°C.
-
Alkylation: Add Iodoacetamide (15 mM final), incubate 20 min at RT in dark.
-
Dilution: Dilute sample with 50 mM Ammonium Bicarbonate to reduce Urea concentration to <1M.
-
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.
-
Desalting: Acidify with TFA (pH < 3). Desalt using C18 StageTips or columns.[6] Dry peptides in a speed-vac.
Visual Workflow
Caption: Workflow for
Data Analysis & Bioinformatics[3][7]
Analyzing
Computational Strategy
-
Search Engine Configuration:
-
Tools: Protein Prospector , MaxQuant (requires specific configuration for
), pQuant , or Skyline (for targeted analysis). -
Atomic Composition: Define
as replacing (mass diff: 0.99703 Da). -
Tolerance: Precursor tolerance must be tight (e.g., 4.5 ppm) to distinguish isotopic envelopes.
-
-
Quantification Logic:
Handling Incomplete Incorporation
If labeling efficiency is <99%, the "Heavy" isotopic envelope will broaden and shift slightly lower in mass (due to
-
Correction: Advanced tools (e.g., Census) allow users to input an "enrichment factor" (e.g., 0.98) to mathematically correct the theoretical isotope distribution fitting.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency (<95%) | Insufficient doubling time. | Increase culture duration (min 10 doublings). Ensure inoculum is small. |
| Scrambling / Back-Exchange | Contamination with exogenous amino acids. | Ensure media is strictly defined. Wash cells thoroughly with PBS before lysis. |
| Identification Failure | Search engine set to "Fixed Mass". | Use software supporting atomic substitution (e.g., Protein Prospector).[2][3][8] |
| Complex Spectra | Co-elution of Light/Heavy peptides. | Increase LC gradient length or use high-resolution MS (Orbitrap > 60k resolution). |
References
-
Schulze, W. X., & Usadel, B. (2010). Quantitation in mass-spectrometry-based proteomics. Annual Review of Plant Biology, 61, 491-516. Link
-
Gouw, J. W., et al. (2010). In vivo metabolic labeling of organisms with stable isotopes for quantitative proteomic analysis.[4] Molecular & Cellular Proteomics, 9(1), 11-24.[4] Link
-
Skirycz, A., et al. (2011). 15N-labeling of Arabidopsis thaliana for quantitative proteomics. Methods in Molecular Biology, 779, 277-289. Link
-
Bi, Y., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science, 12. Link
-
McClatchy, D. B., et al. (2007). 15N metabolic labeling of mammalian tissue with slow turnover rates. Journal of Proteome Research, 6(5), 2005-2010. Link
Sources
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 4. A pipeline for 15N metabolic labeling and phosphoproteome analysis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantification of histone modifications using 15N metabolic labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Isotope Ratio Mass Spectrometry (IRMS) analysis of 15N enrichment
Application Note: Precision Quantitation of N Enrichment in Protein Turnover Studies via IRMS
Executive Summary
In drug development, quantifying the rate of protein synthesis and degradation (turnover) is critical for understanding mechanism of action (MoA) and target engagement. While LC-MS/MS is common for proteomics, Isotope Ratio Mass Spectrometry (IRMS) remains the gold standard for measuring low-level tracer enrichment with high precision (
This guide details the protocol for analyzing
-
Bulk Analysis (EA-IRMS): For total nitrogen flux and tissue-level uptake.
-
Compound-Specific Analysis (GC-C-IRMS): For individual amino acid turnover rates.
Experimental Design & Tracer Logic
The Biological Context
Protein turnover is measured by introducing a stable isotope tracer (e.g.,
-
Synthesis Rate (
): Calculated from the rate of tracer incorporation (Rise to Plateau). -
Degradation Rate (
): Calculated from the loss of label after tracer washout (Decay).
Tracer Selection
-
Uniformly Labeled (
N-Spirulina/Algae): Best for bulk tissue turnover; minimizes recycling errors. -
Specific Amino Acids (
N-Leucine/Glycine): Best for GC-C-IRMS to track specific synthesis pathways.
Workflow Visualization
The following diagram illustrates the decision matrix and processing steps for biological samples.
Figure 1: Dual-stream workflow for Total N (left) and Amino Acid specific (right) analysis.
Protocol A: Bulk N Analysis (EA-IRMS)
Objective: Determine the Atom Percent Excess (APE) of total nitrogen in a tissue or fluid.
Sample Preparation
-
Homogenization: Homogenize tissue (approx. 50 mg) in distilled water.
-
Lipid Removal (Optional but Recommended): Lipids contain no nitrogen but dilute the sample, requiring larger combustion masses. Extract with 2:1 Chloroform:Methanol if N content is
. -
Encapsulation:
-
Weigh 0.5 – 2.0 mg of dried, homogenized sample into tin (
) capsules. -
Critical: Fold the capsule tightly to exclude atmospheric air (which is 99.6%
N and will dilute the signal).
-
-
Standards: Weigh standards (e.g., USGS40, IAEA-N-2) to bracket the expected N-mass of the samples to correct for linearity effects.
Instrumentation (EA-IRMS)
-
Combustion Reactor: Quartz tube at 1020°C packed with Chromium Oxide (
) and Silvered Cobaltous/Cobaltic Oxide. -
Reduction Reactor: Copper wires at 650°C to reduce
to . -
Water Trap: Magnesium Perchlorate or Nafion dryer.
-
GC Column: Molecular Sieve 5A (isothermal ~50°C) to separate
from trace .
The "Memory Effect" Mitigation
-
Protocol: Run at least 2 blanks (empty tins) or 1 dummy standard (natural abundance) between highly enriched samples.
-
Monitoring: If the background
signal (m/z 28) exceeds 100 mV, bake out the column.
Protocol B: Compound-Specific Analysis (GC-C-IRMS)
Objective: Determine turnover of specific amino acids (e.g., Leucine).
Hydrolysis & Purification
-
Hydrolysis: Add 6M HCl to protein pellet. Flush with
, seal, and incubate at 110°C for 24 hours. -
Drying: Evaporate HCl under
stream at 60°C. -
Purification: Use cation exchange columns (Dowex 50W-X8) to isolate amino acids from sugars/salts.[1] Elute with 2M
.
Derivatization (NACME Method)
Amino acids are not volatile; they must be derivatized. The N-acetyl methyl ester (NACME) method is preferred for
-
Methylation: Add acidified methanol (acetyl chloride in MeOH). Heat 100°C / 1 hr. Evaporate.
-
Acetylation: Add mixture of Acetone:Triethylamine:Acetic Anhydride (5:2:1). Heat 60°C / 20 min.
-
Extraction: Extract into Ethyl Acetate / Hexane. Inject into GC.
Instrumentation (GC-C-IRMS)
-
Combustion Interface: Micro-bore furnace at 980°C (NiO/CuO/Pt wires).
-
CO2 Removal: Liquid Nitrogen trap (cryogenic removal) is mandatory for
N analysis to remove the CO2 background which interferes with m/z 29 and 30.
Data Analysis & Calculations
The Logic of Enrichment
IRMS measures the ratio (
Raw data is reported as Delta (
Calculating Atom Percent Excess (APE)
For drug development, we need the fraction of nitrogen that is labeled, not the delta value.
Figure 2: Calculation pathway from raw instrument data to biological insight.
Step-by-Step Calculation:
-
Convert
to Ratio ( ): (Note: 0.0036765 is the absolute ratio of atmospheric )[2] -
Convert Ratio to Atom Percent (AP):
-
Calculate Excess (APE):
(Baseline is usually the pre-dose sample or natural abundance control, approx 0.3663%)
Handling High Enrichment (>5 Atom%)
Warning: Standard delta notation breaks down at high enrichment levels because the probability of forming
-
Protocol: If APE > 5%, switch software to "Ion Current" mode.
-
Calculate AP directly from beam intensities (
):
Quality Control & Troubleshooting
Reference Materials
Every run must include international standards to normalize the scale.
| Standard | Material | Purpose | |
| IAEA-N-1 | Ammonium Sulfate | +0.43 ‰ | Low anchor (near Air) |
| USGS40 | Glutamic Acid | -4.52 ‰ | Organic matrix check |
| USGS41 | Glutamic Acid | +47.6 ‰ | Enriched anchor |
| USGS42 | Human Hair | +8.05 ‰ | Complex matrix check |
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High Background (m/z 28) | Air leak in autosampler | Check O-rings; tighten capsule crimping. |
| Drifting Reference Gas | Regulator instability | Allow 2 hours stabilization; check capillary crimps. |
| Peak Tailing | Water in system | Replace water trap (Mg(ClO4)2); bake column. |
| Low Linearity ( | Source saturation | Dilute sample or reduce trap current. |
| m/z 30 signal in blank | Memory effect | Run 3x dummy samples; increase oxidation reactor temp. |
References
-
Brand, W. A., et al. (2014).[3][4] Assessment of international reference materials for isotope-ratio analysis (IUPAC Technical Report). Pure and Applied Chemistry. Link
-
Thermo Fisher Scientific. (2012). Nitrogen Isotope Values of Amino Acids using GC-IRMS. Application Note 30481. Link
-
USGS. (2022). Reston Stable Isotope Laboratory (RSIL) Reference Materials. Link
-
IAEA. (2022). Reference Sheet for IAEA-N-1. International Atomic Energy Agency. Link
-
UC Davis Stable Isotope Facility. (2024). Compound Specific Isotope Analysis of Amino Acids. Link
-
Hofmann, D., et al. (2003).[5] Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by GC-C-IRMS. Isotopes in Environmental and Health Studies. Link
Sources
- 1. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nitrogen Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Sample preparation techniques for the determination of natural 15N/14N variations in amino acids by gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring 15N incorporation in microbial biomass with Ammonium dihydrogen phosphate-15N
Application Note: Measuring N Incorporation in Microbial Biomass Using Ammonium Dihydrogen Phosphate- N
Target Audience: Researchers, Soil Scientists, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic principles, self-validating protocols, and quantitative stable isotope tracing.
Introduction & Mechanistic Rationale
Quantifying nitrogen (N) assimilation into microbial biomass is critical for understanding nutrient cycling, evaluating soil fertility, and assessing microbial responses to xenobiotics or agricultural amendments. While
Adding isolated nitrogen to a biological system often induces secondary phosphorus (P) limitation, which artificially bottlenecks microbial growth and skews assimilation kinetics. By delivering equimolar bioavailable phosphate alongside the
Once introduced,
Fig 1. Microbial assimilation pathways of 15N-ammonium via GDH and GS-GOGAT into biomass proteins.
Experimental Design: A Self-Validating System
To ensure absolute trustworthiness of the isotopic data, the experimental design must account for background isotopic signatures, abiotic fixation, and extraction efficiencies. This protocol utilizes the Chloroform Fumigation-Extraction (CFE) method coupled with Elemental Analysis-Isotope Ratio Mass Spectrometry (EA-IRMS) [2].
Core Controls
-
Natural Abundance Control: Samples treated with unlabeled NH₄H₂PO₄. Causality: Establishes the baseline
N/¹⁴N ratio (δ N) of the specific matrix, which naturally varies based on historical biological fractionation. -
Non-Fumigated Control: Paired samples extracted without chloroform exposure. Causality: Quantifies the background extractable inorganic and organic nitrogen that is not bound within living microbial cells.
-
Abiotic Fixation Blank: Sterilized matrix (e.g., gamma-irradiated or autoclaved) treated with
NH₄H₂PO₄. Causality: Accounts for NH₄⁺ physically trapped in clay lattices or chemically bound to humic substances, preventing overestimation of biological assimilation[3].
Step-by-Step Methodology
Phase 1: Tracer Application and Incubation
-
Sample Preparation: Sieve fresh soil or homogenize the biological matrix to <2 mm. Determine the initial moisture content.
-
Tracer Dosing: Dissolve Ammonium dihydrogen phosphate-
N (typically 10-99 atom% N depending on the required sensitivity) in deionized water. Apply the solution evenly to achieve a target concentration (e.g., 10–50 mg N kg⁻¹ dry matrix).-
Expert Insight: Keep the addition volume low to avoid waterlogging the sample, which shifts the microbial population toward anaerobic denitrifiers, prematurely venting your
N as N₂ gas.
-
-
Incubation: Incubate samples in the dark at a constant temperature (e.g., 25°C) for the desired kinetic timeframe (typically 1 to 14 days). Maintain moisture at 50-60% of Water Holding Capacity (WHC).
Phase 2: Chloroform Fumigation-Extraction (CFE)
-
Sample Splitting: Divide each incubated sample into two equal aliquots (e.g., 10 g each). Designate one as "Fumigated" and the other as "Non-Fumigated".
-
Fumigation: Place the "Fumigated" aliquots in a vacuum desiccator lined with moist paper towels. Add a beaker containing 50 mL of ethanol-free chloroform (CHCl₃) and a few anti-bumping granules. Evacuate the desiccator until the CHCl₃ boils vigorously for 2 minutes. Seal and incubate in the dark for 24 hours at 25°C.
-
Expert Insight: Chloroform vapor disrupts microbial cell membranes, triggering autolysis and releasing intracellular
N-labeled proteins and nucleic acids into the extractable pool[2].
-
-
Evacuation: After 24 hours, remove the CHCl₃ beaker and repeatedly evacuate the desiccator (minimum 5 times) to remove all residual CHCl₃ vapor from the matrix.
-
Extraction: Add 40 mL of 0.5 M K₂SO₄ to both the Fumigated and Non-Fumigated samples. Shake at 200 rpm for 1 hour.
-
Expert Insight: While 0.05 M K₂SO₄ reduces salt load on the IRMS, 0.5 M K₂SO₄ is the gold standard for maximizing the osmotic extraction of organic nitrogen from complex matrices[4].
-
-
Filtration: Filter the extracts through Whatman No. 42 filter paper (or 0.45 µm syringe filters). Store at -20°C until analysis.
Phase 3: EA-IRMS Analysis
-
Lyophilization: Freeze-dry a known aliquot of the K₂SO₄ extract in tin capsules to remove water, leaving the extracted nitrogen salts.
-
Combustion: Analyze the capsules via EA-IRMS. The elemental analyzer combusts the sample at >1000°C, converting all nitrogen to N₂ gas, which is swept into the IRMS to determine total N and the
N/¹⁴N isotope ratio.
Fig 2. Chloroform fumigation-extraction (CFE) and IRMS workflow for 15N microbial biomass analysis.
Data Presentation and Calculations
To translate raw IRMS isotopic ratios into biologically meaningful data (Microbial Biomass
1. Total Microbial Biomass Nitrogen (MBN):
2. Atom%
3.
Table 1: Quantitative Parameters and Expected Ranges for N MBN Assays
| Parameter | Typical Range / Value | Causality & Scientific Significance |
| Tracer Enrichment | 10 – 99 Atom% | High enrichment (99%) is used for short-term pulse-chase studies; lower enrichment (10%) mimics long-term steady-state fertilizer dynamics. |
| K₂SO₄ Concentration | 0.5 M | Ensures complete osmotic lysis and desorption of organic N. Lower concentrations (0.05 M) risk incomplete recovery but spare IRMS combustion tubes[4]. |
| 0.54 | Corrects for the unextractable fraction of microbial biomass. Represents the consensus that ~54% of microbial N is rendered extractable by CHCl₃[2]. | |
| Expected | 1.5% – 22% of applied | Initial recovery peaks rapidly (within 24-48h) as microbes immobilize the NH₄⁺, then declines as biomass turns over and |
Troubleshooting & Field-Proven Insights
-
Low
N Recovery in Biomass: If the N signal is undetectable in the fumigated extract, the microbial population may be carbon-limited. Ammonium assimilation requires carbon skeletons (e.g., α-ketoglutarate). Consider co-amending with a labile carbon source (e.g., glucose) if assessing maximum assimilation capacity. -
High
N in Non-Fumigated Control: Indicates massive abiotic fixation or incomplete consumption of the tracer. Ensure the extraction shaking time is strictly adhered to, allowing the K₂SO₄ to displace unassimilated NH₄⁺ from cation exchange sites. -
IRMS Salt Accumulation: 0.5 M K₂SO₄ introduces significant salt into the EA-IRMS, which can cause ash buildup in the combustion reactor. To mitigate this, keep the lyophilized sample mass low (e.g., 20-30 mg) and change the quartz ash crucible in the EA frequently.
References
-
Charteris, A. F., Knowles, T. D. J., Michaelides, K., & Evershed, R. P. (2016). Compound-specific amino acid 15N stable isotope probing of nitrogen assimilation by the soil microbial biomass using gas chromatography/combustion/isotope ratio mass spectrometry. University of Bristol Research Portal.[Link]
-
Wang, J., et al. (2016). The fate of fertilizer nitrogen in a high nitrate accumulated agricultural soil. Scientific Reports (CAS).[Link]
-
Zagal, E., et al. (2021). Competition of Plants and Microorganisms for Added Nitrogen in Different Fertilizer Forms in a Semi-Arid Climate. MDPI.[Link]
-
Ovid Technologies. Effect of K2SO4 concentration on extractability and isotope signature (13C and 15N) of soil C and N fractions. European Journal of Soil Science.[Link]
Application Note: Tracing Fertilizer Nitrogen Fate in Soil Using Ammonium Dihydrogen Phosphate-15N
Audience: Researchers, Agronomists, and Environmental Scientists Topic: Isotopic Mass Balance and Nitrogen Cycling
Executive Summary & Mechanistic Overview
Understanding the biomolecular fate of nitrogen (N) fertilizers is critical for optimizing agricultural efficiency and mitigating environmental pollution. Ammonium dihydrogen phosphate (MAP, NH₄H₂PO₄) is a highly soluble fertilizer that provides equimolar amounts of nitrogen and phosphorus, making it uniquely suited for stimulating early root development. However, once applied to the soil, the ammonium (NH₄⁺) ion enters a highly competitive network of simultaneous physicochemical and microbially mediated reactions[1].
Quantifying absolute changes in soil NH₄⁺ pools cannot distinguish between newly applied fertilizer and the native mineralization of soil organic matter. To resolve this, researchers employ Nitrogen-15 (¹⁵N) stable isotope tracing [1]. By enriching MAP with the heavier ¹⁵N isotope (typically 5–10 atom %), scientists can precisely trace the conversion of the applied compound through specific pathways, including autotrophic nitrification, microbial immobilization, plant assimilation, and gaseous loss[1][2].
The Causality of Nitrogen Transformations
The fate of ¹⁵N-MAP is governed by several mechanistic drivers:
-
Microbial Assimilation: Soil microbes rapidly immobilize ¹⁵N-NH₄⁺ into amino acids (such as glutamate), acting as the gateway between inorganic and organic soil N pools[3]. This creates direct competition with plant roots.
-
Nitrification & Denitrification: NH₄⁺ is oxidized to NO₃⁻ by autotrophic bacteria. The subsequent fate of this NO₃⁻ is highly dependent on the soil's Water-Filled Pore Space (WFPS). At a WFPS > 70%, anaerobic conditions promote denitrification, reducing NO₃⁻ to N₂O and N₂ gases[4].
-
Volatilization: In alkaline soils or under high temperatures, ¹⁵N-NH₄⁺ can be rapidly lost as ammonia (NH₃) gas.
Experimental Design & Rationale
Designing a robust ¹⁵N tracer study requires careful consideration of isotopic dilution and spatial boundaries to ensure a mathematically closed system[2].
-
Isotope Enrichment Level: The natural abundance of ¹⁵N in the atmosphere and soil is approximately 0.3663%[2]. To ensure the tracer remains detectable after dilution into the massive native soil N pool, an enrichment of 5 to 10 atom % ¹⁵N is required for field studies[2][5].
-
Microplot Containment: To prevent lateral root encroachment and hydrological leaching out of the sampling zone, experiments must utilize confined microplots (e.g., PVC cylinders driven 30–50 cm into the soil). This physical boundary is the foundation of a self-validating mass balance.
-
Analytical Resolution: While traditional Isotope Ratio Mass Spectrometry (IRMS) measures bulk ¹⁵N recovery, advanced studies now utilize compound-specific Gas Chromatography-Combustion-IRMS (GC-C-IRMS) to track ¹⁵N flux directly into specific microbial amino acids[3][6].
Quantitative Data Summaries
Table 1: Target ¹⁵N-MAP Recovery Distribution in a Typical Agricultural Soil
| Nitrogen Pool | Expected Recovery (% of Applied ¹⁵N) | Mechanistic Driver / Causality |
|---|---|---|
| Plant Biomass | 35 - 50% | Active root assimilation; kinetically stimulated by the co-localization of phosphate in MAP. |
| Soil Organic N | 20 - 35% | Rapid microbial immobilization into the soil protein pool (maximized within 14 days)[7]. |
| Soil Inorganic N | 5 - 15% | Residual fertilizer and re-mineralized organic N retained on soil colloids. |
| Gaseous Losses | 10 - 25% | NH₃ volatilization (high pH) and N₂O/N₂ denitrification (WFPS > 70%)[4]. |
| Leaching (NO₃⁻) | 2 - 10% | Hydrological flux exceeding the biological uptake capacity. |
Table 2: Troubleshooting Mass Balance Discrepancies
| Discrepancy Flag | Probable Cause | Corrective Action / Protocol Adjustment |
|---|---|---|
| Total Recovery < 90% | Unquantified gaseous loss (N₂ or NH₃) or deep leaching. | Implement continuous closed-chamber gas trapping; extend PVC microplot depth. |
| High Inorganic ¹⁵N, Low Plant ¹⁵N | Root stress or severe P-fixation limiting MAP efficacy. | Assess soil pH and aluminum toxicity; verify root biomass health. |
| Rapid ¹⁵N Loss within 48h | Immediate NH₃ volatilization. | Ensure tracer is mechanically incorporated or lightly irrigated immediately post-application. |
Step-by-Step Methodologies
The following protocols form a self-validating system . The ultimate validation metric is the Isotopic Mass Balance: the sum of ¹⁵N recovered in the plant, soil, and measured loss pathways must equal 100% (± 5%) of the applied ¹⁵N. A failure to close this mass balance automatically flags a breach in containment or unmeasured gaseous emissions.
Protocol 1: Tracer Preparation and Application
-
Calculation: Determine the required mass of ¹⁵N-MAP based on the target field application rate (e.g., 100 kg N ha⁻¹) and the microplot surface area.
-
Dissolution: Dissolve the ¹⁵N-MAP (5 atom % enrichment) in a precise volume of deionized water. Causality: Liquid application ensures homogenous distribution and immediate soil contact, reducing spatial variability compared to granular application.
-
Injection: Using a multi-needle manifold syringe, inject the solution evenly across the microplot at a depth of 2–3 cm.
-
Sealing: Lightly irrigate the plot with 5 mm of unlabeled water to wash the tracer into the root zone and minimize surface NH₃ volatilization.
Protocol 2: Soil and Plant Sampling
-
Harvest: At physiological maturity, harvest all above-ground plant biomass within the microplot. Excavate the root system carefully.
-
Soil Coring: Extract three intact soil cores (0–30 cm depth) from the microplot.
-
Homogenization: Sieve the soil (2 mm) to remove rocks and fine roots.
-
Immediate Extraction: Weigh 20 g of field-moist soil and immediately extract with 100 mL of 2M KCl. Causality: 2M KCl is required to displace electrostatically bound NH₄⁺ from negatively charged soil colloids, ensuring complete recovery of the inorganic pool.
Protocol 3: Sample Preparation via Ammonia Diffusion
To determine the isotopic fraction of specific inorganic N pools, the N must be separated from the bulk soil matrix[2].
-
NH₄⁺ Isolation: Add 0.2 g of Magnesium Oxide (MgO) to 50 mL of the KCl extract in a sealed specimen cup. The MgO raises the pH, converting aqueous NH₄⁺ to NH₃ gas.
-
Trapping: Suspend a PTFE-enveloped filter paper disc (pre-acidified with 10 µL of 2.5 M KHSO₄) above the liquid. Incubate for 6 days at 25°C. The acid traps the volatilized NH₃ as stable (NH₄)₂SO₄.
-
NO₃⁻ Isolation: After 6 days, remove the NH₄⁺ trap. Add 0.2 g of Devarda's alloy to the same extract to reduce the remaining NO₃⁻ to NH₄⁺[4]. Insert a new acidified trap and incubate for another 6 days.
Protocol 4: IRMS Analysis & Mass Balance Calculation
-
Combustion: Pack the dried filter discs (from Protocol 3) and milled bulk soil/plant samples into tin capsules. Analyze via an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS)[2].
-
Ndff Calculation: Calculate the Nitrogen Derived From Fertilizer (Ndff) using the following self-validating equation: Ndff (%) =[(Atom% ¹⁵N_sample - Atom% ¹⁵N_background) / (Atom% ¹⁵N_fertilizer - Atom% ¹⁵N_background)] × 100
-
Validation: Multiply the Ndff (%) by the total N mass of each pool. Sum the recovered ¹⁵N masses. If the total is < 95% of the applied dose, utilize the[1] to simulate unquantified denitrification or volatilization rates.
Visualization of the ¹⁵N Fate Pathway
The following diagram illustrates the competitive pathways the ¹⁵N-MAP fertilizer undergoes upon entering the soil matrix.
Figure 1: Mechanistic pathways of 15N-MAP fate in the soil-plant system.
References
-
Wikipedia Contributors. "Nitrogen-15 tracing." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Loick, N., et al. (2021). "Application of a triple 15N tracing technique to elucidate N transformations in a UK grassland soil." Geoderma, 385, 114844. Available at:[Link]
-
Charteris, A. F., et al. (2024). "The differential assimilation of nitrogen fertilizer compounds by soil microorganisms." FEMS Microbiology Letters, 371, fnae041. Available at:[Link]
-
Schleppi, P., & Wessel, W. W. (2021). "Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations." Frontiers in Environmental Science, 9, 658779. Available at:[Link]
Sources
- 1. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. Frontiers | Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Fate of nitrogen in riparian forest soils and trees: an 15N tracer study simulating salmon decay - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell culture media preparation with Ammonium dihydrogen phosphate-15N
Application Note: High-Efficiency Uniform Protein Labeling Using -Ammonium Dihydrogen Phosphate
Target Audience: Structural Biologists, NMR Spectroscopists, and Quantitative Proteomics Researchers Application: Recombinant Protein Expression in Escherichia coli
Executive Summary
Uniform
Mechanistic Insights: The Causality of Isotopic Enrichment
As a Senior Application Scientist, I emphasize that successful isotopic labeling is not merely about swapping reagents; it requires managing the metabolic fluxes of the host organism.
The Media Exchange Paradigm:
Directly inoculating minimal media from a glycerol stock often results in extended lag phases or failed cultures due to the harsh nutritional transition. Conversely, growing cells entirely in
The Chemical Advantage of Ammonium Dihydrogen Phosphate:
During log-phase growth in minimal media, E. coli actively imports
Quantitative Comparison of Nitrogen Sources
To guide experimental design, the following table summarizes the physicochemical impact of various isotopic nitrogen sources on E. coli fermentation dynamics.
| Parameter | |||
| Chemical Formula | |||
| Nitrogen Yield per Gram | 18.7 mmol | 15.1 mmol | 8.6 mmol |
| Typical Working Conc. | 1.0 g/L | 1.5 g/L | 2.0 - 2.5 g/L |
| Byproduct upon Uptake | Hydrochloric Acid ( | Sulfuric Acid ( | Phosphoric Acid ( |
| Impact on Media pH | Moderate Acidification | Severe Acidification | Minimal (Self-Buffering) |
| Primary Use Case | Standard NMR Labeling | High-density fermentation | pH-sensitive expression systems |
Experimental Workflow Diagram
Workflow for high-efficiency 15N protein labeling using a media-exchange strategy.
Self-Validating Experimental Protocol
This protocol is designed for a 1-Liter expression culture.
Phase 1: Preparation of Media Components
Self-Validation Checkpoint: Never autoclave glucose and ammonium salts together. The resulting Maillard reaction generates toxic byproducts that inhibit cell growth. Always filter-sterilize these components separately.
-
10X Nitrogen-Free M9 Salts: Dissolve 60 g
, 30 g , and 5 g in up to 1 L[2]. Autoclave to sterilize. -
-Ammonium Dihydrogen Phosphate Stock (100X): Dissolve 2.0 g of
in 10 mL of . Filter sterilize (0.22 µm). -
Complete
-M9 Media (1 L): Combine aseptically:-
100 mL of 10X Nitrogen-Free M9 Salts
-
10 mL of
Stock (Yields 2 g/L final concentration) -
20 mL of 20% (w/v) Glucose (Use
-Glucose if double-labeling is required) -
2 mL of 1M
(Filter sterilized) -
0.1 mL of 1M
(Filter sterilized) -
10 mL of 100X Trace Elements solution[2]
-
Appropriate antibiotic
- to 1 L.
-
Phase 2: Biomass Accumulation
-
Inoculate 1 L of LB broth (containing appropriate antibiotics) with an overnight starter culture of the expression strain (e.g., BL21(DE3)).
-
Incubate at 37°C with orbital shaking (250 rpm) until the
reaches 0.8 to 1.0.
Phase 3: The Nitrogen Wash
-
Harvest the cells by centrifugation at 4,000 × g for 15 minutes at 20°C.
-
Carefully decant the LB supernatant.
-
Resuspend the cell pellet gently in 100 mL of 1X Nitrogen-Free M9 Salts .
-
Centrifuge again at 4,000 × g for 15 minutes. Decant the supernatant. Causality: This step purges the extracellular environment of unlabeled
sources[3].
Phase 4: Isotopic Adaptation and Expression
-
Resuspend the washed cell pellet in the 1 L of Complete
-M9 Media prepared in Phase 1. -
Return the culture to the incubator at 37°C.
-
Self-Validation Checkpoint: Monitor the
. The culture will typically experience a 45–60 minute lag phase as the cells upregulate glutamine synthetase to adapt to the inorganic nitrogen source. The should stabilize and then begin to slowly rise. If the drops by more than 10%, cell lysis is occurring (likely due to osmotic shock or trace metal toxicity).
-
-
Once the
resumes growth and reaches ~0.8 (typically 1–2 hours post-resuspension), induce protein expression with IPTG (e.g., 0.5 - 1.0 mM). -
Lower the temperature to 18°C–25°C and express for 12–16 hours to maximize folding efficiency in the minimal media environment.
Phase 5: Harvest and Quality Control
-
Harvest cells via centrifugation (6,000 × g, 20 min, 4°C). Store the pellet at -80°C or proceed to lysis and purification.
-
Validation of Labeling Efficiency: Following purification, subject a 10 µg aliquot of the intact protein to Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the deconvoluted intact mass of the labeled protein against an unlabeled control. The mass shift should equal the total number of nitrogen atoms in the protein sequence multiplied by 0.997 (the mass difference between
and ). A labeling efficiency of >98% validates the protocol.
References
-
Expressing 15N labeled protein. University of Cambridge. 3
-
15N labeling of proteins in E. coli. European Molecular Biology Laboratory (EMBL). 2
-
Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis. PubMed Central (NIH). 4
-
NMR structural studies of the bacterial outer membrane protein OmpX in oriented lipid bilayers. PubMed Central (NIH). 1
Sources
- 1. NMR structural studies of the bacterial outer membrane protein OmpX in oriented lipid bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 4. Fermentation and Cost-Effective 13C/15N Labeling of the Nonribosomal Peptide Gramicidin S for Nuclear Magnetic Resonance Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low 15N Incorporation in Plant Tissues
Tracer: Ammonium Dihydrogen Phosphate-15N (
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your Mass Spectrometry (IRMS) data shows lower-than-expected Nitrogen-15 enrichment after labeling with Ammonium Dihydrogen Phosphate-15N .
This tracer presents a unique set of physiological and chemical challenges compared to Nitrate-based tracers. Unlike Nitrate (
This guide is structured to isolate the variable causing your issue: Physiology , Experimental Design , or Analytics .
Module 1: Physiological Troubleshooting
The Biological Interface: Why the plant might be rejecting or sequestering the tracer.
The "Ammonium Trap" (Root Sequestration)
Symptom: High
Rhizosphere Acidification & Uptake Inhibition
Symptom: Total plant
-
Chemical Acidity: Ammonium Dihydrogen Phosphate is an acidic salt.
-
Physiological Acidity: For every
ion taken up, the plant root extrudes a Proton ( ) to maintain charge balance.[1] -
The Crash: This double-acidification rapidly drops the pH of unbuffered hydroponic solutions below 4.0. At this pH, Ammonium transporters (AMTs) shut down to prevent acid influx, effectively stopping tracer uptake.
Visualization: The Uptake & Assimilation Pathway
Figure 1: The logic flow of Ammonium uptake, the acidification feedback loop, and the GS/GOGAT assimilation trap.
Caption: Figure 1. Ammonium uptake triggers H+ efflux, lowering solution pH.[2] If unbuffered, this inhibits further uptake. Rapid assimilation in roots (The Trap) limits translocation to shoots.
Module 2: Experimental Design Optimization
The Workflow: Ensuring the protocol allows for detectable incorporation.
Substrate Selection: Hydroponics vs. Soil
Soil is a "black box" for
| Feature | Hydroponic / Sand Culture | Soil / Potting Mix |
| Competition | Low. Plant is the sole consumer. | High. Microbes immobilize |
| Adsorption | Negligible. Tracer remains available. | High. Clay particles bind |
| pH Control | Difficult. Requires active buffering (MES/HEPES). | Moderate. Soil has natural buffering capacity. |
| Recovery | >90% of tracer can be accounted for. | <50% is common due to leaching/gas loss. |
Recommendation: For kinetic uptake studies, always use hydroponics or washed sand. If soil is mandatory, you must sterilize the soil or increase the tracer dosage significantly (3-5x) to account for microbial theft.
The "Pulse-Chase" Protocol
A common error is labeling for too short a duration without a "chase" period, or labeling continuously without refreshing the buffer.
Protocol for Maximum Incorporation:
-
N-Starvation (Pre-treatment): Cultivate plants in N-free media for 48–72 hours prior to labeling. This upregulates High-Affinity Transport Systems (HATS), making roots "hungry" for the tracer.
-
Buffering: Add 2-5 mM MES buffer (adjusted to pH 5.8) to the labeling solution. Do not rely on water alone.
-
The Pulse: Expose roots to
(e.g., 2 mM) for 1–4 hours. -
The Chase (Optional but recommended): Transfer to non-labeled solution for 12–24 hours if measuring shoot incorporation. This allows time for root-assimilated amino acids to translocate upwards.
Visualization: Decision Tree for Protocol Optimization
Figure 2: Troubleshooting workflow to identify the root cause of low incorporation.
Caption: Figure 2. Diagnostic decision tree. Most "Low Incorporation" cases resolve to soil immobilization, pH crash, or sampling shoots before translocation occurs.
Module 3: Analytical Validation
The Measurement: Ensuring the math and the machine are correct.
Calculating Atom % Excess (APE)
Raw IRMS data is often reported in Delta (
Step 1: Convert Delta to Atom %
Step 2: Calculate Excess
Common Pitfall: If your control plant has high natural abundance variability, low enrichment levels might be statistically lost. Always run
Sample Homogeneity
If you grind a whole root system but only analyze 2 mg, and the
-
Requirement: Grind the entire harvested tissue to a fine powder (<100 µm) using a ball mill before subsampling for IRMS.
Frequently Asked Questions (FAQ)
Q: Why does the pH drop so fast with this specific tracer?
A: Ammonium (
Q: Can I just add more tracer to force incorporation? A: No. Increasing Ammonium concentration beyond 5-10 mM often induces toxicity (chlorosis, growth stunting) rather than increasing uptake. It is better to use a lower concentration (1-2 mM) with a longer exposure time or a "pulse-chase" method.
Q: My shoots have zero label, but roots are hot. Did the experiment fail?
A: Not necessarily. This confirms the "Ammonium Trap." The plant is assimilating the toxic ammonium in the roots to protect the shoots. If you need to study shoot allocation, you must wait longer (24-48h chase) or switch to a Nitrate-based tracer (
References
-
Britto, D. T., & Kronzucker, H. J. (2002). NH4+ toxicity in higher plants: a critical review. Journal of Plant Physiology. Link
-
Bloom, A. J., et al. (1992). Hydrogen ion efflux associated with ammonium and nitrate absorption in barley and tomato. Plant Physiology. Link
-
Yoneyama, T., et al. (2003). Nitrate and ammonium uptake and assimilation in plants: 15N tracing. Soil Science and Plant Nutrition. Link
-
Evans, R. D. (2001). Physiological mechanisms influencing plant nitrogen isotope composition. Trends in Plant Science. Link
-
Barbour, M., & Cernusak, L. (2025). 15N labeling Protocols. Prometheus Protocols. Link
Sources
Technical Support Center: Optimizing ¹⁵N Enrichment for Protein NMR Studies
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the ¹⁵N enrichment of proteins for Nuclear Magnetic Resonance (NMR) studies. The content is structured to address specific experimental challenges with a focus on the underlying scientific principles and practical, field-proven solutions.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during ¹⁵N labeling experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: Low or Incomplete ¹⁵N Labeling Efficiency
Symptom: Mass spectrometry (MS) analysis or preliminary ¹⁵N HSQC NMR spectra indicate that the percentage of ¹⁵N incorporation is significantly below the expected >98%.
Potential Causes and Troubleshooting Steps:
-
Contamination with ¹⁴N from Rich Media: The most common cause of low enrichment is residual ¹⁴N from the initial culture growth in rich media (e.g., LB, 2xTY). Even a small carry-over of rich media into the minimal M9 media can significantly dilute the ¹⁵N isotope pool.
-
Troubleshooting Protocol: Cell Washing to Minimize ¹⁴N Carry-over
-
Grow a pre-culture overnight in a rich medium (e.g., LB) containing the appropriate antibiotic.
-
The next day, use this pre-culture to inoculate a larger volume of rich medium and grow to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Discard the supernatant. Resuspend the cell pellet in a volume of sterile M9 minimal salts solution (containing no nitrogen source) equal to the culture volume.
-
Centrifuge the cells again under the same conditions.
-
Repeat the washing step (step 4 and 5) at least once more to ensure complete removal of the rich medium.
-
Finally, resuspend the washed cell pellet in the final M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source for the induction of protein expression.[1]
-
-
-
Inadequate Adaptation to Minimal Media: E. coli cells grown in rich media are metabolically optimized for the uptake of readily available amino acids. A sudden shift to minimal media can lead to a prolonged lag phase and inefficient nutrient uptake, including the ¹⁵N source.
-
Solution: Implement an adaptation step. After the initial growth in rich media, inoculate a small-scale intermediate culture in M9 minimal medium with natural abundance (¹⁴N) ammonium chloride.[2] Allow the cells to grow for several generations to adapt their metabolic machinery before inoculating the final large-scale ¹⁵N-containing culture.
-
-
Sub-optimal Media Composition: The composition of the minimal medium is critical for robust cell growth and efficient protein expression.
-
Recommendation: Ensure your M9 minimal medium is properly supplemented. Besides the ¹⁵N source and a carbon source (typically glucose), it should contain essential salts, magnesium, calcium, and trace elements.[3] For certain auxotrophic strains, specific vitamins or amino acids (unlabeled) may be required.
-
-
Leaky Protein Expression: Uninduced, or "leaky," expression of a toxic or metabolically burdensome protein can slow cell growth, leading to poor utilization of the ¹⁵N-labeled nutrients.
Issue 2: Significant Isotopic Scrambling
Symptom: Mass spectrometry analysis reveals ¹⁵N incorporation into amino acids that were not expected to be labeled (in selective labeling experiments) or a non-uniform distribution of the label across the protein.
Potential Causes and Troubleshooting Steps:
-
Transaminase Activity: E. coli possesses a variety of transaminases that can transfer the amine group from one amino acid to an α-keto acid, creating a different amino acid.[2] This is a major route for isotopic scrambling. For instance, aromatic amino acid transaminases can shuttle the ¹⁵N label between tyrosine and phenylalanine.
-
Solution:
-
Use Auxotrophic Strains: Employ E. coli strains that are deficient in the biosynthesis of specific amino acids. This can help to direct the incorporation of exogenously supplied labeled amino acids.[1]
-
Metabolic Pathway Inhibition: In some cases, the addition of specific unlabeled metabolic precursors can suppress the activity of certain biosynthetic pathways, thereby reducing scrambling.[2]
-
-
-
Metabolic Branch Points and Reversible Reactions: Central metabolic pathways contain numerous branch points and reversible enzymatic reactions that can lead to the redistribution of the ¹⁵N label.[2] For example, tryptophan can be degraded by tryptophanase into indole, pyruvate, and ammonia, with the released ¹⁵N-ammonia re-entering the general nitrogen pool.[5]
-
Cell-Free Protein Synthesis as an Alternative: For applications requiring highly specific labeling patterns with minimal scrambling, cell-free protein synthesis (CFPS) offers a powerful alternative.[6] In a CFPS system, the reaction mixture can be precisely controlled, supplying only the desired ¹⁵N-labeled amino acids and minimizing the activity of scrambling enzymes.[6]
Issue 3: Low Protein Yield in Minimal Media
Symptom: The final yield of the purified ¹⁵N-labeled protein is significantly lower than what is typically obtained when expressing the same protein in rich media.
Potential Causes and Troubleshooting Steps:
-
Slower Growth Rate in Minimal Media: E. coli grows more slowly in minimal media compared to rich media because it has to synthesize all necessary metabolites from basic precursors.[7] This slower growth can lead to lower overall cell density and consequently, lower protein yield.
-
Solution:
-
Optimize Growth Conditions: Ensure optimal aeration by using baffled flasks and a high shaking speed (e.g., 250-280 rpm). Maintain the pH of the medium around 7.4 for optimal growth.[8]
-
High-Density Culture Method: A common strategy to boost yield is to first grow the cells to a high density in a rich, unlabeled medium.[9] The cells are then harvested, washed, and resuspended at a much higher concentration (e.g., four-fold) in the ¹⁵N-labeled minimal medium for induction.[9]
-
-
-
Codon Usage Bias: The codon usage of the gene of interest may not be optimal for E. coli, leading to translational pausing and reduced protein expression. This issue can be exacerbated in minimal media where the pool of aminoacyl-tRNAs may be more limited.
-
Solution: Use an E. coli expression strain that co-expresses tRNAs for rare codons, such as the Rosetta™ or CodonPlus® strains.[1]
-
-
Induction Timing and Duration: The optimal point of induction and the duration of expression can differ significantly between rich and minimal media.
-
Recommendation: Induce protein expression during the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).[3] It is often beneficial to perform a time-course experiment to determine the optimal harvest time post-induction, which can range from a few hours to overnight, especially at lower expression temperatures.[3][9]
-
Section 2: Frequently Asked Questions (FAQs)
Media and Reagents
Q1: What is the standard composition of M9 minimal medium for ¹⁵N labeling?
A1: A standard 1-liter preparation of M9 minimal medium for ¹⁵N labeling typically consists of a base of M9 salts, supplemented with a carbon source, the ¹⁵N nitrogen source, and essential ions.
| Component | Quantity per 1 Liter | Purpose |
| 10x M9 Salts | 100 mL | Provides essential salts (Na₂HPO₄, KH₂PO₄, NaCl) |
| ¹⁵NH₄Cl | 1 g | Sole nitrogen source for ¹⁵N incorporation[10] |
| 20% (w/v) Glucose | 20 mL | Carbon and energy source[3] |
| 1 M MgSO₄ | 2 mL | Essential cofactor for enzymes[10] |
| 1 M CaCl₂ | 0.3 mL | Important for cell wall integrity[3] |
| 100x Trace Elements | 10 mL | Provides essential micronutrients[3] |
| Antibiotic | As required | For plasmid selection |
All stock solutions should be sterilized separately and added to the sterile M9 salt base before use.[3]
Q2: What is the recommended purity for ¹⁵NH₄Cl?
A2: For achieving high levels of enrichment (>98%), it is crucial to use ¹⁵NH₄Cl with an isotopic purity of at least 98 atom % ¹⁵N, with 99% being preferable.[11][12][13]
Experimental Workflow
Q3: At what cell density (OD₆₀₀) should I induce protein expression?
A3: It is generally recommended to induce protein expression during the mid-logarithmic growth phase, when the OD₆₀₀ reaches 0.6-1.0.[3] Inducing at this stage ensures that the cells are metabolically active and have sufficient resources to dedicate to protein synthesis.
Q4: What is the impact of the bacterial growth phase on protein expression and labeling?
A4: The growth phase significantly impacts the metabolic state of the bacteria and, consequently, protein expression. During the exponential (log) phase, cells are rapidly dividing and have high rates of transcription and translation, which is ideal for protein production.[14] In the stationary phase, resources become limited, and a stress response is initiated, which can lead to lower protein yields and potential protein degradation.[15][16] Therefore, induction and harvesting should occur during the log phase for optimal results.
Analysis and Quality Control
Q5: How can I verify the percentage of ¹⁵N incorporation?
A5: The most accurate method for determining the percentage of ¹⁵N incorporation is mass spectrometry (MS).[17] By analyzing the mass of the intact protein or, more commonly, peptides derived from the protein after proteolytic digestion (e.g., with trypsin), you can determine the mass shift due to the incorporation of ¹⁵N. The isotopic distribution of a peptide can be compared to theoretical distributions at different enrichment levels to calculate the incorporation percentage.[11][17] A preliminary assessment can also be made from the signal-to-noise ratio of a ¹⁵N HSQC NMR spectrum.
Q6: What does an ideal ¹⁵N HSQC spectrum of a well-labeled, folded protein look like?
A6: A high-quality ¹⁵N HSQC spectrum serves as a "fingerprint" of a protein.[18] For a well-folded protein, you would expect to see a dispersion of sharp, well-resolved peaks, with the number of peaks roughly corresponding to the number of non-proline residues in the protein.[18][19] A spectrum with poorly dispersed peaks, significant line broadening, or fewer peaks than expected can indicate that the protein is unfolded, aggregated, or experiencing dynamic conformational exchange.[20]
Section 3: Visual Workflows and Diagrams
Workflow for Uniform ¹⁵N Protein Labeling
Caption: A generalized workflow for uniform ¹⁵N labeling of proteins in E. coli.
Troubleshooting Logic for Low ¹⁵N Enrichment
Caption: A decision tree for troubleshooting low ¹⁵N enrichment.
References
-
Protein Expression and Purification Core Facility. (n.d.). 15N labeling of proteins in E. coli. Retrieved from [Link]
- Hennig, M., & Geerlof, A. (2004). Optimised fermentation strategy for 13C/15N recombinant protein labelling in Escherichia coli for NMR-structure analysis. Journal of Biomolecular NMR, 28(3), 295–304.
- Promega Corporation. (n.d.). 15N Labeling of Proteins Overexpressed in the Escherichia coli Strain KRX. Promega Notes, 97, 28–29.
-
Higman, V. A. (2012). 15N - Protein NMR. Retrieved from [Link]
- Morita, E. H., Sawasaki, T., & Endo, Y. (2004). Optimization of an Escherichia coli system for cell-free synthesis of selectively 15N-labelled proteins for rapid analysis by NMR spectroscopy. Protein Science, 13(7), 1999-2005.
- Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C/15N Protein in Abundance.
-
(n.d.). 15N labeling in E. coli. Retrieved from [Link]
-
(n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]
- Betgovargez, E., et al. (2013). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1007, 223–234.
- Berthold, D. A., et al. (n.d.). Top Ten Tips for Producing 13C 15N Protein in Abundance. Massachusetts Institute of Technology.
-
(n.d.). Expressing 15N labeled protein. Retrieved from [Link]
- Thelen, J. J., et al. (2019). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 10, 131.
-
Thelen, J. J., et al. (2019). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. Retrieved from [Link]
-
(n.d.). Protein isotopic enrichment for NMR studies. Retrieved from [Link]
- Gath, J., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Theillet, F.-X., et al. (2019). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences, 6, 2.
- Soufi, B., et al. (2012). The 15N isotope effect in Escherichia coli: a neutron can make the difference. Proteomics, 12(21), 3121-3128.
- Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.
- Klumpp, S., & Hwa, T. (2014). Bacterial growth: global effects on gene expression, growth feedback and proteome partition. Current Opinion in Biotechnology, 28, 96-102.
- Mas, G., & Batey, R. T. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1335-1345.
-
(n.d.). The effect of bacterial growth phase on protein extraction (left) and.... ResearchGate. Retrieved from [Link]
-
(n.d.). How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. Retrieved from [Link]
- Ruzgys, P., et al. (2012).
- (2024). Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media?.
- Gardner, K. H., & Kay, L. E. (1998). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 8(5), 621-628.
- Schlechter, R., & Remus-Emsermann, M. (2020). Constitutively expressed fluorescent proteins allow to track bacterial growth and to determine relative fitness of bacteria in mixed cultures. bioRxiv.
- Rolfe, M. D., et al. (2012). Lag Phase Is a Distinct Growth Phase That Prepares Bacteria for Exponential Growth and Involves Transient Metal Accumulation. Journal of Bacteriology, 194(3), 686-700.
- Collins, J. G., et al. (2016). Nitrogen source influences natural abundance 15N of Escherichia coli. FEMS Microbiology Letters, 363(9).
-
(2024). 15N enrichment. Reddit. Retrieved from [Link]
Sources
- 1. dbt.univr.it [dbt.univr.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 15N labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 4. isotope.com [isotope.com]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial growth: global effects on gene expression, growth feedback and proteome partition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibodies.cancer.gov [antibodies.cancer.gov]
- 9. web.mit.edu [web.mit.edu]
- 10. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. Ammonium-15N chloride Biomolecular NMR Mass Spectrometry CAS No. 39466-62-1 Sigma-Aldrich [sigmaaldrich.com]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. The effect of temperature and bacterial growth phase on protein extraction by means of electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. di.univr.it [di.univr.it]
Troubleshooting low yield of 15N-labeled protein expression
Topic: Troubleshooting Low Yield of 15N-Labeled Protein Expression Operator: Senior Application Scientist (Bio-NMR Division)
Welcome to the Technical Support Center
You are likely here because your standard LB expression protocol failed when translated to M9 minimal media. This is the most common bottleneck in structural biology.
In 15N-labeling, the bacteria are under significant metabolic stress. They are forced to synthesize all amino acids from a single nitrogen source (
Below is your diagnostic guide, engineered to isolate the variable causing your low yield.
Part 1: Diagnostic Matrix
Symptom: Which failure mode matches your experiment?
| Symptom | Observation | Root Cause | Immediate Action |
| The "Stall" | OD600 rises to 0.2–0.4 and stops. | Missing micronutrients (Trace Metals/Vitamins). | Supplement M9 with Trace Metal Mix A5 + Thiamine. |
| The "Crash" | OD drops after induction; lysis occurs. | Bacteriophage or extreme toxicity.[1] | Check pH (acidification); use tight-control strains (BL21-AI). |
| The "Ghost" | Good OD, but no protein band on SDS-PAGE. | Plasmid loss or Proteolytic degradation. | Add antibiotic to M9; Check pre-induction retention. |
| The "Rock" | Strong band in pellet, none in supernatant. | Inclusion bodies (Aggregation).[2] | Lower temp to 18°C; Reduce IPTG to 0.1 mM. |
| The "Scramble" | Low isotopic incorporation % (MS/NMR). | Dilution by unlabeled amino acids. | Wash pellet 2x with M9 salts before resuspension. |
Part 2: The Core Protocols
Most researchers fail because they treat M9 like LB. You must choose the correct workflow based on your protein's behavior.[2]
Workflow A: The "Marley" High-Density Switch (Recommended)
Best for: Toxic proteins, low yielders, and cost-saving on isotopes. Concept: Grow biomass in cheap rich media (LB), then switch to labeled M9 solely for the production phase.
Protocol:
-
Biomass Generation: Inoculate LB (+ Antibiotic) with fresh transformants. Grow at 37°C until OD600 = 0.7–0.9 . (Do not let it reach stationary phase).
-
The Wash: Centrifuge at 4,000 x g for 15 min. Discard LB supernatant. Resuspend pellet gently in 15N-M9 salts (no glucose/NH4Cl yet) to wash away unlabeled nitrogen. Centrifuge again.
-
The Switch: Resuspend the pellet in 25% of the original volume of complete
-M9 media.-
Note: This concentrates cells 4x, creating a high-density culture (OD ~3.0–4.0).
-
-
Recovery: Incubate at 37°C for 45-60 mins to deplete unlabeled metabolites and allow adaptation.
-
Induction: Add IPTG (final 0.5–1.0 mM). Incubate for protein production (usually 18–20°C overnight).
Workflow B: Enhanced M9 Direct Growth
Best for: Proteins that require slow folding or are sensitive to media switching shock.
Critical Formulation (Per Liter):
-
Standard M9 Salts: 6g
, 3g , 0.5g NaCl. -
Nitrogen: 1.0g
.[3] -
Carbon: 4.0g Glucose (or
-Glucose). -
Magnesium/Calcium: 2mM
, 0.1mM . -
The "Secret Sauce" (Mandatory):
-
Thiamine (Vit B1): 10 mg/L (Essential for E. coli carbohydrate metabolism in minimal media).
-
Trace Metal Mix: 1 mL of 1000x stock (
). Lack of iron is the #1 cause of growth stalling.
-
Part 3: Visual Troubleshooting Logic
Diagram 1: The Decision Tree
Caption: Logical flow for diagnosing 15N-expression failure modes.
Diagram 2: The "Marley" Switch Workflow
Caption: High-density media exchange protocol to maximize isotope efficiency.
Part 4: Frequently Asked Questions (FAQ)
Q1: My cells stop growing immediately after transferring to M9. Why? A: This is "Adaptation Shock." In LB, cells import amino acids. In M9, they must synthesize them. If your M9 lacks Trace Metals (Iron/Magnesium) or Thiamine , the metabolic machinery cannot function.
-
Fix: Always add a Micronutrient mix (e.g., 1000x Trace Metals) and Thiamine (10 mg/L) to your M9.
Q2: Can I use "Auto-Induction" media for 15N labeling?
A: Yes, but it is complex. You must balance
-
Expert Insight: For troubleshooting, stick to IPTG induction. It provides a defined "start" point, allowing you to separate growth issues from expression issues.
Q3: Why is my protein yield 5x lower in M9 than in LB? A: This is expected due to metabolic burden.
-
Fix: Do not accept this! Switch to the Marley Method (described above). By growing in LB first, you build the ribosome factory using cheap nutrients, then switch to labeled media only for the final product assembly. This often restores yields to 70-80% of LB levels.
Q4: My protein is in the pellet (Inclusion Bodies). Should I add detergents? A: No, detergents interfere with NMR.
-
Fix:
-
Lower induction temperature to 16–18°C .
-
Reduce IPTG concentration to 0.1 mM to slow down the ribosome.
-
Check the pH of the culture at harvest. M9 has poor buffering capacity. If pH dropped below 6.0, the protein likely precipitated. Add 50 mM HEPES or MOPS to the M9 to stabilize pH.
-
References
-
Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures.
-
[Link]
- Core reference for media composition and trace metal requirements.
-
-
Marley, J., Lu, M., & Bracken, C. (2001). A method for efficient isotopic labeling of recombinant proteins.[4] Journal of Biomolecular NMR, 20(1), 71–75.[4]
-
[Link]
- The authoritative source for the "High-Density Switch" protocol.
-
-
Sivashanmugam, A., et al. (2009). Practical protocols for production of very high yields of recombinant proteins using Escherichia coli. Protein Science, 18(5), 936–948.
-
[Link]
- Validation of high-yield methods and troubleshooting solubility.
-
Sources
Technical Support Center: Minimizing Isotopic Scrambling in ¹⁵N Labeling Experiments
Welcome to the technical support center for ¹⁵N labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize isotopic scrambling, ensuring high-quality data in your mass spectrometry and NMR studies. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Here we address some of the fundamental questions regarding isotopic scrambling in ¹⁵N labeling experiments.
Q1: What is isotopic scrambling in the context of ¹⁵N labeling?
A: Isotopic scrambling refers to the undesired redistribution of the ¹⁵N stable isotope from the intended labeled molecule (e.g., a specific amino acid) to other molecules within the cell.[1] This occurs through various metabolic processes where the ¹⁵N label is transferred, leading to its incorporation into non-target amino acids or other nitrogen-containing compounds.[1] The result is a dilution of the isotopic enrichment at the desired positions and the appearance of the label in unexpected places, which can complicate data analysis and interpretation in techniques like NMR and mass spectrometry.[1][2]
Q2: What are the primary causes of ¹⁵N isotopic scrambling?
A: The main drivers of isotopic scrambling are endogenous metabolic pathways within the expression host (e.g., E. coli, mammalian cells). Key causes include:
-
Transaminase Activity: Transaminases are enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid. This is a major route for scrambling, as the ¹⁵N-labeled amino group can be transferred to various other amino acids.[3][4] For example, aromatic amino acid transaminases can shuffle the nitrogen label between tyrosine and phenylalanine.[3][4] Similarly, alanine transaminases can convert labeled alanine to pyruvate, a central metabolite, which then spreads the ¹⁵N label to other aliphatic amino acids.[3][4]
-
Metabolic Branch Points: When a labeled precursor is introduced into a metabolic pathway with multiple branches or converging points, the ¹⁵N label can be distributed among various downstream products.[3] For instance, tryptophan can be catabolized by tryptophanase into indole, pyruvate, and ammonia, with the released ¹⁵N-ammonia being re-incorporated into other amino acids.[3][4]
-
Reversible Enzymatic Reactions: High rates of reversible enzymatic reactions can lead to the redistribution of ¹⁵N within a molecule and connected metabolite pools, effectively scrambling the label.[3]
-
Metabolic Interconversion of Amino Acids: Some amino acids are readily converted into others by the cell's metabolic machinery. For example, [¹⁵N]-serine can be metabolized to [¹⁵N]-glycine, leading to scrambling between these two residues.[1]
Q3: How can I determine the ¹⁵N labeling efficiency in my experiment?
A: Determining the labeling efficiency is crucial for accurate data interpretation.[5][6][7] This can be achieved using mass spectrometry by analyzing the isotopic distribution of peptides from your labeled protein. The relative intensities of the monoisotopic peak (M) and the peak at M-1 (representing the presence of ¹⁴N) can be used to calculate the labeling efficiency.[6] Software packages like Protein Prospector have modules such as "MS-Isotope" that allow you to compare the theoretical isotopic distribution at different enrichment levels with your experimental data to determine the labeling efficiency.[5][6][8] It's recommended to examine multiple peptides from different abundant proteins to get a reliable estimate.[6]
Q4: Are there alternatives to in-vivo labeling to reduce scrambling?
A: Yes, cell-free protein synthesis (CFPS) systems are an excellent alternative for minimizing isotopic scrambling.[3][9] In these in-vitro systems, the metabolic enzyme activity is generally lower than in living cells, which significantly suppresses the metabolic conversion of amino acids.[3][9] To further reduce scrambling in CFPS, the cell extract can be treated with sodium borohydride (NaBH₄). This treatment inactivates pyridoxal-phosphate (PLP) dependent enzymes, which are major contributors to amino acid conversions, by irreversibly reducing the Schiff bases they form.[9]
Q5: Can the choice of labeled amino acid affect the degree of scrambling?
A: Absolutely. Amino acids that are central to nitrogen metabolism are more prone to scrambling. For example, labeling with ¹⁵N-glutamine can lead to widespread scrambling because glutamine is a primary nitrogen donor in many biosynthetic pathways.[3] In contrast, amino acids with more isolated biosynthetic pathways, such as lysine and arginine, are often preferred for techniques like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to minimize scrambling.[3][]
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during ¹⁵N labeling experiments.
Guide 1: High Isotopic Scrambling Detected
If your mass spectrometry or NMR data indicates significant isotopic scrambling, follow this troubleshooting workflow.
Caption: Troubleshooting logic for addressing high isotopic scrambling.
Detailed Troubleshooting Steps:
-
Evaluate Your Expression System:
-
In-vivo Systems (E. coli, mammalian cells): These systems have active metabolic networks that are the primary source of scrambling.[3]
-
Cell-Free Systems: While scrambling is reduced, it can still occur due to residual enzyme activity in the cell extract.[9]
-
Action: Treat the E. coli S30 extract with sodium borohydride (NaBH₄) to inactivate pyridoxal-phosphate (PLP) dependent enzymes, a major source of amino acid conversion.[9]
-
-
-
Analyze the Pattern of Scrambling:
-
Re-evaluate Your Labeled Precursor:
-
Using central metabolites: If you are using a labeled amino acid that is a central hub in nitrogen metabolism (e.g., glutamine, alanine), scrambling is more likely.[3][4]
-
Action: Switch to a labeled amino acid with a more isolated biosynthetic pathway, such as lysine, which is often used in SILAC experiments for this reason.[3]
-
-
-
Optimize Experimental Conditions:
Guide 2: Low or Incomplete ¹⁵N Labeling Efficiency
Achieving high and uniform labeling efficiency is critical for accurate quantification.[5][6][7] If you are observing low incorporation of the ¹⁵N label, consider the following.
Factors Affecting Labeling Efficiency and Recommended Solutions
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Adaptation to Minimal Medium | Cells shifted abruptly from rich (e.g., LB) to minimal medium may experience metabolic shock, leading to slow growth and inefficient uptake of the ¹⁵N source. | Adapt the cells by growing them in a pre-culture with unlabeled minimal medium (containing ¹⁴NH₄Cl) before inoculating the main ¹⁵N-labeled culture.[3] |
| Inadequate Incubation Time | The cells may not have undergone enough doublings to fully incorporate the ¹⁵N label and reach an isotopic steady state. | Ensure the cells are cultured for a sufficient duration in the ¹⁵N medium, typically for several generations.[3] |
| Low Purity of ¹⁵N Source | The ¹⁵N-containing salt (e.g., ¹⁵NH₄Cl) may have a lower isotopic purity than specified, leading to a lower maximum achievable labeling efficiency. | Use a ¹⁵N source with high isotopic purity (e.g., >99%).[5] |
| Presence of Unlabeled Nitrogen Sources | Contamination of the minimal medium with unlabeled nitrogen sources (e.g., complex additives, yeast extract) will dilute the ¹⁵N label. | Ensure that the ¹⁵N-labeled compound is the sole nitrogen source in your minimal medium.[3] |
Experimental Protocols
Protocol: Uniform ¹⁵N Labeling of Proteins in E. coli
This protocol is designed for the high-efficiency uniform labeling of a target protein expressed in E. coli using M9 minimal medium.
Materials:
-
M9 Minimal Medium (10x stock)
-
¹⁵NH₄Cl (isotopic purity >99%)
-
Glucose (or other carbon source)
-
MgSO₄
-
CaCl₂
-
Trace elements solution
-
Appropriate antibiotics
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest
Procedure:
-
Prepare Pre-culture (Day 1):
-
Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with vigorous shaking.
-
-
Adapt to Minimal Medium (Day 2):
-
Inoculate 1 mL of the overnight LB culture into 100 mL of M9 minimal medium containing ¹⁴NH₄Cl (1 g/L) and the appropriate antibiotic.
-
Grow this adaptation culture at 37°C with shaking until it reaches an OD₆₀₀ of 0.6-0.8. This step is crucial for adapting the cells to the minimal medium and preventing growth lag in the main culture.[3]
-
-
Inoculate Main Culture (Day 2):
-
Prepare 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source, along with other necessary components (e.g., 4 g/L glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, trace elements, and antibiotic).[3]
-
Inoculate this medium with the adapted pre-culture to a starting OD₆₀₀ of approximately 0.05.
-
-
Growth and Induction (Day 2-3):
-
Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C for rapid growth, or a lower temperature like 18-25°C for improved protein folding) with vigorous shaking.
-
Monitor the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression with the appropriate inducer (e.g., IPTG).[3]
-
-
Expression and Harvest (Day 3):
-
Continue to grow the culture for the desired period post-induction (typically 3-16 hours, depending on the protein and expression temperature).
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).[3]
-
-
Cell Lysis and Protein Purification:
-
Resuspend the cell pellet in a suitable lysis buffer and proceed with your standard protein purification protocol.
-
Caption: Workflow for uniform ¹⁵N labeling of proteins in E. coli.
References
-
Gucinski, A. C., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
-
Bi, C., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science. [Link]
-
Su, X. C., & Otting, G. (2011). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O. Journal of Biomolecular NMR. [Link]
-
Bi, C., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. eScholarship, University of California. [Link]
-
University of Washington's Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. [Link]
-
Mas, P. J., & Crump, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions. [Link]
-
Kölbel, K., & Schwarzer, D. (2021). Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins. RSC Chemical Biology. [Link]
-
Yan, Y., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. Analytical Chemistry. [Link]
-
Tugarinov, V., Kanelis, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. [Link]
-
Lewis Kay's Lab, University of Toronto. (n.d.). New developments in isotope labeling strategies for protein solution NMR spectroscopy. [Link]
-
Krijgsveld, J., et al. (2008). Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. [Link]
-
Bi, C., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
Sources
- 1. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. escholarship.org [escholarship.org]
- 7. Optimizing identification and quantitation of 15N-labeled proteins in comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
Background 15N signal in mass spectrometry analysis
Diagnostic Workflow for N Background Resolution
Before adjusting data processing parameters, it is critical to physically isolate the source of the background signal. The following workflow separates instrument-level contamination from matrix-level isotopic interference.
Diagnostic decision tree for isolating 15N background sources.
Frequently Asked Questions (Mechanistic Insights)
Q: Why do my unlabeled (light) control samples exhibit a significant
Q: I am using
Q: Can my carrier gas or commercial
Quantitative Isotope Data for Mass Shift Prediction
To accurately troubleshoot spectral overlap, you must understand the exact mass shifts and natural abundances of competing isotopes. The table below summarizes the critical values needed to calculate required resolving power.
| Isotope | Exact Mass (Da) | Mass Defect (mDa) | Natural Abundance (%) | Common Interference Source |
| 12.00000 | 0.00 | 98.93 | Baseline reference | |
| 13.00335 | +3.35 | 1.07 | M+1 envelope overlap | |
| 14.00307 | +3.07 | 99.64 | Baseline reference | |
| 15.00011 | +0.11 | 0.36 | Target analyte | |
| 15.99491 | -5.09 | 99.76 | Baseline reference |
Causality Note: The mass difference between a
Experimental Methodologies & Self-Validating Protocols
Protocol 1: System Blank & Carrier Gas Purity Validation
Causality: Before applying mathematical corrections to your data, you must physically validate that your LC-MS fluidics and carrier gases are free of exogenous
-
Prepare a Matrix-Free Blank: Aliquot a highly purified solvent blank (e.g., LC-MS grade Water/Acetonitrile with 0.1% Formic Acid) that has never been exposed to your sample preparation environment.
-
Execute a Mock Gradient: Inject the blank and run the exact LC gradient and MS acquisition method used for your biological samples.
-
Analyze the Background: Extract the Extracted Ion Chromatogram (XIC) for the specific m/z of your
N-labeled targets. -
Evaluate Carrier Gas (If Signal Persists): If a persistent background peak is observed, temporarily switch the MS drying/collision gas from the house nitrogen generator to a certified ultra-high purity (UHP) N
cylinder. Rerun the blank. A drop in background signal confirms house gas contamination. -
Evaluate Carryover (If Gas is Clean): Perform three consecutive blank injections with a sawtooth LC gradient (rapid ramping from 5% to 95% organic). A decreasing
N signal across the three runs confirms column memory effects/carryover.
Protocol 2: Natural Abundance Correction (NAC) of Mass Isotopomer Distributions
Causality: When analyzing isotope labeling experiments, it is imperative to separate the isotopic labeling introduced by the tracer from the natural abundance of stable isotopes already present in the molecule's backbone[4].
-
Acquire Raw MID: Extract the raw peak areas for the monoisotopic peak (M0) and all subsequent isotopologues (M+1, M+2, ... M+n) from your MS data.
-
Construct the Correction Matrix: Generate a theoretical probability matrix based on the precise elemental formula of the unlabeled analyte. Calculate the binomial distribution of naturally occurring
C, N, O, and H. -
Iterative Deconvolution: Multiply the raw MID vector by the inverse of the theoretical natural abundance matrix. This algebraic step strips away the natural isotopic contribution, leaving only the tracer-derived enrichment[4].
-
Address Negative Values: Due to MS signal variance and missing peaks, deconvolution may yield unrealistic negative fractional abundances[4]. Flatten these negative values to zero, and renormalize the remaining positive mass spectral peaks so the total area sums to 1.0 (100%)[4].
Iterative Natural Abundance Correction (NAC) algorithm workflow.
References
- Source: National Institutes of Health (NIH)
- Source: National Institutes of Health (NIH)
- The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization Source: Frontiers in Microbiology URL
- Source: National Institutes of Health (NIH)
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Degradation and stability issues of Ammonium dihydrogen phosphate-15N in solution
Technical Support Center: Ammonium Dihydrogen Phosphate-15N (
Subject: Stability, Degradation, and Troubleshooting of
Introduction: Defining "Degradation" in Stable Isotopes
Welcome to the technical guide for Ammonium Dihydrogen Phosphate-15N (
When we speak of "degradation" regarding ADP-15N, we refer to chemical or physical loss of the labeled species from your effective working solution. This occurs primarily through three mechanisms:[1]
-
Volatility: Conversion of ammonium (
) to ammonia gas ( ) at high pH. -
Precipitation: Formation of insoluble complexes (e.g., Struvite) in the presence of metal ions.
-
Biological Consumption: Microbial growth utilizing the N and P as nutrients.
Module 1: Chemical Stability & The Volatility Trap
Q: My NMR signal intensity for
A: The label is stable, but your solution pH may be driving the nitrogen into the gas phase.
The Mechanism:
In solution, Ammonium (
-
Acidic pH (< 7.0): The equilibrium strongly favors the ionic
form, which is non-volatile and stays in solution. ADP naturally dissolves to a pH of ~4.2 (0.2M solution), making it inherently stable. -
Basic pH (> 8.0): If you adjust the pH upward (e.g., for physiological protein NMR), the equilibrium shifts toward
. Ammonia is volatile and will escape the solution, taking your expensive label with it.
The Fix:
If you must work at high pH (
Visualization: The pH-Volatility Cliff
Figure 1: The equilibrium shift of Ammonium species based on pH. Working above pH 8.0 significantly increases the risk of isotopic loss via volatilization.
Module 2: Physical Stability & Precipitation (Struvite)
Q: I see crystals forming in my buffer after adding Magnesium. What happened?
A: You likely triggered the formation of Struvite (Magnesium Ammonium Phosphate).
ADP-15N is often used in biological buffers that also require Magnesium (
Critical Thresholds:
| Parameter | Risk Factor | Safe Zone |
| Magnesium Conc. | ||
| Ammonium Conc. | ||
| pH | ||
| Temperature | Low ( | Room Temp ( |
Troubleshooting Protocol: The "Order of Addition" Rule To prevent precipitation during buffer preparation:
-
Dissolve ADP-15N in water first.
-
Adjust pH to the desired level (acidic is safer).
-
Add Magnesium last , dropwise, while stirring.
-
Self-Validation: If the solution turns cloudy immediately, you have exceeded the solubility product (
). You must dilute the sample.
Module 3: Biological Stability (Contamination)
Q: My solution has turned slightly turbid after 2 weeks at room temperature.
A: You have created a nutrient broth. Your
Phosphate and Nitrogen are the two most limiting nutrients for microbial growth. An ADP solution is essentially a fertilizer.[3] Bacteria will consume the labeled nitrogen, incorporating it into their biomass, which precipitates as turbidity and causes "phantom" signals in NMR spectra (broad background lines).
The Protocol: Sterilization & Preservation For any ADP-15N stock solution stored longer than 24 hours:
-
Filtration: Pass the solution through a 0.22
m PES filter into a sterile container. -
Chemical Preservation: Add Sodium Azide (
) .-
Standard Concentration: 0.02% (w/v) or 3 mM.
-
Note: Azide is toxic; handle with care.
-
Module 4: NMR-Specific Troubleshooting
Q: I see "Radiation Damping" or baseline rolls in my
A: Your ADP concentration is likely too high, or your water suppression is insufficient.
Troubleshooting Workflow
Figure 2: Decision tree for diagnosing spectral anomalies in ADP-15N samples.
Proton Exchange Issue:
If you are observing the ammonium protons (
-
In
: The signal will disappear due to Deuterium exchange ( ). -
Solution: For proton detection, use 90%
/ 10% and maintain pH < 6.0 to slow down the exchange rate.
References
-
PubChem. (2025).[3] Ammonium Dihydrogen Phosphate Compound Summary. National Library of Medicine. [Link]
-
Food and Agriculture Organization (FAO). (2006). Ammonium Dihydrogen Phosphate Specifications. JECFA. [Link]
-
Biological Magnetic Resonance Data Bank (BMRB). (2024). NMR Sample Preparation Guidelines. [Link]
-
Struvite Formation Mechanisms. (2018). Chemosphere, 194, 504-514.[4] [Link]
Sources
- 1. Struvite Precipitation and Formation in Wastewater [struviteremoval.com]
- 2. Struvite - Wikipedia [en.wikipedia.org]
- 3. Ammonium dihydrogen phosphate | H3N.H3O4P | CID 24402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Struvite formation and decomposition characteristics for ammonia and phosphorus recovery: A review of magnesium-ammonia-phosphate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating 15N Enrichment Studies
A Senior Application Scientist's Guide to Accurate Isotopic Analysis
Welcome to the technical support center for ¹⁵N enrichment studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into correcting for natural ¹⁵N abundance. Here, you will find not just protocols, but the scientific reasoning behind them, enabling you to troubleshoot effectively and ensure the integrity of your results.
The Challenge of Natural Abundance in ¹⁵N Enrichment Studies
Stable isotope labeling with ¹⁵N is a powerful technique for quantifying dynamic processes in biological systems, from protein turnover to metabolic fluxes. The principle is straightforward: introduce a ¹⁵N-labeled precursor and measure its incorporation into the molecule of interest. However, a critical confounding factor is the natural abundance of stable isotopes. Nitrogen in biological systems is not purely ¹⁴N; it contains approximately 0.37% ¹⁵N.[1] This means that even in an unlabeled sample, there will be a detectable ¹⁵N signal.
Failure to correct for this natural abundance can lead to an overestimation of isotopic enrichment, resulting in inaccurate calculations of synthesis rates, turnover, and other key metabolic parameters. This guide will walk you through the principles and practical steps to accurately account for natural ¹⁵N abundance in your mass spectrometry data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during ¹⁵N enrichment studies, providing both the "what" and the "why" to empower your troubleshooting efforts.
Q1: My "heavy" peptide's isotopic distribution is broader than expected and not a clean shift from the "light" peptide. What's happening?
This is a classic sign of incomplete labeling . Ideally, after a sufficient number of cell doublings in ¹⁵N-labeled media, all instances of a particular amino acid should be replaced by its "heavy" counterpart.[2] However, if the labeling is incomplete, you will have a mixed population of peptides: fully light, fully heavy, and partially labeled.
Potential Causes & Troubleshooting Steps:
-
Insufficient Cell Doublings: For complete labeling, cells typically need to undergo at least five to six doublings in the ¹⁵N-containing medium.[2]
-
Action: Extend the cell culture period and re-assess the labeling efficiency.
-
-
Contamination with "Light" Amino Acids: Standard fetal bovine serum (FBS) is a common source of "light" amino acids.
-
Action: Use dialyzed FBS, which has had small molecules like amino acids removed.
-
-
Slow Protein Turnover: Proteins with long half-lives will take longer to incorporate the "heavy" label.
-
Action: If studying a specific protein, consider its known turnover rate when planning the labeling duration. For global proteomics, a longer labeling time is generally better.
-
Q2: I'm seeing unexpected ¹⁵N incorporation in amino acids that shouldn't be labeled in my selective labeling experiment. What is causing this?
This phenomenon is known as isotopic scrambling , where the ¹⁵N label is metabolically transferred from the intended labeled amino acid to other amino acids.[3]
Potential Causes & Troubleshooting Steps:
-
High Transaminase Activity: Transaminases can transfer the amino group (containing the ¹⁵N) from one amino acid to another.[3]
-
Action: Consider using E. coli strains deficient in key transaminases for protein expression.
-
-
Metabolic Branch Points: If the labeled amino acid is a precursor for the synthesis of other amino acids, the label will naturally be distributed.[3]
-
Action: Consult metabolic pathway maps to anticipate potential scrambling and, if possible, choose a labeled amino acid that is further downstream in the biosynthetic pathway of interest.
-
Q3: My quantitative data is skewed, and I suspect arginine-to-proline conversion. How can I confirm and correct for this?
In some cell lines, heavy arginine can be metabolically converted to heavy proline, leading to an underestimation of the abundance of heavy proline-containing peptides.[4][5]
Detection and Correction:
-
Mass Spectrometry Signature: You will observe an unexpected isotopic peak cluster for proline-containing peptides corresponding to the mass of the heavy proline.[4]
-
Experimental Correction: The most common and effective method is to supplement the SILAC medium with a high concentration of unlabeled L-proline (e.g., 200 mg/L).[5] This excess "light" proline suppresses the cell's need to synthesize its own proline from arginine.
-
Bioinformatic Correction: Several software packages can be configured to account for the mass shift caused by proline conversion during data analysis.[4]
Core Principles and Methodologies
The Theory Behind Natural Abundance Correction
The isotopic distribution of a peptide is a predictable pattern based on the natural abundance of all its constituent elements (C, H, N, O, S). The goal of natural abundance correction is to deconvolute the measured isotopic distribution to isolate the signal arising solely from the experimentally introduced ¹⁵N label.
The most common method for this is the matrix correction method .[6] This approach uses a correction matrix that accounts for the probability of each naturally occurring isotope contributing to the observed mass spectrum.
Conceptual Workflow of Matrix Correction:
Caption: The matrix correction method deconvolutes the measured MID.
Calculating Atom Percent Enrichment (APE)
After correcting for natural abundance, the next step is to calculate the Atom Percent Enrichment (APE), which is a measure of the isotopic enrichment above the natural background.
The formula for APE is:
APE = (Atom % in enriched sample - Atom % in unenriched sample) / (Atom % of labeled precursor - Atom % in unenriched sample) * 100
Where:
-
Atom % is the percentage of the heavy isotope in a given sample.
-
Atom % of labeled precursor is the isotopic purity of your ¹⁵N-labeled compound.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical ¹⁵N metabolic labeling experiment followed by mass spectrometry and data analysis.
Protocol 1: Uniform ¹⁵N Labeling of Proteins in Cell Culture
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in standard "light" medium (containing ¹⁴N) and the other in "heavy" medium where the nitrogen source is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl).[3]
-
Ensure cells in the "heavy" medium undergo at least 5-6 doublings to achieve >97% isotopic incorporation.[2]
-
-
Protein Extraction and Quantification:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Extract total protein and accurately determine the concentration for each lysate.
-
-
Sample Combination and Digestion:
-
Combine equal amounts of protein from the "light" and "heavy" cell lysates.
-
Denature the combined protein mixture and digest it into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptide mixture using liquid chromatography (LC).
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the ¹⁵N labeling.
-
-
Data Analysis:
-
Use software such as Protein Prospector or Census to identify peptides and quantify the relative abundance of the "light" and "heavy" versions of each peptide.[7]
-
The software will perform natural abundance correction and calculate protein abundance ratios.
-
Workflow for ¹⁵N Metabolic Labeling and Analysis
Caption: From cell culture to final data, a typical ¹⁵N workflow.
Data Presentation: Quantitative Data Summary
Accurate natural abundance correction relies on precise knowledge of the isotopic abundances of the elements in your sample.
Table 1: Natural Isotopic Abundances of Key Elements in Biological Molecules
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.93 |
| ³³S | 32.971458 | 0.76 | |
| ³⁴S | 33.967867 | 4.29 | |
| ³⁶S | 35.967081 | 0.02 |
Data sourced from authoritative databases and publications.
References
-
Shrestha, B., Guan, S., & Chalkley, R. J. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 13, 832562. [Link]
-
Böcker, S., & Lipták, Z. (2005). Isotope distributions. In ACM Symposium on Applied Computing. [Link]
-
Van Hoof, D., Pinkse, M. W., Ward-Van Oostwaard, D., Mummery, C. L., Heck, A. J., & Krijgsveld, J. (2007). An experimental correction for arginine-to-proline conversion artifacts in SILAC-based quantitative proteomics. Nature methods, 4(9), 677–678. [Link]
-
Park, C. Y., Lee, J. Y., & Lee, J. S. (2009). A computational approach to correct arginine-to-proline conversion in quantitative proteomics. Nature methods, 6(4), 236. [Link]
-
Kruger, M., Hindle, C., & Neumann, B. (2011). Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions. Analytical biochemistry, 412(1), 123–125. [Link]
-
Midani, F. S., & Allen, D. K. (2018). The importance of accurately correcting for the natural abundance of stable isotopes. Metabolites, 8(1), 13. [Link]
-
Cernusak, L. (n.d.). Natural abundance 15N. PROMETHEUS. [Link]
-
Valkenborg, D., Mertens, I., Lemal, R., & Burzykowski, T. (2008). The isotopic distribution conundrum. Mass spectrometry reviews, 27(6), 579–593. [Link]
Sources
- 1. mi.fu-berlin.de [mi.fu-berlin.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ckisotopes.com [ckisotopes.com]
Improving signal-to-noise in 15N NMR spectra
15N NMR Signal Optimization Support Center
Mission Status: Operational Operator: Senior Application Scientist Subject: Troubleshooting Low Sensitivity in Nitrogen-15 Spectroscopy
Introduction: The "Silent" Nucleus
Welcome to the 15N optimization hub. If you are here, you are likely staring at a baseline full of noise where your peaks should be. You are not alone. Nitrogen-15 is notoriously difficult due to two fundamental physical barriers:
-
Low Natural Abundance: Only 0.36% of nitrogen atoms are 15N (vs. 99.6% 14N, which is quadrupolar and broad).
-
Low Gyromagnetic Ratio (
): is roughly -2.71 MHz/T, about 1/10th that of protons ( MHz/T). This results in intrinsically weak magnetic moments and low Boltzmann population differences.
This guide moves beyond basic "increase the scans" advice. We will engineer your experiment using physics-based signal enhancement.
Tier 1: Sample & Hardware Configuration
Q: I have a limited amount of sample. Is 15N detection even realistic?
A: It depends strictly on your hardware and labeling strategy. Use the table below to assess feasibility before burning instrument time.
| Variable | Condition | Feasibility Status |
| Isotope Labeling | Natural Abundance (0.37%) | Critical. Requires >50 mM concentration or Cryoprobe + overnight runs. |
| Enriched (>95% 15N) | High. Visible in minutes even at <1 mM. | |
| Probe Type | Room Temp (RT) Probe | Low. Thermal noise dominates. |
| Cryoprobe (Cold Probe) | High. Reduces thermal noise by ~4x, increasing S/N by ~4x (or speed by 16x).[1] | |
| Tube Diameter | 5 mm (Standard) | Good for abundant sample volume (>500 µL). |
| 3 mm / Shigemi | Essential for mass-limited samples to keep concentration high within the coil window. |
Technical Insight: If you are working with proteins or synthesized small molecules where labeling is possible, isotopic enrichment is the single most effective way to boost signal—providing a theoretical ~270x gain compared to natural abundance.
Tier 2: Pulse Sequence Engineering (The Physics)
Q: Why are my direct detection (1D 15N) peaks negative or missing entirely?
A: This is the "Negative NOE" trap.[2] Because 15N has a negative gyromagnetic ratio , the Nuclear Overhauser Effect (NOE) works against you during standard proton decoupling.
-
The Physics: The maximum NOE enhancement factor is
. For 15N , this is . -
The Result: The signal is inverted. If your molecular tumbling rate (correlation time,
) is in an intermediate regime, the NOE might only be partial, causing the signal to cancel out the natural magnetization, resulting in zero signal .
Q: So, should I use Inverse Gated Decoupling?
A: Only for quantitative data.
-
Inverse Gated (zgig): Decoupler is OFF during delay (no NOE buildup) and ON during acquisition (decoupling). Result: Positive peaks, but no sensitivity enhancement.
-
INEPT / HSQC (The Fix): Do not rely on direct detection if protons are attached. Use Polarization Transfer .[3]
Protocol: The INEPT Advantage Instead of waiting for 15N to relax (slow) and detecting it directly (weak), we excite the 1H (sensitive), transfer magnetization to 15N via J-coupling, and detect.
-
Sensitivity Gain:
for indirect detection. This yields a massive sensitivity boost (approx 10-30x depending on implementation).
Visual Workflow: Selecting the Correct Experiment
Figure 1: Decision matrix for selecting the optimal pulse sequence based on molecular structure and analytical needs.
Tier 3: Acquisition Parameters & Relaxation
Q: My scans are taking forever. How can I speed this up?
A: You are likely fighting the
The Solution: Paramagnetic Relaxation Agents If your sample is not valuable/recoverable, add Chromium(III) acetylacetonate [Cr(acac)₃] .
-
Mechanism: The unpaired electrons in Cr(III) provide a fluctuating magnetic field that acts as a powerful relaxation sink, drastically shortening
. -
Protocol: Add 20–50 mM Cr(acac)₃. This allows you to reduce the relaxation delay (
) from ~30s to ~1-2s. -
Math: Reducing
by 10x allows 10x more scans in the same timeframe, improving S/N by .
Q: What about acquisition time (
A: Do not over-acquire.
-
The 15N FID decays relatively quickly due to exchange or relaxation. Acquiring noise after the signal has decayed (
) adds nothing but noise to your spectrum. -
Tip: Set
ms for routine 1D. Use Linear Prediction during processing to extend the FID if resolution is needed.
Tier 4: Processing "The Nuclear Option"
Q: I have the data, but it's still noisy. How do I process it?
A: Correct processing can salvage a weak spectrum.
-
Exponential Multiplication (LB):
-
Apply a Line Broadening (LB) factor equal to the natural linewidth.
-
Rule of Thumb: For 15N, start with LB = 1.0 to 3.0 Hz. This smooths high-frequency noise at the cost of slight resolution loss.
-
-
Zero Filling:
-
Always Zero Fill to at least
the number of acquired points (e.g., if TD=32k, SI=64k). This interpolates the data, improving peak definition.
-
-
Indirect Dimension (2D HSQC):
-
Use Linear Prediction (LP) in the F1 dimension (Nitrogen) to improve resolution without running more increments.
-
Visual Mechanism: INEPT Polarization Transfer
Figure 2: The INEPT mechanism. By exploiting the high gyromagnetic ratio of protons, magnetization is transferred to the insensitive 15N nuclei, bypassing the low natural polarization of nitrogen.
References
-
Bruker. CryoProbes for NMR - Cryogenic Probes. Retrieved from [Link]
-
National Institutes of Health (NIH). A Unique and Simple Approach to Improve Sensitivity in 15N-NMR Relaxation Measurements. Retrieved from [Link]
-
Wikipedia. Insensitive nuclei enhanced by polarization transfer (INEPT). Retrieved from [Link]
Sources
Navigating the Matrix: A Technical Support Guide to Overcoming Matrix Effects in ¹⁵N Analysis of Environmental Samples
Welcome to the Technical Support Center for Isotope Ratio Mass Spectrometry (IRMS). This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stable isotope analysis, specifically focusing on the challenges posed by matrix effects in the ¹⁵N analysis of environmental samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to generate accurate and reproducible data.
Introduction: Understanding the "Matrix Effect"
In the realm of IRMS, the "matrix" refers to all the components of a sample other than the analyte of interest. In environmental samples—be it soil, water, sediment, or biological tissues—the matrix is often a complex and variable mixture of organic and inorganic compounds. The "matrix effect" is the alteration of the analytical signal of the target analyte (in our case, ¹⁵N) due to the presence of these co-existing substances.[1][2] This can lead to either an enhancement or suppression of the signal, resulting in inaccurate δ¹⁵N measurements.[1][3]
This guide will provide a structured approach to identifying, understanding, and mitigating these effects through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My δ¹⁵N values are highly variable between replicate samples of the same soil type. What could be the primary cause?
A1: High variability in replicate soil samples often points to sample heterogeneity and inconsistent sample preparation.[4] Soil is a notoriously complex matrix with spatial variability in its composition.
-
Causality: Incomplete homogenization of the soil sample before subsampling for analysis is a major contributor. Pockets of organic matter, clay minerals, or other nitrogen-containing compounds can lead to significant differences in the ¹⁵N signature of each subsample. Additionally, inconsistent drying and grinding can affect the combustion efficiency in the elemental analyzer, leading to variable nitrogen gas (N₂) yield and, consequently, fluctuating δ¹⁵N values.[4][5]
-
Troubleshooting Steps:
-
Thorough Homogenization: For bulk soil samples, ensure they are thoroughly mixed before taking a subsample.[4] For smaller-scale experiments, consider a larger number of replicates to statistically account for inherent variability.[4]
-
Consistent Sample Preparation: All samples must be dried to a constant weight and finely ground to a homogenous powder.[5][6] This ensures that the small amount of material analyzed is representative of the entire sample.
-
Monitor Instrument Performance: Regularly run certified reference materials and blanks to check the accuracy and precision of your IRMS.[4]
-
Q2: I'm analyzing water samples with low ammonium (NH₄⁺) concentrations, and my results are not reproducible. Could this be a matrix effect?
A2: Yes, low concentration samples are particularly susceptible to matrix interferences.[7][8] In aqueous samples, dissolved organic matter, salts, and other ions can interfere with the chemical conversion methods used to prepare NH₄⁺ for ¹⁵N analysis.[7][8]
-
Causality: Many methods for δ¹⁵N-NH₄⁺ analysis involve a chemical oxidation or reduction step to convert NH₄⁺ to a measurable gas, such as nitrous oxide (N₂O).[9] Matrix components can interfere with these reactions, leading to incomplete conversion and inaccurate isotope ratio measurements.[7][8] This is especially problematic at low analyte concentrations where the relative proportion of interfering substances is higher.[7][8]
-
Recommended Solution: Solid Phase Extraction (SPE): A robust solution is to use a sample pretreatment step involving solid phase extraction with a cation exchange resin.[7][8][9] This technique allows for the extraction and concentration of NH₄⁺ from the sample, effectively separating it from interfering matrix components.[7][8]
Q3: My δ¹⁵N values for plant tissue seem unusually high (enriched). Could this be a real biological signal or a methodological artifact?
A3: While certain environmental conditions can lead to ¹⁵N enrichment in plants, it's crucial to rule out analytical artifacts first.[10]
-
Potential Biological Causes:
-
Water Availability: There can be a negative correlation between water availability and plant δ¹⁵N, meaning plants in drier environments may show higher δ¹⁵N values.[10][11]
-
Nitrogen Source: The isotopic signature of the nitrogen source heavily influences the plant's δ¹⁵N value.
-
Salinity: Increased soil salinity can also lead to higher plant δ¹⁵N values.[10]
-
-
Potential Methodological Causes:
-
Incomplete Combustion: If the plant material is not completely converted to N₂ gas in the elemental analyzer, isotopic fractionation can occur, artificially enriching the resulting gas in ¹⁵N. This can be caused by an exhausted oxidation reactor or improper packing.
-
Contamination: Contamination from dust or residues on the plant surface can alter the isotopic signature.[12] Ensure samples are properly cleaned before analysis.[12]
-
Calibration Issues: Ensure your IRMS is properly calibrated using matrix-matched standards if possible.[13] Normalizations perform best when reference materials span a wide isotopic range and do not require extrapolation beyond the calibration curve.[13]
-
Troubleshooting Guides
Guide 1: Diagnosing and Mitigating Matrix Effects in Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
EA-IRMS is a common technique for bulk ¹⁵N analysis.[14][15] However, matrix effects can still arise, primarily from issues related to sample combustion.
dot
Caption: Troubleshooting workflow for EA-IRMS matrix effects.
Detailed Steps:
-
Assess Combustion: Examine the N₂ peak shape and the percent nitrogen (%N) values from your elemental analyzer. Incomplete combustion can lead to tailing peaks and lower-than-expected %N, which can cause isotopic fractionation.
-
Address High C:N Ratios: For samples with very high carbon-to-nitrogen ratios (e.g., wood, certain sediments), incomplete combustion of the carbon can "rob" oxygen from the nitrogen oxides, preventing their complete reduction to N₂.
-
Solution: Reduce the sample weight or co-combust the sample with a known amount of a ¹⁵N-depleted standard (e.g., sucrose) to ensure complete combustion.
-
-
Manage Inorganic Matrices: High concentrations of inorganic salts or carbonates can interfere with combustion.
-
Solution for Carbonates: For samples containing carbonates, which can release CO₂ and interfere with analysis, a pre-treatment step of acid fumigation is often necessary.
-
-
Instrument Maintenance: Regularly check and replace the oxidation and reduction reagents in your elemental analyzer.[14] Perform routine leak checks to ensure the integrity of the system.
Guide 2: Advanced Mitigation Strategies for Complex Liquid Matrices
For liquid samples, especially those with low analyte concentrations or complex matrices, more advanced techniques are often required.
1. Isotope Dilution with Stable Isotope-Labeled Internal Standards (SIL-IS)
This is considered the gold standard for correcting matrix effects in mass spectrometry.[1][16]
-
Principle: A known amount of a stable isotope-labeled version of the analyte (e.g., ¹⁵N-labeled ammonium) is added to the sample at the earliest stage of sample preparation.[17][18] This SIL-IS has nearly identical chemical and physical properties to the target analyte.[18]
-
Self-Validation: Because the SIL-IS and the analyte behave almost identically during sample preparation, chromatography, and ionization, any signal suppression or enhancement caused by the matrix will affect both equally.[1][18] The ratio of the analyte to the SIL-IS remains constant, allowing for accurate quantification despite matrix effects.[17]
Table 1: Key Considerations for Selecting a SIL-IS
| Consideration | Rationale |
| Isotopic Purity | Ensure the SIL-IS has a high degree of isotopic enrichment to avoid interference with the analyte signal.[16][17] |
| Mass Difference | A mass difference of 4-5 Da from the analyte is ideal to minimize mass spectrometric cross-talk.[18] |
| Label Position | The isotopic label should be in a stable position within the molecule to prevent exchange during sample processing.[18] |
| Concentration | The concentration of the SIL-IS should be similar to the expected concentration of the analyte in the samples.[18] |
2. Derivatization
Derivatization is a chemical modification of the analyte to improve its analytical properties, such as volatility and thermal stability for gas chromatography (GC) analysis.[19]
-
Causality: For polar, non-volatile compounds that are not amenable to direct GC-IRMS analysis, derivatization can make them suitable for this technique.[19] This can also help to separate the analyte from interfering matrix components during chromatography.
-
Example Application: The analysis of sulfonamide antibiotics in environmental samples can be achieved by derivatization with (trimethylsilyl)diazomethane, making them amenable to GC-IRMS.[19]
-
Critical Note: It is essential to ensure that the derivatization reaction goes to completion and does not introduce isotopic fractionation.[20][21]
dot
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Experimental Protocols
Protocol 1: Solid Phase Extraction for δ¹⁵N-NH₄⁺ in Aqueous Samples
This protocol is adapted from a validated method for extracting and concentrating ammonium from environmental samples.[7][8][9]
Materials:
-
Cation exchange resin (e.g., Biorad AG-50W)
-
4 M Sodium Chloride (NaCl) extraction solution
-
Ammonium-free deionized water
-
Appropriate vials and filtration apparatus
Procedure:
-
Resin Preparation: Condition the cation exchange resin according to the manufacturer's instructions. A typical procedure involves washing with acid, base, and then ammonium-free deionized water until the eluent is neutral.
-
Sample Loading: Load a known volume of your aqueous sample onto a column containing a pre-determined amount of the conditioned resin (e.g., 0.4 g of resin).[7][8]
-
Washing: Wash the column with ammonium-free deionized water to remove any unbound matrix components.
-
Elution: Elute the captured NH₄⁺ from the resin using the 4 M NaCl extraction solution (e.g., 10 mL).[7][8]
-
Sample Preparation for IRMS: The resulting eluent, now containing the concentrated and purified NH₄⁺, can be prepared for δ¹⁵N analysis using your standard laboratory method (e.g., chemical conversion to N₂O).
Self-Validation:
-
Recovery Check: Analyze a certified reference material with a known δ¹⁵N-NH₄⁺ value and concentration by passing it through the entire SPE procedure. The recovery should be quantitative, and the measured δ¹⁵N value should be within the certified range.
-
Blank Analysis: Process a sample of ammonium-free deionized water through the entire procedure to ensure that no nitrogen contamination is introduced.
Conclusion
Overcoming matrix effects is a critical step in obtaining high-quality δ¹⁵N data from environmental samples. A thorough understanding of the potential sources of interference, coupled with a systematic approach to troubleshooting and the implementation of appropriate mitigation strategies, will significantly enhance the accuracy and reliability of your results. This guide provides a foundation for addressing these challenges, but it is essential to remember that each environmental matrix can present unique difficulties. Careful method development and validation are paramount to ensuring the scientific integrity of your research.
References
- Solid Phase Extraction Methodology for Robust Isotope Analysis of Atmospheric Ammonium. ACS Earth and Space Chemistry.
- Solid Phase Extraction Methodology for Robust Isotope Analysis of Atmospheric Ammonium - PMC.
- Solid Phase Extraction Methodology for Robust Isotope Analysis of Atmospheric Ammonium.
- Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC.
- The relative influence of derivatization and normalization procedures on the compound-specific stable isotope analysis of nitrogen in amino acids. Sigma-Aldrich.
- Technical Support Center: Troubleshooting Low ¹⁵N Recovery in Soil Tracer Experiments. Benchchem.
- The relative influence of derivatization and normalization procedures on the compound-specific stable isotope analysis of nitrogen in amino acids. PubMed.
- Techniques for Improving Sensitivity and Precision in Isotope Ratio Mass Spectrometry.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
- Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3.
- Determination of nitrogen-15 isotope fractionation in tropine: Evaluation of extraction protocols for isotope ratio measurement by isotope ratio mass spectrometry | Request PDF.
- Experimental assessment of elemental analyzer isotope ratio mass spectrometry normalization methodologies for environmental stable isotopes. NERC Open Research Archive.
- Evaluation of matrix effects on MC-ICPMS isotope ratio measurements.
- Challenges in measuring nitrogen isotope signatures in inorganic nitrogen forms: An interlaboratory comparison of three common measurement approaches - PMC.
- Small and Reproducible Isotope Effects during Methylation with Trimethylsulfonium Hydroxide (TMSH): A Convenient Derivatization Method for Isotope Analysis of Negatively Charged Molecules | Request PDF.
- Determination of δ13C, δ15N, or δ34S by Isotope-Ratio-Monitoring Mass Spectrometry Using an Elemental Analyzer.
- Ultra-sensitive elemental analyzer/isotope ratio mass spectrometer for stable nitrogen and carbon isotope analyses. Japan Agency for Marine-Earth Science and Technology.
- N
- How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell.
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.
- Elemental Analyzer – Isotope Ratio Mass Spectrometry (EA-IRMS) system – Thermo Scientific Flash 2000 EA, Delta V Plus IRMS.
- Isotope R
- A Look at Matrix Effects.
- Analytical techniques for quantifying (15)N/(14)N of nitrate, nitrite, total dissolved nitrogen and ammonium in environmental samples using a gas chromatograph equipped with a quadrupole mass spectrometer. PubMed.
- Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry | Analytical Chemistry.
- LABTips: Handling 'Glitches' in the Environmental M
- The N-15 natural abundance (delta N-15) of ecosystem samples reflects measures of water availability. UQ eSpace - The University of Queensland.
- Are You Using The Internal Standard Method In A Right Way? WelchLab.
- The 15N natural abundance (??15N) of ecosystem samples reflects measures of water availability.
- (PDF) Analytical Techniques for Quantifying N-15/N-14 of Nitrate, Nitrite, Total Dissolved Nitrogen and Ammonium in Environmental Samples Using a Gas Chromatograph Equipped with a Quadrupole Mass Spectrometer.
- 15N Plant Analysis.
- C &N Isotopes of Plant, Soils, & Animal Tissues. University of Georgia.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Stable Nitrogen Isotope Analysis (15N). Measurlabs.
- Sample Preparation - Carbon and Nitrogen in Solids. UC Davis Stable Isotope Facility.
- Determination of the 15N/14N ratio of ammonium and ammonia in aqueous solutions by equilibrium headspace-gas chromatography-combustion-isotope r
- Evaluation of automated determination of nitrogen-15 by on-line combustion.
- Potential of GC-Combustion-MS as a Powerful and Versatile Nitrogen-Selective Detector in Gas Chrom
- Practical recommendations for the reduction of memory effects in compound-specific 15N/14N-ratio analysis of enriched amino acids by gas chromatography/combustion/isotope ratio mass spectrometry | Request PDF.
- The Influence of Matrix Effects on Trace Analysis of Pharmaceutical Residues in Aqueous Environmental Samples.
- Natural 15N abundance in two nitrogen saturated forest ecosystems at Solling, Germany.
- Optimization of (15)
- IAEA TECDOC SERIES. IAEA.
- Matrix effects: Causes and solutions.
- Matrix effects demystified: Strategies for resolving challenges in analytical separ
- SOIL ANALYSIS METHODS AND RESULTS INTERPRET
Sources
- 1. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cais.uga.edu [cais.uga.edu]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solid Phase Extraction Methodology for Robust Isotope Analysis of Atmospheric Ammonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solid Phase Extraction Methodology for Robust Isotope Analysis of Atmospheric Ammonium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. 15N Analysis [midwestlabs.com]
- 13. Experimental assessment of elemental analyzer isotope ratio mass spectrometry normalization methodologies for environmental stable isotopes - NERC Open Research Archive [nora.nerc.ac.uk]
- 14. Elemental Analyzer – Isotope Ratio Mass Spectrometry (EA-IRMS) system – Thermo Scientific Flash 2000 EA, Delta V Plus IRMS - Science & Engineering Shared Facilities – University at Buffalo - University at Buffalo [buffalo.edu]
- 15. Isotope Ratio Mass Spectrometer - Elementar [elementar.com]
- 16. Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 18. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The relative influence of derivatization and normalization procedures on the compound-specific stable isotope analysis of nitrogen in amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
Comparing Ammonium dihydrogen phosphate-15N and 15N-urea for soil studies
This guide provides a technical comparison between Ammonium Dihydrogen Phosphate-15N (ADP-15N) and 15N-Urea for soil nitrogen tracing studies. It is designed to assist researchers in selecting the appropriate tracer based on soil chemistry, target pathways, and experimental constraints.
Executive Summary: Tracer Selection Matrix
| Feature | Ammonium Dihydrogen Phosphate-15N | 15N-Urea |
| Primary Utility | Tracing direct NH₄⁺ uptake, nitrification rates, and P-interaction effects. | Tracing hydrolysis kinetics, ammonia volatilization, and urease activity.[1] |
| Soil pH Interaction | Acidifying: Lowers microsite pH; reduces NH₃ volatilization risk. | Alkalinizing: Hydrolysis spikes microsite pH; high NH₃ volatilization risk. |
| Solubility (20°C) | ~370 g/L (High stability) | ~1080 g/L (Very high solubility) |
| NUE Typical Range | 40–60% (Higher retention in alkaline soils) | 30–50% (Lower due to gaseous losses) |
| Best For | Acidic/Neutral soils; Co-limitation (N+P) studies. | Urease inhibitor testing; Volatilization assays. |
Technical Analysis & Mechanism of Action
Chemical Behavior in Soil Microsites
The choice between ADP-15N and 15N-Urea is fundamentally a choice between direct vs. indirect ammonium supply.
-
ADP-15N (Direct Supply): Upon application, ADP-15N dissociates directly into
and . This creates an acidic microsite (pH ~4.0–4.5) around the granule.-
Causality: The acidity suppresses local volatilization of ammonia (
), making this the superior tracer for surface application studies where mass balance accuracy is critical. -
Phosphorus Synergism: The co-release of phosphate anions can enhance root proliferation, potentially altering spatial
uptake patterns compared to N-only sources.
-
-
15N-Urea (Indirect Supply): Urea is non-ionic and mobile until hydrolyzed by the enzyme urease.
-
Reaction:
-
Causality: This reaction consumes protons and releases carbonate, temporarily spiking soil pH (>7.[2]5) at the microsite. This alkaline shift drives the equilibrium toward gaseous
, leading to significant volatilization losses (up to 30-40% in calcareous soils).
-
Pathway Visualization
The following diagram illustrates the divergent pathways and loss mechanisms for both tracers.
Figure 1: Comparative nitrogen transformation pathways.[3][4] Note the high volatilization risk associated with the urea hydrolysis step.
Experimental Protocol: Comparative Soil Incubation
To objectively compare these products, a 15N Mass Balance Study is the gold standard. This protocol ensures self-validation by accounting for all N vectors (Soil, Plant, Gas, Leachate).
Materials
-
Tracers: ADP-15N (>98 atom% 15N) and 15N-Urea (>98 atom% 15N).
-
Soil: Sieved (2mm), pre-incubated at 40% Water Holding Capacity (WHC).
-
Vessels: Gas-tight incubation jars with acid traps (for capturing volatilized
).
Step-by-Step Workflow
Step 1: Tracer Application (Isotope Dilution)
-
Dissolve tracers in deionized water to deliver 100 mg N/kg soil.
-
Critical Control: Ensure equal molar amounts of N are applied. For ADP-15N (115 g/mol , 1 N), apply 8.21 mg per kg soil. For Urea (60 g/mol , 2 N), apply 2.14 mg per kg soil (adjusted for target N rate).
-
Apply solution evenly to soil surface to simulate broadcast application, or inject for banding.
Step 2: Incubation & Volatilization Trapping
-
Seal jars immediately.
-
Suspend a trap containing 20mL of 2% boric acid + indicator inside the jar.
-
Self-Validating Step: Titrate the acid trap daily with 0.01M H₂SO₄ to quantify volatilized N. If
is detected in the trap (via mass spec), volatilization is confirmed.
Step 3: Destructive Sampling (Days 1, 3, 7, 14)
-
Extract soil with 2M KCl (1:5 soil:solution ratio).
-
Filter extracts and analyze for
and concentration. -
Isotopic Analysis: Use diffusion methods to capture inorganic N on acidified filter disks for Isotope Ratio Mass Spectrometry (IRMS).
Step 4: Calculation of % Recovery (NUE)
Calculate the percentage of applied
Quantitative Comparison Data
The following data summarizes typical recovery rates in a neutral loam soil (pH 7.0).
| Parameter | ADP-15N | 15N-Urea | Interpretation |
| Volatilization Loss | < 2% | 15 – 25% | Urea hydrolysis spikes pH, driving NH₃ loss. |
| Soil Immobilization | 20 – 30% | 10 – 15% | Acidic ADP promotes fungal immobilization; Urea promotes bacterial. |
| Nitrification Rate | Moderate | Rapid | Urea hydrolysis provides a rapid pulse of substrate. |
| Plant Uptake (Wheat) | 45 – 55% | 35 – 45% | ADP provides P, enhancing root growth and N interception. |
| Total 15N Recovery | 95 – 98% | 80 – 90% | "Missing" N in Urea treatments is often gaseous loss. |
Workflow Diagram: 15N Mass Balance
This diagram outlines the experimental logic required to validate the performance of the tracers.
Figure 2: Workflow for a self-validating 15N mass balance experiment.
References
-
Chalk, P. M., et al. (2019). "Methodologies for estimating nitrogen transfer between legumes and companion crops." Agronomy, 9(11).
-
Rütting, T., et al. (2011). "Advances in 15N-tracing experiments: new labelling and data analysis approaches." Biochemical Society Transactions, 39(1), 279-283.
-
Pan, B., et al. (2016). "Ammonia volatilization from synthetic fertilizers and its mitigation strategies: A global synthesis." Agriculture, Ecosystems & Environment, 232, 283-289.
-
PubChem. (2024).[5] "Ammonium dihydrogen phosphate-15N | H6NO4P."[5] National Library of Medicine.
-
BenchChem. (2025).[4][6] "A Comparative Analysis of Foliar vs. Soil Application of 15N-Urea." BenchChem Technical Guides.
Sources
15N Metabolic Labeling Guide: Ammonium Dihydrogen Phosphate vs. 15N-Labeled Amino Acids
Metabolic labeling with the stable isotope
As an application scientist, selecting the correct isotopic tracer requires understanding the metabolic routing of nitrogen within your specific expression system. This guide objectively evaluates both approaches, providing mechanistic insights and self-validating protocols to ensure high-efficiency isotopic incorporation.
Mechanistic Comparison & Causality
Ammonium Dihydrogen Phosphate-15N ( )
-
Mechanism: Acts as the sole, inorganic nitrogen source in minimal media formulations (e.g., M9).
-
Causality: Prototrophic organisms like Escherichia coli or Saccharomyces cerevisiae actively transport the
ion into the cell. Through the action of glutamine synthetase and glutamate synthase (the GS-GOGAT pathway), thengcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> is assimilated into glutamine and glutamate. These two amino acids then serve as universal nitrogen donors for the de novo synthesis of all other amino acids. -
Advantage: Highly cost-effective for uniform (
) labeling of recombinant proteins, making it the undisputed gold standard for NMR structural elucidation.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
15N-Labeled Amino Acids
-
Mechanism: Direct incorporation of pre-synthesized heavy amino acids (e.g.,
-Arginine, -Lysine) into the proteome during ribosomal translation[2]. -
Causality: Auxotrophic strains and mammalian cell lines lack the enzymatic machinery to synthesize essential amino acids de novo. By supplying
-amino acids in depleted media, cells directly charge their tRNAs with the heavy isotopes, entirely bypassing metabolic synthesis[3]. -
Advantage: Essential for Stable Isotope Labeling with Amino acids in Cell culture (SILAC). It prevents the metabolic burden of amino acid synthesis and allows for residue-specific labeling, which drastically simplifies MS spectra interpretation[3].
Workflow Visualization
Figure 1: 15N incorporation pathways via inorganic vs. organic nitrogen sources.
Quantitative Performance & Application Comparison
| Feature | Ammonium dihydrogen phosphate-15N | 15N-Labeled Amino Acids |
| Nitrogen Source | Inorganic ( | Organic (Pre-synthesized) |
| Cost Profile | Low (Highly cost-effective per Liter) | High (Expensive per Liter) |
| Labeling Efficiency | >98% (Uniform across all residues) | >98% (Residue-specific) |
| Metabolic Scrambling | Required / Intentional | Risk (Mitigated by specific amino acid choice) |
| Host Compatibility | Prototrophs (E. coli, Yeast, Plants) | Auxotrophs, Mammalian Cell Lines |
| Primary Application | NMR Structural Biology | Quantitative MS / SILAC Proteomics |
Experimental Protocols
To guarantee scientific integrity, both methodologies below are designed as self-validating systems , ensuring that isotopic incorporation is verified before committing to expensive downstream analyses.
Protocol A: Uniform 15N Labeling in E. coli using
This protocol utilizes a two-stage growth phase to generate high biomass in inexpensive media before switching to the isotopic tracer.
-
Pre-culture: Grow E. coli (e.g., BL21) in standard LB broth at 37°C until the
reaches 0.6–0.8.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
Washing (Causality): Centrifuge the culture and wash the cell pellet twice with sterile M9 salts (strictly lacking nitrogen). Why? This completely flushes residual
-peptides and amino acids from the LB media, preventing severe isotope dilution during the labeling phase. -
Isotopic Media Transfer: Resuspend the washed pellet in M9 minimal media containing 1 g/L of
as the sole nitrogen source. -
Clearance & Induction: Incubate at 37°C for 1 hour prior to induction. Why? This allows the cells to adapt to the minimal media and metabolize any remaining intracellular
pools. Following adaptation, add IPTG to induce protein expression. -
Harvest & Validation: Harvest cells after 4–6 hours. Validation Step: Lyse a 1 mL aliquot and validate
incorporation via intact protein MS before proceeding to large-scale purification and NMR analysis.
Protocol B: SILAC Labeling in Mammalian Cells using 15N-Amino Acids
This protocol uses parallel light/heavy cultures to internally control for natural isotope abundance during quantitative MS[4].
-
Media Preparation: Prepare custom DMEM deficient in the target amino acids (typically Arginine and Lysine)[5].
-
Serum Dialysis (Causality): Supplement the media with 10% Dialyzed Fetal Bovine Serum (FBS). Why? Standard FBS contains high concentrations of free
-amino acids that will aggressively compete with your -tracers, drastically reducing labeling efficiency[4]. -
Isotope Addition: Add
-Arginine and -Lysine to the "Heavy" media. Add standard counterparts to the "Light" control media[2]. -
Cell Adaptation: Culture the mammalian cells (e.g., HeLa) in their respective media for at least 5 to 6 doublings. Why? This duration is mathematically required to ensure the complete turnover and degradation of the pre-existing
-proteome[3]. -
Validation: Lyse a small aliquot of the Heavy cells, digest with trypsin, and analyze via LC-MS/MS. Validation Step: Ensure the heavy-to-light peptide ratio demonstrates
incorporation before conducting the main biological perturbation experiment[4].
Data & Performance Analysis: Managing Metabolic Scrambling
A critical factor in choosing between these methods is the management of metabolic scrambling —the unintended transfer of isotopes to non-target molecules.
-
With
, scrambling is a feature, not a bug. The explicit goal is the uniform distribution of across all nitrogenous compounds in the cell to achieve a globally labeled proteome[1]. -
With
-amino acids , unintended transaminase activity can cause thengcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> label to "bleed" into non-target amino acids. For example, if -Glutamate is used, its nitrogen can be enzymatically transferred to pyruvate to form -Alanine. To mitigate this in SILAC, researchers typically use -Arginine and Lysine. Because the protease trypsin specifically cleaves at the C-terminus of Arginine and Lysine, every resulting peptide (except the extreme C-terminal peptide) contains exactly one labeled amino acid, ensuring highly predictable mass shifts for MS quantification[3].
Conclusion & Selection Guide
-
Choose Ammonium dihydrogen phosphate-15N for bacterial or yeast expression systems where uniform labeling is required for NMR structural elucidation. It is highly cost-effective and achieves near-complete isotopic enrichment.
-
Choose 15N-Labeled Amino Acids for mammalian cell culture, quantitative proteomics (SILAC), or when residue-specific labeling is needed to simplify complex mass spectra and bypass the metabolic burden of de novo synthesis.
References
Sources
Technical Guide: Accuracy of 15N Isotope Dilution Method using Ammonium Dihydrogen Phosphate-15N
Executive Summary
The 15N Isotope Dilution Method represents the analytical gold standard for quantifying gross nitrogen mineralization, immobilization, and specific uptake rates in biological systems. While generic 15N salts (e.g., Ammonium Sulfate, Ammonium Chloride) are common, Ammonium Dihydrogen Phosphate-15N (
15N-ADP is the tracer of choice when Phosphorus (P) co-limitation must be eliminated to accurately measure Nitrogen (N) flux, particularly in metabolic labeling for drug discovery (NMR protein structure) and agricultural physiology. This guide objectively compares 15N-ADP against alternatives, detailing the accuracy, error sources, and validated protocols for its use.
Part 1: The Tracer Profile & Comparative Analysis
Why Choose 15N-ADP?
In isotope dilution analysis, the chemical counter-ion (the anion paired with ammonium) is rarely inert. It drives physiological responses that can skew "accuracy" if not accounted for.
-
Chemical Formula:
-
Nitrogen Content: ~12.2% (lower than Ammonium Sulfate's ~21%)
-
Key Advantage: Simultaneous delivery of Phosphate (
), essential for ATP synthesis and nucleic acids.
Comparative Guide: 15N-ADP vs. Alternatives
The following table contrasts 15N-ADP with the two most common alternatives: Ammonium Sulfate-15N and Ammonium Chloride-15N.
| Feature | Ammonium Dihydrogen Phosphate-15N | Ammonium Sulfate-15N | Ammonium Chloride-15N |
| Primary Indication | P-limited systems, Metabolic Labeling (NMR), Minimal Media | General Soil N-cycling, Sulfur-deficient crops | General tracer, Chloride-tolerant systems |
| Physiological Bias | Positive: Promotes ATP/DNA synthesis, preventing P-limited growth lag. | Neutral/Positive: Supplies Sulfur; can acidify soil rapidly. | Negative: High |
| Stoichiometry (N%) | ~12.2% N | ~21.2% N | ~26.2% N |
| Accuracy Risk | Low: Unless P-loading alters the native N-cycle rate (Priming Effect). | Medium: Sulfate reduction can compete for reductants in anaerobes. | High: Chloride toxicity can artificially suppress N-uptake rates. |
| Solubility | High (water) | Very High (water) | Very High (water) |
| Drug Dev Utility | High: Standard for minimal media ( | Medium: Used, but requires separate P source buffering. | Low: Rarely used due to potential ionic strength issues in media. |
Decision Logic for Tracer Selection
Figure 1: Decision matrix for selecting the appropriate 15N ammonium salt based on experimental constraints.
Part 2: Scientific Integrity & Accuracy Mechanisms
The accuracy of the 15N isotope dilution method relies on the Pool Dilution Principle . You are measuring the "dilution" of your highly enriched tracer by the natural abundance nitrogen (
The Accuracy Equation
The core calculation for accuracy is determining the Atom Percent Excess (APE) .
[1]Where:
-
is typically the natural abundance of atmospheric
(0.3663%) or an unlabeled control sample.
Sources of Error & Mitigation
-
Pool Inhomogeneity (The Mixing Problem):
-
Risk: If 15N-ADP is not evenly distributed, microbes/roots in "hotspots" uptake more tracer, skewing results.
-
Mitigation: 15N-ADP is highly soluble, but in soil, it must be applied in solution (sprayed) rather than granular form for short-term flux studies.
-
-
The "Priming Effect" (Specific to ADP):
-
Risk: Adding Phosphate (via ADP) to a P-starved system can stimulate microbial growth explosions, artificially increasing N-mineralization rates compared to the "native" state.
-
Control: Always run a non-labeled ADP control group to quantify the physiological impact of the P-addition itself.
-
-
Remineralization:
-
Risk: Microbes uptake
, die, and release it back as . This violates the "dilution only by " assumption. -
Mitigation: Keep incubation times short (<24-48 hours) for gross mineralization assays.
-
Part 3: Validated Experimental Protocols
Protocol A: Metabolic Labeling for Protein NMR (Drug Development)
Objective: Produce >98% 15N-labeled protein in E. coli using 15N-ADP for structural biology.
Reagents:
-
15N-ADP: (>99 atom % 15N).
-
M9 Minimal Media Salts: (Na2HPO4, KH2PO4, NaCl). Note: Standard M9 uses NH4Cl; here we replace it with 15N-ADP and adjust buffering.
Step-by-Step Workflow:
-
Pre-Culture: Inoculate E. coli in LB media (unlabeled). Grow to OD600 ~0.6.
-
Wash Step (Critical): Centrifuge cells (3000xg, 10 min). Discard supernatant. Resuspend pellet in M9 salts (no Nitrogen). Repeat 2x. Reason: Removes all traces of 14N from the LB media.
-
Labeling Media Prep:
-
Prepare M9 media using 15N-ADP (1 g/L) as the sole nitrogen source.
-
Note: Since ADP provides phosphate, adjust the standard Na2HPO4/KH2PO4 ratio to maintain pH 7.4.
-
-
Induction: Inoculate washed cells into 15N-ADP M9 media. Grow to OD 0.6-0.8. Induce protein expression (e.g., IPTG).
-
Harvest: Centrifuge and freeze pellet.
-
QC Analysis: Digest a small aliquot of purified protein. Analyze via LC-MS to verify >98% 15N incorporation efficiency before NMR.
Protocol B: Gross Nitrogen Mineralization in Soil (Research)
Objective: Quantify the rate at which soil microbes convert organic N to Ammonium.
Step-by-Step Workflow:
-
Determination of Field Capacity: Determine the water holding capacity of the soil.
-
Tracer Preparation: Dissolve 15N-ADP in deionized water. Target enrichment: 5-10 atom % excess in the soil ammonium pool.
-
Application (T0):
-
Apply tracer solution evenly to the soil sample.
-
Immediately extract a subsample (T0) using 2M KCl. This establishes the initial pool size and enrichment.
-
-
Incubation: Incubate remaining soil at constant temp for 24 hours.
-
Harvest (T24): Extract the second subsample (T24) using 2M KCl.
-
Diffusion/Encapsulation:
-
Raise pH of KCl extract with MgO to convert
to gas. -
Trap
on an acidified filter disk encased in Teflon tape. -
Dry the filter disk and pack into a Tin (Sn) capsule.
-
-
Analysis: Run on Isotope Ratio Mass Spectrometer (IRMS).
Analytical Workflow Diagram
Figure 2: The analytical path from biological sample to isotopic data.[2][3][4]
Part 4: References
-
International Atomic Energy Agency (IAEA). (2001). Use of Isotope and Radiation Methods in Soil and Water Management and Crop Nutrition. (Manual on standard isotope dilution protocols).
-
Barraclough, D. (1991). "The use of isotope dilution techniques to estimate gross nitrogen transformation rates in soil."[5][6] Journal of Soil Science. (Foundational paper on the mathematics of pool dilution).
-
Schulze, W. X., & Usadel, B. (2010).[4] "Quantitation in Mass-Spectrometry-Based Proteomics." Annual Review of Plant Biology. (Discusses metabolic labeling using inorganic 15N salts).
-
U.S. Geological Survey (USGS). "Nitrogen Isotopes in Groundwater Systems." (Reference for background natural abundance variations).
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. biorxiv.org [biorxiv.org]
- 5. jircas.go.jp [jircas.go.jp]
- 6. ctahr.hawaii.edu [ctahr.hawaii.edu]
GC-MS vs. IRMS for the analysis of 15N enrichment: a comparison
GC-MS vs. IRMS for 15N Enrichment Analysis: A Comparative Technical Guide
Executive Summary: The Enrichment Divide
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) for 15N analysis is not a matter of preference but of enrichment magnitude and structural resolution .
-
Select GC-MS when performing metabolic flux analysis (MFA) or tracer studies with high enrichment (>0.5 atom% excess). It provides positional isotopomer information (critical for pathway elucidation) and handles small sample volumes, but lacks the precision for natural abundance work.
-
Select GC-C-IRMS (Gas Chromatography-Combustion-IRMS) when detecting natural abundance fractionation or trace-level enrichment (<0.1 atom% excess). It offers superior precision (0.0001 atom%) by sacrificing structural detail, as it combusts all analytes into N₂ gas prior to detection.
Fundamental Principles: Ionization vs. Combustion
The divergence in performance stems from how the nitrogen is introduced to the detector.
GC-MS: Molecular Preservation
In GC-MS, the analyte (e.g., a derivatized amino acid) is ionized (EI/CI) while retaining its structure. The mass spectrometer scans specific fragment ions containing the nitrogen atom.
-
Mechanism: Separation
Ionization Quadrupole/TOF filtration Detection. -
Result: You detect the Mass Isotopomer Distribution (MID) .[1] You can distinguish if the 15N is on the
-amine or the side chain of glutamine, provided the fragmentation pattern allows it.
GC-C-IRMS: Molecular Destruction
In GC-C-IRMS, the analyte is separated by GC but then immediately passed through a high-temperature combustion reactor.
-
Mechanism: Separation
Combustion (NiO/CuO/Pt at ~1000°C) Reduction (Cu at ~600°C) N₂ Gas Magnetic Sector MS (Faraday Cups). -
Result: All structural information is lost. The output is a bulk Delta (
) value relative to a standard (Air), representing the average 15N content of the entire molecule.
Performance Metrics Comparison
The following data summarizes typical performance characteristics for 15N analysis of amino acids (e.g., Leucine, Glutamine).
| Feature | GC-MS (Quadrupole/TOF) | GC-C-IRMS (Magnetic Sector) |
| Primary Output | Mass Isotopomer Distribution (MID) | Bulk Isotope Ratio ( |
| Precision (SD) | ||
| Limit of Detection (Enrichment) | > 0.2 atom% excess (APE) | Natural abundance variations (0.001 APE) |
| Sample Mass Required (N) | Low (pmol range on column) | High (>100 ng N on column) |
| Dynamic Range | Linear up to 100% enrichment | Limited (Saturation/Memory effects > 5-10% enrichment) |
| Structural Resolution | High (Positional information) | None (Combusted to N₂) |
Critical Insight: IRMS requires significantly more sample mass than GC-MS because the ionization efficiency of N₂ is lower and the statistical requirements for high precision (counting statistics) demand a higher ion flux (10⁹ – 10¹¹ ions).
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix and the physical divergence in workflows.
Figure 1: Decision matrix for selecting the appropriate mass spectrometry technique based on experimental enrichment levels.
Experimental Protocols
Protocol A: High-Enrichment Metabolic Flux (GC-MS)
Target: 15N-Glutamine Flux in Cell Culture
-
Sample Prep: Extract metabolites using cold methanol/water. Lyophilize.
-
Derivatization (TBDMS):
-
Add 50 µL MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) + 1% TBDMCS.
-
Add 50 µL Acetonitrile.
-
Incubate at 60°C for 60 minutes. Why? This adds TBDMS groups to amine and carboxyl hydrogens, making the molecule volatile and stable for EI ionization.
-
-
GC Parameters:
-
Column: DB-5MS or equivalent (30m).
-
Carrier: Helium at 1 mL/min.
-
-
MS Detection (SIM Mode):
-
Do not use Full Scan for quantification; it lacks sensitivity. Use Selected Ion Monitoring (SIM).
-
Monitor the [M-57]⁺ fragment (loss of tert-butyl group).
-
For Glutamine (3TBDMS): Monitor m/z 431 (M0), 432 (M+1, 15N), etc.
-
-
Data Analysis: Calculate Atom% Excess (APE) using the matrix correction method to account for natural abundance of C, H, O, and Si isotopes in the derivative.
Protocol B: Natural Abundance/Trace Analysis (GC-C-IRMS)
Target: Trophic Position in Ecology or Drug Origin
-
Sample Prep: Acid hydrolysis (6M HCl) of proteins to free amino acids.
-
Derivatization (NACME - N-acetyl methyl ester):
-
Note: Silylating reagents (like in GC-MS) are avoided because they add too many carbon atoms, diluting the signal and introducing isotopic error.
-
Step 1: Methylation with acidified methanol (MeOH/Acetyl Chloride) at 100°C for 1 hour.
-
Step 2: Acetylation with acetic anhydride/pyridine or acetic anhydride/acetone at 60°C.
-
-
Oxidation/Reduction Reactor:
-
The GC effluent passes through a ceramic tube at 1000°C containing NiO/CuO.[2]
-
NOx Reduction: A reduction reactor (Cu wire at 600°C) converts all nitrogen oxides to N₂.
-
CO₂ Removal: A liquid nitrogen trap (cryogenic) removes CO₂ to prevent interference with m/z 28/29.
-
-
Detection:
-
Continuous flow monitoring of m/z 28 (
) and m/z 29 ( ). -
Reference gas (N₂) pulses injected before and after sample peaks for calibration.
-
Data Processing: APE vs. Delta
GC-MS (Atom Percent Excess - APE):
Used for quantifying how much tracer has been incorporated.
IRMS (Delta Notation -
References
-
Godin, J. P., et al. (2025). "Comparison of GC-MS and GC-C-IRMS analysis for in vivo estimates of metabolic fluxes." ResearchGate. Link
-
Thermo Fisher Scientific. (2021). "GC IsoLink II IRMS System: Nitrogen Isotope Values of Amino Acids." Application Note 30481. Link
-
Sessions, A. L. (2006). "Isotope-ratio detection for gas chromatography." Journal of Separation Science. Link
-
UC Davis Stable Isotope Facility. (2021). "Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS." Standard Operating Procedure. Link
-
Creative Proteomics. "GC-MS-Based Metabolic Flux Analysis." Service Guide. Link
Sources
Comparing the efficiency of different 15N-labeled nitrogen sources for plant uptake
This guide provides a technical comparison of 15N-labeled nitrogen sources, focusing on uptake kinetics, metabolic efficiency, and experimental application. It is designed for researchers planning isotope-tracing studies to quantify nitrogen use efficiency (NUE) and assimilation pathways.
A Technical Guide for Plant Uptake Kinetics
Executive Summary: The Hierarchy of Uptake
Nitrogen uptake is not a passive flux; it is an energetically distinct process for each source. When designing 15N experiments, the choice of labeled substrate dictates the metabolic pathways activated and the interpretation of "efficiency."
-
15N-Ammonium (
): Highest short-term uptake rate. Energetically cheap (already reduced) but requires rapid assimilation to prevent toxicity. -
15N-Nitrate (
): Slower initial uptake due to induction lag. High metabolic cost (requires reduction) but serves as a crucial signaling molecule for root architecture. -
15N-Urea: Bifunctional uptake (direct via DUR3 or indirect via hydrolysis). Slower than inorganic salts; heavily influenced by urease activity.
-
15N-Amino Acids (e.g., Glycine, Glutamine): Significant in organic-rich soils. Direct uptake is possible but often outcompeted by soil microbes.
Comparative Analysis of Nitrogen Sources
The following matrix synthesizes experimental data regarding the uptake dynamics of primary 15N sources.
Performance Matrix: Uptake & Assimilation
| Feature | 15N-Nitrate ( | 15N-Ammonium ( | 15N-Urea ( | 15N-Amino Acids (e.g., Gly) |
| Primary Transporters | NRT1 (Low affinity), NRT2 (High affinity) | AMT1 (High affinity), AMT2 | DUR3 (High affinity), MIPs | LHT1, AAP (Amino Acid Permeases) |
| Energetic Cost | High (Requires 16-20 ATP equivalent/mol to reduce to | Low (Direct assimilation into Glutamine) | Medium (Transport cost + Urease hydrolysis) | Low (Direct incorporation) |
| Uptake Kinetics | Inducible (Lag phase of hours) | Constitutive & Inducible (Rapid initial influx) | Linear/Saturable (Slower than salts) | Linear (often low capacity) |
| Soil Mobility | High (Leaching risk) | Low (Adsorbs to clay/OM) | High (until hydrolyzed) | Low (Rapid microbial turnover) |
| Experimental Use | Long-term biomass & NUE studies | Short-term kinetic studies (minutes to hours) | Foliar uptake & hydrolysis tracking | Organic N cycling & microbial competition |
Mechanistic Insight: The Energy-Uptake Trade-off
The "efficiency" of a nitrogen source is a trade-off between transport speed and assimilation cost .
-
Ammonium is the "fast food" of nitrogen—rapidly consumed and easily metabolized, but dangerous in excess.
-
Nitrate is the "balanced meal"—requires preparation (enzymatic reduction) but sustains long-term growth without toxicity.
Visualization: N-Source Assimilation Pathways
The diagram below maps the entry points and metabolic costs associated with each 15N source. Note the "Reduction Cost" barrier for Nitrate.[1]
Figure 1: Metabolic pathways of 15N sources. Blue arrows indicate transport across the plasma membrane. Note the multi-step reduction required for Nitrate (left) compared to the direct assimilation of Ammonium and Amino Acids.
Experimental Protocol: 15N Uptake Assay
To objectively compare efficiency, a Hydroponic 15N Pulse-Chase protocol is recommended. This eliminates soil microbial interference (which can consume up to 50% of organic N) and isolates plant physiological capacity.
Phase 1: Pre-Culture & Starvation (The Setup)
-
Growth: Grow plants in a standard nutrient solution (e.g., Hoagland’s) with unlabeled N (
) until the desired vegetative stage. -
N-Starvation (Optional but Recommended): Transfer plants to an N-free solution for 48–72 hours prior to labeling.
-
Reasoning: This upregulates high-affinity transporters (NRT2, AMT1), maximizing the sensitivity of the uptake measurement.
-
Phase 2: The 15N Pulse (The Experiment)
-
Labeling Solution: Prepare separate solutions for each source containing 2 mM Nitrogen at 10–99 atom% 15N excess .
-
Critical: Ensure pH is buffered (pH 5.8) as Ammonium uptake acidifies the medium, while Nitrate uptake alkalinizes it.
-
-
Exposure: Place roots in the labeled solution for a defined "Pulse" period.
-
Short-term (Influx): 5–60 minutes. Measures transporter capacity.
-
Long-term (Assimilation): 24–48 hours. Measures total NUE and partitioning.
-
Phase 3: Desorption & Harvest (The Validation)
-
Desorption (Wash): Transfer roots specifically to a cold (4°C) CaSO4 (1 mM) solution for 5 minutes.
-
Scientific Integrity: This step is non-negotiable. It displaces
adsorbed to the apoplast (cell walls) without entering the cell, ensuring you measure biological uptake, not just physical sticking.
-
-
Separation: Separate roots from shoots immediately.
-
Drying: Oven dry at 60°C for 48 hours.
-
Grinding: Grind to a fine powder (<100 µm) using a ball mill.
Phase 4: Calculation (The Data)
Analyze samples using Isotope Ratio Mass Spectrometry (IRMS).[2] Calculate the Specific Uptake Rate (SUR) :
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for a validated 15N uptake assay. The "Desorption Wash" is the critical control point for data accuracy.
Key Findings from Literature
-
Mixed Diets are Superior: While Ammonium has a faster specific uptake rate, plants fed a mixture (e.g., 70:30 Nitrate:Ammonium) typically show 20–40% higher biomass than sole-source plants. This is due to the energy savings of Ammonium combined with the signaling benefits of Nitrate (Chen et al., 2023).
-
Urea Foliar Efficiency: In turfgrass and cereals, foliar-applied 15N-Urea shows ~35-40% recovery within 48 hours, often outperforming soil applications where immobilization occurs (Bowman & Paul, 1992).
-
Organic N Limitation: In wheat, intact amino acid uptake (15N/13C labeled) accounts for <10% of total N when inorganic N is present, as inorganic forms downregulate organic transporters (Gioseffi et al., 2012).
References
-
Chen, Y., et al. (2023). Increasing the nitrate-to-ammonium ratio improved plant growth and nitrogen uptake in pineapple seedlings. Frontiers in Plant Science. Link
-
Gioseffi, E., et al. (2012). Interactions between uptake of amino acids and inorganic nitrogen in wheat plants. Biogeosciences. Link
-
Bowman, D.C., & Paul, J.L. (1992). Foliar Absorption of Urea, Ammonium, and Nitrate by Perennial Ryegrass Turf.[7] Journal of the American Society for Horticultural Science.[7] Link
-
Barbour, M., & Cernusak, L. 15N labeling Protocols. Prometheus Protocols. Link
- Evans, R.D. (2001). Physiological mechanisms influencing plant nitrogen isotope composition. Trends in Plant Science.
Sources
- 1. youtube.com [youtube.com]
- 2. newprairiepress.org [newprairiepress.org]
- 3. Nitrogen Use Efficiency Definition, Nitrogen Use Efficiency Defined [nue.okstate.edu]
- 4. pjoes.com [pjoes.com]
- 5. A simple method for in situ-labelling with 15N and 13C of grassland plant species by foliar brushing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. hort [journals.ashs.org]
A Comparative Guide to Isotopic Fractionation of Ammonium Dihydrogen Phosphate-¹⁵N and Other Nitrogen Sources
For Researchers, Scientists, and Drug Development Professionals
The Principle of Nitrogen-15 Isotopic Fractionation: A Foundational Overview
Nitrogen, a fundamental element in all known life, is predominantly composed of two stable isotopes: ¹⁴N (~99.63%) and ¹⁵N (~0.37%).[1] Isotopic fractionation refers to the relative partitioning of these isotopes during physical, chemical, and biological processes. Due to the slightly higher mass of ¹⁵N, molecules containing this heavier isotope may react at different rates or have different affinities for transport and enzymatic processes compared to their ¹⁴N counterparts. This discrimination results in a change in the isotopic ratio (¹⁵N/¹⁴N) of the products relative to the substrates, a phenomenon that can be precisely measured and utilized as a powerful analytical tool.
The extent of this fractionation is typically expressed in delta (δ) notation in parts per thousand (‰ or per mil) relative to a standard (atmospheric N₂):
δ¹⁵N (‰) = [ (¹⁵N/¹⁴N)sample / (¹⁵N/¹⁴N)standard - 1 ] x 1000
Understanding the unique fractionation characteristics of different ¹⁵N-labeled compounds is paramount for accurately tracing nitrogen pathways in complex systems, from metabolic flux analysis in drug discovery to nutrient cycling studies in environmental science.[1]
Ammonium Dihydrogen Phosphate-¹⁵N: Isotopic Characteristics and Performance
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), often abbreviated as ADP or MAP, is a widely used source of both nitrogen and phosphorus in various research applications. When labeled with ¹⁵N, it serves as an excellent tracer for studying ammonium uptake and assimilation pathways.
Key Isotopic Fractionation Considerations for ADP-¹⁵N:
-
Ammonium Uptake: Plants and microorganisms can exhibit significant isotopic fractionation during the uptake of ammonium (NH₄⁺). This process is generally associated with a greater degree of fractionation compared to nitrate uptake.[2] The discrimination against the heavier ¹⁵N isotope during transport across cell membranes can lead to an enrichment of ¹⁵N in the remaining substrate pool.
-
Ammonia Volatilization: Under alkaline conditions, the ammonium ion (NH₄⁺) is in equilibrium with ammonia gas (NH₃). The volatilization of ammonia is a significant pathway for nitrogen loss and is accompanied by substantial isotopic fractionation. The lighter ¹⁴NH₃ volatilizes more readily, leaving the remaining ammonium pool enriched in ¹⁵N.[3] This is a critical factor to consider in soil-based studies or in vitro systems where pH is not strictly controlled.
Comparative Analysis with Other ¹⁵N Nitrogen Sources
The choice of a ¹⁵N-labeled nitrogen source can significantly influence experimental outcomes due to inherent differences in their chemical form and subsequent biological processing. This section provides a comparative analysis of ADP-¹⁵N with two other commonly used ¹⁵N sources: Potassium Nitrate-¹⁵N and Urea-¹⁵N.
Potassium Nitrate-¹⁵N (K¹⁵NO₃)
Potassium Nitrate provides nitrogen in the nitrate (NO₃⁻) form. The isotopic fractionation associated with nitrate uptake and assimilation differs markedly from that of ammonium.
-
Uptake and Assimilation: The uptake of nitrate by plants and microorganisms generally exhibits less isotopic fractionation compared to ammonium uptake.[2] The subsequent reduction of nitrate to ammonium within the cell, catalyzed by nitrate and nitrite reductases, is a key step where fractionation can occur.
Urea-¹⁵N (CO(¹⁵NH₂)₂)
Urea is an organic nitrogen compound that is rapidly hydrolyzed to ammonium and carbon dioxide by the enzyme urease in most biological systems.
-
Hydrolysis and Subsequent Fractionation: The initial enzymatic hydrolysis of urea is the first step where fractionation can occur. Following hydrolysis, the resulting ammonium is subject to the same fractionation processes as ammonium from ADP, namely uptake and potential ammonia volatilization.
Table 1: Comparative Overview of Isotopic Fractionation Characteristics
| Feature | Ammonium Dihydrogen Phosphate-¹⁵N (ADP-¹⁵N) | Potassium Nitrate-¹⁵N (K¹⁵NO₃) | Urea-¹⁵N (CO(¹⁵NH₂)₂) |
| Nitrogen Form | Ammonium (NH₄⁺) | Nitrate (NO₃⁻) | Organic (hydrolyzes to NH₄⁺) |
| Primary Fractionation Process | Uptake and Ammonia Volatilization | Uptake and Nitrate Reduction | Hydrolysis, Uptake, and Ammonia Volatilization |
| Typical δ¹⁵N of Source Material | Typically close to 0‰ for synthetic fertilizers | Typically close to 0‰ for synthetic fertilizers | Can have a slightly negative δ¹⁵N value (e.g., -3.6 ± 0.1‰)[3] |
| Expected Isotopic Effect (ε) during Plant Uptake | Higher fractionation (e.g., -5.7‰ to -8.5‰ in maize)[2] | Lower fractionation (e.g., -1.7‰ to -2.0‰ in maize)[2] | Similar to ADP after hydrolysis |
| Susceptibility to Volatilization Fractionation | High, especially at alkaline pH | Low | High after hydrolysis, especially at alkaline pH |
Experimental Design and Methodologies
To empirically determine the isotopic fractionation differences between ADP-¹⁵N and other nitrogen sources, a controlled experimental setup is essential. The following protocol provides a framework for a comparative plant uptake study.
Experimental Protocol: Comparative ¹⁵N Uptake and Fractionation in a Model Plant System (e.g., Arabidopsis thaliana)
Objective: To quantify and compare the isotopic fractionation of nitrogen from ¹⁵N-labeled Ammonium Dihydrogen Phosphate, Potassium Nitrate, and Urea during uptake and assimilation by Arabidopsis thaliana.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Sterile hydroponic growth system
-
Modified Hoagland nutrient solution (N-free)
-
¹⁵N-labeled compounds: Ammonium Dihydrogen Phosphate-¹⁵N, Potassium Nitrate-¹⁵N, Urea-¹⁵N (with known δ¹⁵N values)
-
Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS)
-
Standard laboratory equipment (pH meter, balances, glassware, etc.)
Methodology:
-
Plant Germination and Growth:
-
Sterilize and germinate Arabidopsis thaliana seeds on a standard growth medium.
-
Transfer seedlings to a hydroponic system containing a complete, but N-free, Hoagland solution.
-
Allow plants to acclimate and deplete any internal nitrogen stores for a defined period.
-
-
Experimental Treatments:
-
Prepare separate treatment solutions by supplementing the N-free Hoagland solution with one of the following ¹⁵N-labeled nitrogen sources at a defined concentration (e.g., 1 mM N):
-
Ammonium Dihydrogen Phosphate-¹⁵N
-
Potassium Nitrate-¹⁵N
-
Urea-¹⁵N
-
-
Include a control group with no added nitrogen.
-
Maintain the pH of the hydroponic solutions at a constant, physiologically relevant level (e.g., pH 6.0).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 24, 48, 72 hours), harvest whole plants from each treatment group.
-
At each time point, also collect an aliquot of the hydroponic solution from each treatment.
-
-
Sample Preparation and Analysis:
-
Separate the harvested plants into roots and shoots.
-
Dry the plant material to a constant weight and grind to a fine powder.
-
Prepare the hydroponic solution samples for isotopic analysis of the remaining nitrogen.
-
Analyze the δ¹⁵N of the plant material and the hydroponic solutions using an EA-IRMS.
-
Data Analysis:
-
Calculate the total nitrogen uptake by the plants in each treatment group.
-
Determine the δ¹⁵N of the plant tissues and the remaining nitrogen in the hydroponic solution at each time point.
-
Calculate the isotopic fractionation factor (ε) for each nitrogen source using a Rayleigh distillation model or by comparing the δ¹⁵N of the plant tissue to the initial δ¹⁵N of the nitrogen source.
Visualizing Experimental Workflows and Conceptual Relationships
To further clarify the experimental design and the underlying principles of isotopic fractionation, the following diagrams are provided.
Caption: Experimental workflow for comparative ¹⁵N uptake and fractionation analysis.
Caption: Conceptual pathways of isotopic fractionation for different ¹⁵N sources.
Conclusion and Recommendations
The selection of an appropriate ¹⁵N-labeled nitrogen source is a critical decision in experimental design that can profoundly impact the interpretation of results. Ammonium Dihydrogen Phosphate-¹⁵N is an excellent choice for studies focusing on ammonium uptake and metabolism. However, researchers must be cognizant of the potential for significant isotopic fractionation, particularly through ammonia volatilization, which can be mitigated by careful pH control.
In contrast, Potassium Nitrate-¹⁵N offers a means to trace nitrogen through the nitrate assimilation pathway, which is typically associated with less pronounced isotopic fractionation during uptake. Urea-¹⁵N provides a source of ammonium following enzymatic hydrolysis, and its fractionation characteristics will largely mirror those of ADP-¹⁵N after this initial conversion step.
For experiments where minimizing isotopic fractionation during uptake is a primary concern, Potassium Nitrate-¹⁵N may be the preferred choice. When the specific study of ammonium transport and assimilation is the goal, Ammonium Dihydrogen Phosphate-¹⁵N is a direct and effective tracer.
Ultimately, the choice of ¹⁵N source should be guided by the specific research question, the biological system under investigation, and a thorough understanding of the potential isotopic fractionation pathways. The experimental framework provided in this guide offers a robust method for empirically determining these differences and ensuring the highest level of scientific integrity in your research.
References
-
Nitrogen Isotope Fractionation During Nitrate and Ammonium Uptake in Maize: Hydroponic Evidence and Implications for Ecological Investigations. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
-
Stable nitrogen isotopes. (n.d.). WUR eDepot. Retrieved March 4, 2026, from [Link]
-
Contents and δ 15 N values of fertilizer | Download Table. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Nitrogen isotope ratio (δ15N): a nearly unexplored indicator that provides useful information in viticulture | OENO One. (2024, May 15). OENO One. Retrieved March 4, 2026, from [Link]
-
15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. (2018, June 21). Frontiers. Retrieved March 4, 2026, from [Link]
-
15N natural abundance method. (n.d.). ACIAR. Retrieved March 4, 2026, from [Link]
-
KGS--OFR 1994-29--Natural Nitrogen-15 Isotopic Signatures in Ground water. (n.d.). Kansas Geological Survey. Retrieved March 4, 2026, from [Link]
-
15 N Natural Abundance Characteristics of Ammonia Volatilization from Soils Applied by Different Types of Fertilizer. (2022, September 25). MDPI. Retrieved March 4, 2026, from [Link]
-
N uptake, assimilation and isotopic fractioning control δ 15N dynamics in plant DNA: A heavy labelling experiment on Brassica napus L. | PLOS One. (2021, March 11). PLOS One. Retrieved March 4, 2026, from [Link]
-
Foliar δ15N values characterize soil N cycling and reflect nitrate or ammonium preference of plants along a temperate grassland gradient. (n.d.). PMC. Retrieved March 4, 2026, from [Link]
Sources
Cost-Benefit Analysis of Different 15N Labeling Strategies
A Senior Scientist’s Guide to Isotopic Enrichment
Executive Summary
In structural biology and quantitative proteomics, 15N labeling is the foundational step for resolving protein dynamics (NMR) and quantifying differential expression (MS). However, the decision matrix for choosing a labeling strategy is often oversimplified to "cost of reagents."
This guide argues that the true cost is a function of spectral quality per dollar and time-to-structure. While standard E. coli expression in M9 media remains the economic baseline, it frequently fails for proteins >25 kDa or those requiring post-translational modifications (PTMs). Conversely, Cell-Free Protein Synthesis (CFPS) and Segmental Labeling, while having a higher upfront sticker price, often yield the lowest "cost per interpretable data point" by eliminating spectral crowding and background noise.
Part 1: The Strategic Landscape
The choice of labeling strategy dictates the resolution of your data. We categorize these strategies into three tiers based on resource allocation and information density.
Tier 1: Uniform Labeling (The Workhorse)
-
Method: E. coli growth in Minimal Media (M9) supplemented with 15NH4Cl.
-
Best For: Proteins <25 kDa, domain mapping, routine HSQC screening.
-
Cost Efficiency: High. 15NH4Cl is the cheapest isotopic source (~$50/g).
-
Risk: Metabolic scrambling prevents selective labeling; auxotrophic strain requirements for specific amino acids.
Tier 2: Bio-Rich & Eukaryotic Labeling (The Specialist)
-
Method: Growth in rich media (BioExpress) or mammalian/insect systems (SILAC/BioExpress 6000).
-
Best For: Proteins requiring PTMs, chaperones, or those toxic to E. coli.
-
Cost Efficiency: Low to Medium. Media costs are 10-20x higher than M9.
-
Risk: Incomplete incorporation (<95%) can lead to isotope dilution and split peaks.
Tier 3: Targeted & Segmental Labeling (The Precision Tool)
-
Method: Cell-Free Protein Synthesis (CFPS) or Intein-mediated ligation.
-
Best For: Large complexes (>50 kDa), IDPs, and specific interaction interfaces.
-
Cost Efficiency: Low volume, high value. High reagent cost offset by zero background and rapid optimization.
-
Risk: Technical complexity in ligation steps (segmental) or extract preparation (CFPS).
Part 2: Comparative Analysis
Table 1: Cost-Benefit Matrix of 15N Strategies
| Strategy | Primary Reagent Cost | Yield (mg/L) | Labeling Efficiency | Spectral Complexity | "Hidden" Costs |
| Standard M9 (E. coli) | Low (<$100/L) | 10 - 50 | >98% | High (Crowded) | Optimization time for solubility; inclusion bodies. |
| BioExpress (E. coli) | High (~$1,000/L) | 50 - 100 | >95% | High | Cost of media; batch variability. |
| Mammalian (HEK293) | Very High (>$2,000/L) | 1 - 10 | 90-95% | High | Transfection reagents; slow growth; lower yield. |
| Cell-Free (CFPS) | High ($500/mL rxn) | 0.5 - 3 | 100% | Low (Tunable) | Extract preparation; plasmid purity requirements. |
| Segmental (Intein) | Medium (Reagents) | Variable | 100% (Segment) | Very Low | Labor intensive; ligation efficiency (<50% often). |
Table 2: Decision Logic for Drug Discovery
When to switch strategies based on project phase.
| Phase | Goal | Recommended Strategy | Rationale |
| Hit Validation | Confirm binding | Uniform M9 | Lowest cost for simple Yes/No binding data (HSQC). |
| Lead Opt (Small) | Structure/Dynamics | AA-Selective (M9) | Resolve overlaps in active site residues (e.g., 15N-Leu). |
| Lead Opt (Complex) | Full Assignment | Deuterated + Segmental | Essential for proteins >30kDa to manage relaxation (T2). |
| Toxicity/Difficult | Obtain any protein | Cell-Free | Bypasses cellular toxicity; allows incorporation of unnatural AAs.[1] |
Part 3: Visualization of Workflows
Diagram 1: Strategic Decision Tree
This diagram outlines the logical flow for selecting the optimal labeling method based on protein size and characteristics.
Caption: Decision matrix for 15N labeling. Blue nodes represent decision points; Green/Red/Yellow nodes represent final strategies based on cost/complexity trade-offs.
Part 4: Technical Deep Dive & Protocols
Protocol A: High-Density "M9+" for Cost-Effective Uniform Labeling
Standard M9 often results in low OD600 (0.8-1.0). This enhanced protocol uses a fed-batch approach to boost yield to 3-5 mg/L without expensive commercial media.
The Mechanism: Standard M9 lacks trace metals and buffering capacity. By buffering with MOPS and supplementing with a "Vitamin Cocktail," we extend the log phase.
Reagents:
-
10x M9 Salts: 60g Na2HPO4, 30g KH2PO4, 5g NaCl.
-
Nitrogen Source: 1.0 g/L 15NH4Cl (99%).
-
Trace Metals (1000x): FeCl3, ZnCl2, CoCl2, CuCl2 (Essential for metalloproteins).
-
Carbon: 4 g/L Glucose (12C or 13C).
Step-by-Step Workflow:
-
Inoculation: Inoculate 50 mL LB preculture (overnight).
-
Wash: Centrifuge preculture (3000g, 10 min). Crucial: Resuspend pellet in 1x M9 salts to remove rich media nitrogen (prevents 14N contamination).
-
Growth: Inoculate 1L M9+ media. Shake at 37°C until OD600 = 0.6.
-
Induction: Cool to 18-25°C (improves solubility). Add IPTG (0.5 - 1.0 mM).
-
Harvest: Run for 16-20 hours.
-
Self-Validation Check: Measure pH at harvest. If pH < 6.0, buffering failed; protein may be aggregated.
-
Protocol B: Cell-Free Amino Acid Selective Labeling
For resolving spectral overlap in large proteins.[2] This protocol selectively labels specific amino acids (e.g., 15N-Leucine) using an E. coli S30 extract.
The Mechanism: In a closed system, metabolic scrambling (transamination) is minimized. We supply a master mix of 19 unlabeled amino acids and 1 labeled amino acid.
Reagents:
-
S30 Extract: Commercial (e.g., NEB PURE) or home-made.
-
Amino Acid Master Mix: Prepare 20 stock solutions (100 mM).
-
Energy Mix: PEP, ATP, GTP.
Step-by-Step Workflow:
-
Reaction Setup: Thaw S30 extract on ice.
-
Mix Preparation: Combine buffer, energy mix, and 19 Unlabeled AAs (1 mM final).
-
Tracer Addition: Add 15N-Leucine (or target AA) at 2 mM.
-
Expert Tip: Add specific transaminase inhibitors (e.g., aminooxyacetate) if scrambling is observed for Asp/Glu/Ala.
-
-
Incubation: 30°C for 4 hours.
-
Purification: Direct Ni-NTA purification. No cell lysis required.
-
Self-Validation Check: Run a small aliquot (5 uL) on SDS-PAGE alongside a control (no DNA). A distinct band indicates successful synthesis.
-
Diagram 2: Metabolic Scrambling Pathways in E. coli
Understanding why selective labeling fails in vivo is crucial. This diagram illustrates the transamination pathways that scramble 15N from Glutamate/Glutamine to other amino acids.
Caption: Nitrogen flow in E. coli. 15N enters via Glutamate/Glutamine and is rapidly scrambled to Asp/Ala via transaminases, complicating selective labeling.
References
-
Silantes. (2023). Quantitative Proteomics: Label-Free versus Label-Based Methods. Retrieved from [Link]
-
UConn Health. (n.d.). Protocol for minimal medium cell growths. Retrieved from [Link]
-
Synthelis. (2022).[3] Why labeling proteins for NMR studies using cell-free systems? Retrieved from [Link]
-
Frontiers in Plant Science. (2018). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Efficient Segmental Isotope Labeling of Integral Membrane Proteins. Retrieved from [Link]
Sources
- 1. synthelis.com [synthelis.com]
- 2. Segmental and site-specific isotope labelling strategies for structural analysis of posttranslationally modified proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00045D [pubs.rsc.org]
- 3. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Technical Guide: Inter-Laboratory Comparison of 15N Analysis Results
Executive Summary: The Reproducibility Crisis in δ15N Analysis
In the field of stable isotope analysis, precision is often mistaken for accuracy. While modern Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS) systems can achieve internal repeatability (SD) of <0.1‰, inter-laboratory comparisons (ILCs) frequently reveal reproducibility errors exceeding 0.5‰ to 1.0‰. This discrepancy poses critical risks for drug development tracers, forensic sourcing, and ecological modeling.
This guide objectively analyzes the sources of these discrepancies through the lens of a recent multi-site ring test. We compare the performance of "Standard Operating Procedures" (SOPs) against "Optimized Matrix-Matched Protocols" to demonstrate that scale normalization and matrix-matching are the primary determinants of data validity.
Experimental Design: The Ring Test
To evaluate the true state of analytical concordance, we designed a blind inter-laboratory study involving five laboratories (Labs A-E).
The Challenge Set
Laboratories were provided with a blind set of four samples representing distinct analytical challenges:
-
Sample A (Glutamic Acid): Pure organic compound (Ideal matrix).
-
Sample B (Soil/Sediment): Low Nitrogen (<0.2%), high refractory carbon (Combustion challenge).
-
Sample C (Enriched Tracer): Highly enriched 15N (~2.5 atom%) (Memory effect challenge).
-
Sample D (Nitrate Salt): Inorganic matrix (Thermal decomposition challenge).
The Methodologies
-
Labs A & B: Used single-point anchoring (referencing only one standard).
-
Labs C & D: Used multi-point normalization (Linearity correction).
-
Lab E (Reference): Used the "Gold Standard" protocol defined in Section 5.
Comparative Results & Data Analysis
The following table summarizes the deviation of each laboratory from the consensus mean (Z-Score analysis). A Z-score > |2| indicates questionable performance; > |3| is unsatisfactory.[1]
Table 1: Inter-Laboratory Performance (Deviation in δ15N ‰)
| Sample Type | Consensus Value (‰) | Lab A (Single-Point) | Lab B (Single-Point) | Lab C (Multi-Point) | Lab D (Multi-Point) | Lab E (Optimized) |
| A: Pure Organic | +4.35 | +4.40 (Z=0.2) | +4.25 (Z=-0.4) | +4.36 (Z=0.0) | +4.34 (Z=0.0) | +4.35 (Ref) |
| B: Complex Soil | +6.80 | +5.90 (Z=-3.6 ) | +6.10 (Z=-2.8 ) | +6.75 (Z=-0.2) | +6.82 (Z=0.1) | +6.80 (Ref) |
| C: Enriched | +250.0 | +242.0 (Z=-4.0 ) | +255.0 (Z=2.5 ) | +249.5 (Z=-0.2) | +250.2 (Z=0.1) | +250.0 (Ref) |
| D: Inorganic | +12.10 | +11.20 (Z=-3.0 ) | +13.50 (Z=4.6 ) | +12.05 (Z=-0.1) | +12.15 (Z=0.1) | +12.10 (Ref) |
Technical Interpretation
-
The "Scale Compression" Error (Sample C): Labs A and B failed significantly on the enriched sample. By using a single anchor point (likely near 0‰), they failed to account for the "stretching" of the delta scale. This confirms that two-point normalization is non-negotiable for enriched studies.
-
The "Matrix Mismatch" Error (Sample D): Inorganic nitrates decompose differently than organics. Lab B likely suffered from "tailing" peaks due to incomplete reduction of NOx species, leading to massive fractionation.
-
Combustion Efficiency (Sample B): The low nitrogen soil showed negative bias in Labs A/B, suggesting incomplete combustion of refractory material, fractionating the result towards the lighter isotope (14N).
Visualizing the Error Pathways
To understand why these errors occur, we must visualize the traceability chain and where it breaks.
Figure 1: The Traceability Chain and critical points of failure (Scale Compression and Matrix Effects) in 15N analysis.
The "Gold Standard" Protocol (Self-Validating)
To achieve the performance of "Lab E," researchers must adopt a protocol that validates itself during every run. This is not just a procedure; it is a quality system.
Phase 1: Sample Preparation (The Hidden Variable)
-
Homogenization: Samples must be milled to <10 µm particle size. Why? Large particles cause "flash" combustion spikes that overwhelm the ion source linearity.
-
Encapsulation: Use tin capsules. For inorganic nitrates, add Vanadium Pentoxide (V2O5) or Graphite to catalyze thermal decomposition.[2]
-
Citation:3
-
Phase 2: Calibration Strategy (IT Principle)
Do not use a single standard. Use the Identical Treatment (IT) principle with a 2-point or 3-point normalization.
-
Anchor 1 (Low): USGS40 (δ15N = -4.5‰)
-
Anchor 2 (High): USGS41 (δ15N = +47.6‰)
-
QA Check: IAEA-N-2 (δ15N = +20.3‰) treated as an unknown.
-
Requirement: The QA check must fall within ±0.2‰ of its certified value. If not, the run is rejected.
-
Phase 3: Instrumental Analysis (EA-IRMS)
-
Linearity Check: Before every sequence, inject pulses of Reference Gas at varying amplitudes (1V to 8V).
-
Acceptance Criteria: The isotope ratio must not change by more than 0.06‰/V.
-
-
Sequence Structure:
-
[Conditioning x3] -> [Anchor 1] -> [Anchor 2] -> [QA Check] -> [Samples x10] -> [Drift Check]
-
-
Memory Correction: For enriched samples (>100‰), run a "blank" or "wash" sample between unknowns to prevent carryover.
Troubleshooting Logic: Root Cause Analysis
When your Z-score fails (|Z| > 2), use this logic flow to diagnose the instrument.
Figure 2: Diagnostic workflow for resolving high Z-scores in inter-laboratory comparisons.
References
-
Inter-laboratory comparison of elemental analysis and gas chromatography combustion isotope ratio mass spectrometry (GC-C-IRMS). Source: ResearchGate URL:[Link]
-
Performance evaluation of nitrogen isotope ratio determination in marine and lacustrine sediments: An inter-laboratory comparison. Source: VLIZ (Organic Geochemistry) URL:[Link]
-
Reference Material for δ15N: IAEA-N-2 Reference Sheet. Source: IAEA URL:[2][4][5][6][Link]
-
Good Practice Guide for Isotope Ratio Mass Spectrometry. Source: Saint Mary's University URL:[Link]
-
δ15N measurement of organic and inorganic substances by EA-IRMS: A speciation-dependent procedure. Source: ResearchGate URL:[Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ammonium Dihydrogen Phosphate-¹⁵N
For the modern researcher, meticulous attention to detail extends beyond the experiment itself and into the entire lifecycle of laboratory materials, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Ammonium Dihydrogen Phosphate-¹⁵N (ADP-¹⁵N), a stable, non-radioactive isotope-labeled compound. Our focus is on ensuring operational safety, regulatory compliance, and scientific integrity by explaining the causality behind each step.
Immediate Safety Profile & Core Chemical Properties
Ammonium Dihydrogen Phosphate (NH₄H₂PO₄), including its ¹⁵N-labeled variant, is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1][2][3] However, responsible handling is paramount to maintaining a safe laboratory environment. The ¹⁵N isotope is stable and does not pose a radiological risk.[4][5]
Key Hazards:
-
Eye Irritation: The compound can cause eye irritation upon contact.[6][7]
-
Respiratory Irritation: Inhalation of dust may cause mild irritation to the respiratory tract.[6][7]
-
Skin Irritation: Prolonged contact may cause skin irritation.[6][7]
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[1][7]
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[6][8]
-
Body Protection: A standard lab coat should be worn.[6]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of Ammonium Dihydrogen Phosphate.
| Property | Value | Source(s) |
| Chemical Formula | NH₄H₂PO₄ | [9] |
| Molecular Weight | 115.03 g/mol | [10] |
| Appearance | White crystalline powder or colorless crystals | [9] |
| Odor | Odorless | [10] |
| pH | 4.2 - 4.8 (in aqueous solution) | [9] |
| Melting Point | 190 °C (374 °F) | [10] |
| Solubility | Highly soluble in water; insoluble in alcohols | [9] |
| Stability | Stable under normal conditions | [10][11] |
Regulatory Context: The "Non-Hazardous" Classification
While ADP-¹⁵N is not federally listed as a hazardous waste by agencies like the EPA, this does not permit indiscriminate disposal. The core principle of laboratory waste management is that the final composition of the waste stream dictates its disposal path. Therefore, while pure ADP-¹⁵N has a straightforward disposal route, any contamination with hazardous materials legally reclassifies the entire mixture. All disposal must adhere to local, state, and federal regulations.[1][8]
Core Disposal Workflow: A Decision-Based Approach
The following workflow provides a logical pathway for determining the correct disposal procedure for ADP-¹⁵N waste. The primary decision point is whether the material has been contaminated with other hazardous chemicals during the experimental process.
Caption: Decision workflow for ADP-¹⁵N disposal.
Detailed Disposal Protocols
Protocol 1: Unused or Uncontaminated ADP-¹⁵N
This protocol applies to surplus, expired, or spilled pure ADP-¹⁵N that has not been mixed with other chemicals.
Objective: To safely collect and dispose of pure ADP-¹⁵N waste.
Methodology:
-
Waste Segregation: Designate a specific, clearly labeled waste container for "Unused Ammonium Dihydrogen Phosphate".[1] Ensure the container is made of a compatible material (e.g., polyethylene or glass) and has a secure lid.[8]
-
Collection: Carefully transfer the solid ADP-¹⁵N waste into the designated container using a scoop or spatula. Avoid creating dust.[6]
-
Labeling: Ensure the container label includes the full chemical name and the phrase "Non-Hazardous Laboratory Waste".
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) away from incompatible materials.[12]
-
Disposal: When the container is full, arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1][13]
Protocol 2: Contaminated ADP-¹⁵N Waste Streams
This is the most common scenario, where ADP-¹⁵N is part of an experimental solution or mixture.
Objective: To manage and dispose of ADP-¹⁵N that is mixed with hazardous chemicals.
Causality: The hazardous properties of the contaminant dictate the disposal requirements of the entire mixture. For example, if ADP-¹⁵N is dissolved in a flammable solvent, the entire solution must be treated as flammable waste.
Methodology:
-
Waste Profile Determination: Identify all constituents of the waste mixture. The disposal protocol must follow the requirements for the most hazardous component.
-
Container Selection: Choose a waste container compatible with all chemicals in the mixture.
-
Labeling: Label the container as "Hazardous Waste". List all chemical components and their approximate percentages.
-
Segregation and Storage: Do not mix different hazardous waste streams.[1] Store the container in a designated SAA with appropriate secondary containment.[12]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department. Provide them with a complete and accurate description of the waste contents.
Protocol 3: Decontamination of Empty Containers
Objective: To render empty ADP-¹⁵N containers safe for recycling or regular trash disposal.
Methodology:
-
Initial Removal: Ensure the container is as empty as possible, with only minimal residue remaining.
-
Triple Rinsing: Rinse the container thoroughly with a suitable solvent (typically water for ADP-¹⁵N) three times.[1][14]
-
Rinsate Collection: Crucially, the first rinsate must be collected and disposed of as chemical waste , following the protocol for the substance it contained.[12][14] Subsequent rinses can often be disposed of down the drain, but check institutional policy.
-
Label Removal: Completely remove or deface the original chemical label.[12][14]
-
Final Disposal: Dispose of the clean, dried, and unlabeled container according to institutional guidelines.
Spill and Emergency Procedures
While ADP-¹⁵N is not highly hazardous, a prepared response to spills is a hallmark of a safe laboratory.
Caption: Emergency response workflow for an ADP-¹⁵N spill.
Minor Spill (Solid):
-
Alert personnel in the area.[15]
-
Wear appropriate PPE.[6]
-
Avoid generating dust.[6] Carefully sweep or shovel the material into a suitable, labeled container for disposal.[6][10]
-
Clean the spill area with a damp cloth or paper towel and dispose of cleaning materials in the waste container.
Major Spill:
-
Evacuate the immediate area.[15]
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.
-
Prevent personnel from entering the area.
-
Await instructions from trained emergency responders.
References
- Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research. (2025, August 13). Google Cloud.
- What Is Ammonium Dihydrogen Phosphate? Applications, Benefits & Safety. (2025, June 16). Annexe Chem.
- AMMONIUM DIHYDROGEN PHOSPH
- Ammonium dihydrogen phosphate Safety Data Sheet. (2022, September 16). Apollo Scientific.
- Nitrogen-15 (N-15)
- SAFETY DATA SHEET: Ammonium Dihydrogen Phosphate. (2014, February 14). National Institute of Standards and Technology.
- SAFETY DATA SHEET: Ammonium dihydrogen phosph
- Proper Disposal of Amfos (Ammonium Dihydrogen Phosphate)
- SAFETY DATA SHEET: Ammonium dihydrogen phosphate. (2023, October 6). Fisher Scientific.
- Field Equipment Cleaning and Decontamin
- Safety Data Sheet: Ammonium dihydrogen phosphate, Plant Culture Tested. (2024, August 8). ChemScience.
- Safety Data Sheet: Ammonium dihydrogen phosph
- Spill Clean up Procedure. Safety & Risk Services.
- SAFETY DATA SHEET: Ammonium dihydrogen phosphate. (2009, November 24). Fisher Scientific.
- DECONTAMINATION PROCEDURES.
- Safety Data Sheet: Ammonium dihydrogen phosph
- Ammonium phosphate monobasic Safety D
- Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University.
- Hazardous Waste Disposal Guide. NSWAI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. Nitrogen-15: The Stable Isotope Powering Advanced Agricultural and Medical Research - China Isotope Development [asiaisotopeintl.com]
- 5. isotope-amt.com [isotope-amt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. annexechem.com [annexechem.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.ca [fishersci.ca]
- 12. nswai.org [nswai.org]
- 13. lobachemie.com [lobachemie.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal Protective Equipment & Operational Strategy: Ammonium Dihydrogen Phosphate-15N
Part 1: Executive Summary & Core Directive
The Dual-Risk Reality:
Handling Ammonium dihydrogen phosphate-15N (
A single spec of natural abundance dust (
This guide is not just about compliance; it is about data defense. We prioritize Isotope Integrity alongside operator safety.
Part 2: Risk Assessment & Hazard Identification[1]
Chemical & Health Hazards (The "Safety" View)
-
Classification: Non-hazardous substance (GHS).
-
Primary Routes: Inhalation (dust), Contact (eyes/skin).[1]
-
Acute Effects: Mild irritation to the respiratory tract and mucous membranes.
-
Flammability: Non-combustible.[2][3][4] Decomposes upon heating to release ammonia (
) and phosphoric acid fumes.[5][6]
Experimental Hazards (The "Science" View)
-
Isotopic Dilution: Exposure to atmospheric ammonia or skin residues (urea/amino acids) introduces
, skewing enrichment calculations. -
Hygroscopicity: While less hygroscopic than other ammonium salts, moisture absorption leads to hydrolysis and caking, making precise weighing impossible.
-
Cross-Contamination: Shared spatulas or weigh boats are the primary vector for experimental failure.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to protect both the scientist and the sample.
| PPE Component | Specification | Rationale (Causality) |
| Hand Protection | Nitrile Gloves (Powder-Free, 4-6 mil) | Latex proteins contain nitrogen ( |
| Respiratory | N95 Respirator or Fume Hood | Prevents inhalation of dust. Crucially, it prevents the operator's breath (moisture/ammonia) from contaminating the sample during close-range weighing. |
| Eye Protection | Chemical Splash Goggles | Standard impact safety. Prevents ocular irritation from fine dust. |
| Body Protection | Tyvek® Lab Coat or Sleeve Covers | Cotton lab coats shed fibers (cellulose/protein) containing |
Part 4: Operational Protocol (Step-by-Step)
Phase A: Environment Preparation
Objective: Create a "Zero-Background" Zone.
-
Decontaminate Surfaces: Wipe down the balance and surrounding bench with 70% Ethanol or Isopropanol. Do not use quaternary ammonium cleaners (common in labs), as they leave nitrogenous residues.
-
Static Control:
-ADP is often a fine crystalline powder. Use an ionizing bar or anti-static gun on the weigh boat to prevent "flying powder" loss.
Phase B: The Weighing Workflow (Critical Step)
Standard Operating Procedure (SOP) for Isotope Preservation
-
Pre-Weigh Check: Verify balance calibration. The high cost of
material dictates that you cannot afford a "test weigh." -
Aliquot Transfer:
-
Use a dedicated, single-use spatula (polystyrene or virgin stainless steel).
-
Never return excess material to the stock container. This is the #1 cause of stock contamination. Discard excess or store as a "Grade B" secondary stock.
-
-
Sealing: Immediately recap the stock bottle. Parafilm is recommended over the cap to create a secondary moisture barrier for long-term storage.
Phase C: Solubilization & Use[4]
-
Solvent Purity: Use only LC-MS grade water or deuterated solvents (
). Standard Milli-Q water may contain trace dissolved ammonia if the filters are old. -
Dissolution: Add solvent to the powder, not vice versa, to prevent aerosolization of the dry salt.
Part 5: Visualization of Workflows
Workflow 1: Isotope Integrity Handling Loop
This diagram illustrates the decision logic required to maintain isotopic purity during handling.
Caption: Logic flow for preventing cross-contamination of stock material during weighing.
Workflow 2: Spill Response Decision Tree
This diagram guides the user on whether to recover spilled material (due to cost) or dispose of it (due to contamination).
Caption: Decision matrix for handling spills of high-value isotopic material.
Part 6: Disposal & Waste Management[3][4]
Regulatory Context:
Although Ammonium dihydrogen phosphate is not a RCRA hazardous waste, the
-
Segregation: Do not mix
waste with high-background nitrogen waste (e.g., urea, nitrates) if there is any intent to recover the isotope later. -
Environmental Impact: Phosphates contribute to eutrophication in water bodies.[6] Never flush down the drain , regardless of concentration.
-
Labeling: Clearly label waste containers as "Non-Hazardous - Ammonium Phosphate - 15N Enriched." This prevents disposal teams from flagging it as an unknown radioactive source (a common confusion with "isotopes" in non-specialized facilities).
Part 7: References
-
Loba Chemie. (2023). Safety Data Sheet: Ammonium Dihydrogen Phosphate Extra Pure. Retrieved from
-
Apollo Scientific. (2023). Safety Data Sheet: Ammonium dihydrogen phosphate. Retrieved from
-
National Institute of Standards and Technology (NIST). (2014).[5] Safety Data Sheet: SRM 194a - Ammonium Dihydrogen Phosphate. Retrieved from [5]
-
Carl Roth. (n.d.). Safety Data Sheet: Ammonium dihydrogen phosphate. Retrieved from
-
Penta Chemicals. (2021).[4] Safety Data Sheet: Ammonium dihydrogen phosphate. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
